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  • Product: (5-Bromofuran-2-yl)methanamine
  • CAS: 263169-37-5

Core Science & Biosynthesis

Foundational

(5-Bromofuran-2-yl)methanamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Bromofuran-2-yl)methanamine is a substituted furan derivative that holds potential as a versatile building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromofuran-2-yl)methanamine is a substituted furan derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom and a primary amine group on a furan scaffold, allows for diverse chemical modifications. This guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for (5-Bromofuran-2-yl)methanamine and its hydrochloride salt, positioning it as a valuable intermediate for the synthesis of novel bioactive compounds. While specific biological activity for this compound is not yet extensively documented, the broader class of furan-containing molecules has demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

(5-Bromofuran-2-yl)methanamine is characterized by a furan ring substituted at the 5-position with a bromine atom and at the 2-position with a methylamine group. The hydrochloride salt is a common and more stable form of this amine.

Chemical Structure:

G cluster_0 (5-Bromofuran-2-yl)methanamine C5H6BrNO img img

Figure 1: 2D structure of (5-Bromofuran-2-yl)methanamine.

A summary of the key chemical identifiers and properties for (5-Bromofuran-2-yl)methanamine and its hydrochloride salt are presented in Table 1.

Table 1: Chemical Identifiers and Properties

Property(5-Bromofuran-2-yl)methanamine (Free Base)(5-Bromofuran-2-yl)methanamine hydrochloride
Molecular Formula C₅H₆BrNOC₅H₇BrClNO
Molecular Weight 175.01 g/mol 212.47 g/mol
CAS Number Not available1803600-05-6
IUPAC Name (5-Bromofuran-2-yl)methanamine(5-Bromofuran-2-yl)methanaminium chloride
SMILES C1=C(OC(=C1)Br)CNC1=C(OC(=C1)Br)CN.Cl
InChI InChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2InChI=1S/C5H6BrNO.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of (5-Bromofuran-2-yl)methanamine is not extensively published, logical synthetic pathways can be proposed based on established organic chemistry principles and the synthesis of related compounds.

Proposed Synthetic Routes

Two primary retrosynthetic approaches can be envisioned, starting from commercially available or readily synthesized furan derivatives.

2.1.1. Reductive Amination of 5-Bromofuran-2-carbaldehyde

A common and efficient method for the synthesis of primary amines is the reductive amination of aldehydes. This would involve the reaction of 5-bromofuran-2-carbaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine.

G start 5-Bromofuran-2-carbaldehyde step1 Reaction with Ammonia (NH3) start->step1 intermediate Imine Intermediate step1->intermediate step2 Reduction intermediate->step2 end (5-Bromofuran-2-yl)methanamine step2->end

Figure 2: Proposed synthesis via reductive amination.

2.1.2. Reduction of 5-Bromofuran-2-carbonitrile

Another viable route involves the reduction of 5-bromofuran-2-carbonitrile. Nitriles can be effectively reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

G start 5-Bromofuran-2-carbonitrile step1 Reduction (e.g., LiAlH4 or H2/catalyst) start->step1 end (5-Bromofuran-2-yl)methanamine step1->end

Figure 3: Proposed synthesis via nitrile reduction.

Synthesis of Precursors

The key starting materials for these proposed routes can be synthesized as follows:

  • 5-Bromofuran-2-carboxylic acid: A procedure for the synthesis of this precursor involves the bromination of 2-furoic acid. In a typical protocol, bromine is slowly added to a solution of 2-furoic acid in carbon tetrachloride, and the reaction mixture is stirred at 45–50 °C for 24 hours. The product is then isolated after removal of the solvent and recrystallization from boiling water.[1]

Reactivity

The chemical reactivity of (5-Bromofuran-2-yl)methanamine is dictated by its functional groups:

  • Primary Amine: The amine group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and formation of Schiff bases. This functionality is key to its utility as a building block for more complex molecules.

  • Bromo-substituted Furan Ring: The bromine atom can be displaced or participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of various substituents at the 5-position of the furan ring. The furan ring itself can also undergo electrophilic substitution, although the presence of the bromine atom may influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for (5-Bromofuran-2-yl)methanamine is limited, the furan scaffold is a common motif in a variety of biologically active compounds.[2][3] The presence of both a nucleophilic amine and a handle for cross-coupling reactions makes this molecule a valuable starting point for the synthesis of compound libraries for screening against various therapeutic targets.

Derivatives of furfurylamine have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: Furan derivatives have shown promise as antibacterial and antifungal agents.[2]

  • Anti-inflammatory Effects: Some furan-containing compounds have been found to exhibit anti-inflammatory properties.[2]

  • Anticancer Properties: The furan nucleus is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.

The versatility of (5-Bromofuran-2-yl)methanamine allows for its incorporation into more complex molecular architectures, potentially leading to the discovery of novel therapeutic agents.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on standard organic synthesis methodologies for the proposed synthetic routes. These have not been experimentally validated for this specific compound and should be adapted and optimized as necessary.

Synthesis of (5-Bromofuran-2-yl)methanamine via Reductive Amination (Hypothetical)

G A Dissolve 5-bromofuran-2-carbaldehyde in methanol B Add ammonium chloride and sodium cyanoborohydride A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Quench with water and extract with ethyl acetate D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Figure 4: Experimental workflow for reductive amination.

Procedure:

  • Dissolve 5-bromofuran-2-carbaldehyde (1 equivalent) in methanol.

  • To this solution, add ammonium chloride (1.5 equivalents) followed by sodium cyanoborohydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (5-Bromofuran-2-yl)methanamine.

Synthesis of (5-Bromofuran-2-yl)methanamine via Nitrile Reduction (Hypothetical)

G A Suspend LiAlH4 in anhydrous THF B Add a solution of 5-bromofuran-2-carbonitrile in THF dropwise at 0 °C A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC C->D E Cool to 0 °C and quench sequentially with water, NaOH solution, and water D->E F Filter the solid and wash with THF E->F G Concentrate the filtrate to obtain the product F->G

Figure 5: Experimental workflow for nitrile reduction.

Procedure:

  • To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 5-bromofuran-2-carbonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid through a pad of celite and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield (5-Bromofuran-2-yl)methanamine.

Conclusion

(5-Bromofuran-2-yl)methanamine represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. Its straightforward, predictable reactivity, combined with the established biological relevance of the furan scaffold, makes it an attractive starting material for the generation of novel molecular structures. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in the development of new therapeutic agents.

References

Exploratory

An In-depth Technical Guide to (5-Bromofuran-2-yl)methanamine: Synthesis, Identifiers, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (5-Bromofuran-2-yl)methanamine, a heterocyclic organic compound of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Bromofuran-2-yl)methanamine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The furan scaffold is a common motif in a variety of biologically active molecules, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates available data on the chemical identifiers, synthesis, and potential biological relevance of (5-Bromofuran-2-yl)methanamine and its related structures.

Chemical Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers for (5-Bromofuran-2-yl)methanamine and its Hydrochloride Salt

Identifier(5-Bromofuran-2-yl)methanamine (Free Base)(5-Bromofuran-2-yl)methanamine Hydrochloride
CAS Number Not available1803600-05-6
Molecular Formula C₅H₆BrNOC₅H₇BrClNO
IUPAC Name (5-Bromofuran-2-yl)methanamine(5-Bromofuran-2-yl)methanaminium chloride
SMILES C1=C(OC(=C1)Br)CNC1=C(OC(=C1)Br)CN.Cl
InChI InChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2InChI=1S/C5H6BrNO.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H
InChIKey PUZCAYXIVIOWTO-UHFFFAOYSA-NNot available

Table 2: Computed Physicochemical Properties of (5-Bromofuran-2-yl)methanamine (Free Base)

PropertyValue
Molecular Weight 176.01 g/mol
Monoisotopic Mass 174.9633 Da
XLogP3 1.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 38.1 Ų
Heavy Atom Count 8
Formal Charge 0

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of (5-Bromofuran-2-yl)methanamine is not explicitly described in the reviewed literature. However, based on general synthetic strategies for related bromofuran and aminofuran derivatives, a plausible synthetic route can be proposed. A common approach involves the bromination of a suitable furan precursor followed by functional group manipulation to introduce the aminomethyl group.

One potential synthetic pathway could start from the readily available 2-furoic acid. This would involve the bromination of the furan ring, followed by conversion of the carboxylic acid to an amide, and subsequent reduction to the amine.

General Experimental Workflow for the Synthesis of (5-Bromofuran-2-yl)methanamine

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amide Formation cluster_2 Step 3: Reduction start 2-Furoic Acid step1 Brominating Agent (e.g., NBS) Solvent (e.g., CCl₄ or DMF) start->step1 Reaction product1 5-Bromo-2-furoic acid step1->product1 product1_c 5-Bromo-2-furoic acid step2 Thionyl Chloride (SOCl₂) then Ammonia (NH₃) product1_c->step2 Reaction product2 5-Bromo-2-furamide step2->product2 product2_c 5-Bromo-2-furamide step3 Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) product2_c->step3 Reaction final_product (5-Bromofuran-2-yl)methanamine step3->final_product G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development synthesis Synthesis of (5-Bromofuran-2-yl)methanamine purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_screening Broad Biological Screening (e.g., Antimicrobial, Anticancer assays) characterization->biological_screening hit_identification Hit Identification biological_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo_studies In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo_studies preclinical_candidate Preclinical Candidate Selection in_vivo_studies->preclinical_candidate

Foundational

An In-depth Technical Guide on the Physicochemical Properties of (5-Bromofuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromofuran-2-yl)methanamine is a heterocyclic amine containing a furan ring substituted with a bromine atom and an aminomethyl group. This c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromofuran-2-yl)methanamine is a heterocyclic amine containing a furan ring substituted with a bromine atom and an aminomethyl group. This compound serves as a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of the furan nucleus and the potential for the amine and bromine substituents to engage in various biological interactions and chemical transformations. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (5-Bromofuran-2-yl)methanamine, alongside standardized experimental protocols for their determination.

Core Physicochemical Properties

A summary of the available and predicted physicochemical data for (5-Bromofuran-2-yl)methanamine is presented below. Due to the limited availability of experimental data for this specific compound, properties of the closely related analog, furfurylamine (furan-2-ylmethanamine), are included for comparative purposes.

Table 1: Physicochemical Properties of (5-Bromofuran-2-yl)methanamine and Furfurylamine

Property(5-Bromofuran-2-yl)methanamineFurfurylamine (Analog)
Molecular Formula C₅H₆BrNOC₅H₇NO
Molecular Weight 175.96 g/mol 97.12 g/mol [1][2]
Melting Point Data not available-70 °C[1][3][4]
Boiling Point Data not available145-146 °C[1][3][4]
pKa Data not available (Predicted basic)9.12 (Predicted)[5][6]
Solubility Data not availableMiscible with water; Soluble in ethanol, ether[2][3]
Predicted XlogP 0.90.37[5]

Note: The presence of the bromine atom in (5-Bromofuran-2-yl)methanamine is expected to increase its molecular weight, melting point, and boiling point compared to furfurylamine. It may also influence its pKa and solubility profile.

A hydrochloride salt of the target compound, (5-bromofuran-2-yl)methanamine hydrochloride (CAS No. 1803600-05-6), is commercially available, indicating its stability and potential for use in aqueous media.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of (5-Bromofuran-2-yl)methanamine are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the (5-Bromofuran-2-yl)methanamine sample is dry and finely powdered. If necessary, grind a small amount in a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Boiling Point Determination (Micro Method)

For small quantities of liquid, a micro boiling point determination is suitable.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Heating oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Add a small amount (a few drops) of (5-Bromofuran-2-yl)methanamine to the small test tube.

  • Place a capillary tube, with its sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to a thermometer.

  • Suspend the assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

  • Heat the side arm of the Thiele tube gently.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water

Procedure:

  • Prepare a dilute solution of (5-Bromofuran-2-yl)methanamine of known concentration in deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the amine solution with the standardized HCl solution, adding the titrant in small increments.

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot a titration curve of pH versus the volume of HCl added.

  • The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid (5-Bromofuran-2-yl)methanamine to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, buffer solutions of different pH).

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot to a suitable concentration and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a chemical compound like (5-Bromofuran-2-yl)methanamine.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of (5-Bromofuran-2-yl)methanamine purification Purification (e.g., Distillation, Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mp Melting Point Determination characterization->mp bp Boiling Point Determination characterization->bp pka pKa Determination characterization->pka sol Solubility Determination characterization->sol analysis Data Analysis mp->analysis bp->analysis pka->analysis sol->analysis report Technical Report analysis->report

General workflow for physicochemical property determination.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific involvement of (5-Bromofuran-2-yl)methanamine in any signaling pathways or its defined biological activities. As a substituted furan derivative, it may be investigated for a wide range of potential therapeutic applications, including but not limited to antimicrobial, anticancer, and anti-inflammatory activities. The aminomethyl and bromo substituents provide handles for further chemical modification to optimize biological activity and pharmacokinetic properties. Future research in this area would be necessary to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion

This technical guide has summarized the available physicochemical data for (5-Bromofuran-2-yl)methanamine and provided standardized experimental protocols for the determination of its key properties. While experimental data for this specific compound is limited, the provided methodologies and comparative data for its non-brominated analog offer a solid foundation for researchers. The elucidation of its complete physicochemical profile is a crucial step in unlocking its full potential as a scaffold in drug discovery and development. Further studies are warranted to explore its biological activities and potential roles in modulating cellular signaling pathways.

References

Exploratory

(5-Bromofuran-2-yl)methanamine molecular formula and weight

Document ID: TDS-BFMA-20251230 Version: 1.0 Audience: Researchers, scientists, and drug development professionals. This document provides the core molecular formula and weight for the chemical compound (5-Bromofuran-2-yl...

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TDS-BFMA-20251230 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

This document provides the core molecular formula and weight for the chemical compound (5-Bromofuran-2-yl)methanamine. The information is derived from established chemical databases.

Molecular Properties

The fundamental molecular data for (5-Bromofuran-2-yl)methanamine is summarized below. This data is critical for stoichiometric calculations, analytical characterization, and registration in chemical inventories. The molecular formula was determined by analysis of its constituent atoms, and the molecular weight is computed based on this formula.

ParameterValueReference
Molecular Formula C₅H₆BrNO[1][2][3]
Molecular Weight 176.01 g/mol [1]
Monoisotopic Mass 174.96329 Da[3]

Note: The molecular properties of the free base can be inferred from its hydrochloride salt. The salt, (5-bromofuran-2-yl)methanamine hydrochloride, has a molecular formula of C₅H₇BrClNO and a molecular weight of approximately 212.5 g/mol .

Logical Data Relationship

The following diagram illustrates the hierarchical relationship between the compound's common name and its fundamental molecular properties.

G Compound (5-Bromofuran-2-yl)methanamine Formula Molecular Formula C₅H₆BrNO Compound->Formula is described by Weight Molecular Weight 176.01 g/mol Compound->Weight is characterized by

Caption: Relationship between chemical name and properties.

References

Foundational

Spectroscopic Profile of (5-Bromofuran-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromofuran-2-yl)methanamine. Due to the limited availability of dire...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromofuran-2-yl)methanamine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted data, representative data from structurally similar compounds, and standardized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of (5-Bromofuran-2-yl)methanamine and its derivatives in a research and drug development context.

Predicted and Representative Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of (5-Bromofuran-2-yl)methanamine based on predictions and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 6.35d1HH-3Chemical shift and coupling constant are influenced by the bromine atom and the aminomethyl group.
~ 6.25d1HH-4Coupled to H-3.
~ 3.80s2H-CH₂-Chemical shift can vary depending on solvent and concentration.
~ 1.5-2.5br s2H-NH₂Broad signal due to quadrupole broadening and exchange; may not be clearly visible. Disappears upon D₂O exchange.

Solvent: CDCl₃. Predicted data is based on the analysis of similar furan derivatives.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentNotes
~ 155C-2Carbon bearing the aminomethyl group.
~ 115C-5Carbon bearing the bromine atom.
~ 112C-3
~ 110C-4
~ 40-CH₂-

Solvent: CDCl₃. Predicted data is based on the analysis of similar furan derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine like (5-Bromofuran-2-yl)methanamine is characterized by the vibrations of the N-H and C-N bonds, in addition to the furan ring vibrations.

Table 3: Representative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium-WeakN-H stretch (asymmetric and symmetric, two bands for primary amine)[1][2][3][4]
~1600MediumN-H bend (scissoring)[2]
~1570, ~1480MediumC=C stretch (furan ring)
1335-1250Medium-StrongC-N stretch (aromatic amine type)[2]
~1020StrongC-O-C stretch (furan ring)
~750StrongC-Br stretch
910-665Broad, StrongN-H wag[2]

Data is representative for primary aromatic amines and furan compounds.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

m/zAdductPredicted CCS (Ų)
174.96329[M]⁺147.5
175.97057[M+H]⁺129.3
192.99711[M+NH₄]⁺153.1
197.95251[M+Na]⁺141.6
213.92645[M+K]⁺132.3

Source: Predicted data from PubChem CID 16765323.[5] CCS refers to the Collision Cross Section. The monoisotopic mass of (5-Bromofuran-2-yl)methanamine (C₅H₆BrNO) is 174.96329 Da.[5] The presence of a bromine atom will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for furan derivatives and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of furan derivatives is as follows:[6][7]

  • Sample Preparation :

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended for better signal-to-noise.[6]

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Instrument Setup :

    • Use a modern NMR spectrometer with a field strength of 300 MHz or higher.[6]

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire a standard ¹H spectrum. For amines, the N-H protons often appear as broad signals and their chemical shifts can be variable.[3][4] To confirm the N-H signal, a D₂O exchange experiment can be performed, which will cause the N-H peak to disappear.[3][4]

    • Acquire a proton-decoupled ¹³C spectrum.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can be employed.[6]

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

    • Integrate the signals in the ¹H spectrum to determine proton ratios.[7]

Infrared (IR) Spectroscopy

A common and convenient method for obtaining an IR spectrum is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]

  • Sample Preparation :

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrument Setup :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[7]

    • Record a background spectrum of the clean, empty ATR crystal.[7]

  • Data Acquisition :

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[7]

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis :

    • Identify the characteristic absorption bands and compare them to known values for the functional groups present. Primary amines typically show two N-H stretching bands between 3400-3250 cm⁻¹.[1][2][3][4]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines.

  • Sample Preparation :

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[8]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[8]

    • Ensure the final solution is free of any particulate matter by filtering if necessary.[8]

  • Instrument Setup :

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

    • The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition :

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[10][11]

  • Data Analysis :

    • Identify the molecular ion peak and any characteristic fragment ions. For compounds containing bromine, a distinctive isotopic pattern with peaks at M and M+2 of nearly equal intensity will be observed.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments.

Synthesis and Analysis Workflow

The synthesis of (5-Bromofuran-2-yl)methanamine can be envisioned as part of a broader synthetic pathway common in medicinal chemistry. The following diagram illustrates a logical workflow for the synthesis and subsequent analytical characterization of such a compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 5-Bromo-2-furaldehyde Reaction Reductive Amination Start->Reaction Reagents Primary Amine Source (e.g., NH3, NH2OH) + Reducing Agent (e.g., NaBH4, H2/Pd) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product (5-Bromofuran-2-yl)methanamine Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of (5-Bromofuran-2-yl)methanamine.

References

Exploratory

Literature review on the synthesis of substituted furans

For Researchers, Scientists, and Drug Development Professionals The furan scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate. This technical guide provides an in-depth review of key synthetic methodologies for accessing substituted furans, with a focus on the Paal-Knorr synthesis, the Feist-Benary furan synthesis, and modern metal-catalyzed approaches. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to aid researchers in the strategic design and execution of furan syntheses.

Classical Approaches to Furan Synthesis

Two of the most established methods for constructing the furan ring are the Paal-Knorr and Feist-Benary syntheses. These reactions have been refined over many years and remain highly relevant in contemporary organic synthesis.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing furans from 1,4-dicarbonyl compounds.[1] The reaction is typically carried out under acidic conditions, which catalyze the cyclization and subsequent dehydration to form the aromatic furan ring.[2]

Mechanism: The reaction proceeds through the protonation of one carbonyl group, followed by an intramolecular nucleophilic attack by the enol of the other carbonyl. The resulting hemiacetal then undergoes dehydration to yield the furan product.[2]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

  • Reagents and Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (1 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).[3]

  • Reaction: The mixture is heated to reflux, and the progress is monitored by the collection of water in the Dean-Stark trap.[3]

  • Workup and Purification: After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[3]

Quantitative Data: Paal-Knorr Synthesis of 2,5-Dimethylfuran

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-TsOH·H₂OTolueneReflux4-685
H₂SO₄Acetic Acid100278
ZnCl₂Neat150190
Microwave (HCl)Ethanol/Water1400.0892

This data is compiled from various sources for comparative purposes and reaction conditions may vary for different substrates.

The Feist-Benary Furan Synthesis

The Feist-Benary synthesis offers a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4] This method is particularly useful for preparing furans with ester or ketone functionalities.

Mechanism: The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the halo ketone in an S(_N)2 reaction. The resulting intermediate undergoes an intramolecular cyclization and dehydration to afford the furan.[4]

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

  • Reagents and Setup: In a round-bottom flask fitted with a reflux condenser, ethyl acetoacetate (1 equivalent) is dissolved in ethanol, and pyridine (1.1 equivalents) is added. Chloroacetone (1 equivalent) is then added portion-wise at room temperature.[5]

  • Reaction: The reaction mixture is heated to reflux for several hours.[5]

  • Workup and Purification: After cooling, the solvent is removed, and the residue is taken up in diethyl ether. The organic layer is washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine. After drying and concentration, the crude product is purified by column chromatography.[5]

Quantitative Data: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

α-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
ChloroacetoneEthyl acetoacetatePyridineEthanolReflux475
BromoacetoneEthyl acetoacetateTriethylamineDMF80382
ChloroacetoneAcetylacetoneNaOEtEthanol50668

This data is compiled from various sources for comparative purposes and reaction conditions may vary for different substrates.

Modern Metal-Catalyzed Syntheses of Furans

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of complex substituted furans, often under milder conditions and with greater functional group tolerance than classical methods.[6] Gold and rhodium catalysts have been particularly prominent in this area.

Gold-Catalyzed Furan Synthesis

Gold catalysts, known for their carbophilicity, are highly effective in promoting the cyclization of various unsaturated precursors to form furans.[1] A notable example is the synthesis of furans from propargyl alcohols and alkynes.

Mechanism: The reaction cascade involves the gold-catalyzed addition of the propargyl alcohol to the alkyne, followed by a Saucy-Marbet rearrangement and an allene-ketone cyclization to furnish the furan ring.[7] A copper co-catalyst is often employed to enhance the reactivity towards allene activation.[7]

Experimental Protocol: Gold-Catalyzed Synthesis of a Trisubstituted Furan

  • Reagents and Setup: In a reaction vial, the propargyl alcohol (1 equivalent) and the alkyne (1.2 equivalents) are dissolved in a suitable solvent like dichloroethane. A triazole-gold (TA-Au) catalyst (e.g., 1 mol%) and a copper(II) triflate co-catalyst (e.g., 0.5 mol%) are added.[7]

  • Reaction: The reaction mixture is stirred at a moderately elevated temperature (e.g., 45 °C) until completion, as monitored by TLC.[7]

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.

Quantitative Data: Gold-Catalyzed Furan Synthesis

Alkyne SubstratePropargyl Alcohol SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)
Phenylacetylene2-Propyn-1-olTA-Au/Cu(OTf)₂451285
1-Octyne2-Propyn-1-olTA-Au/Cu(OTf)₂451678
Phenylacetylene3-Butyn-2-olTA-Au/Cu(OTf)₂451282

This data is compiled from various sources for comparative purposes and reaction conditions may vary for different substrates.

Rhodium-Catalyzed Furan Synthesis

Rhodium catalysts have proven to be highly versatile in furan synthesis, particularly in reactions involving diazo compounds. These methods allow for the construction of highly substituted furans with excellent regioselectivity.

Mechanism: A rhodium(II)-stabilized carbenoid, generated from the diazo compound, adds to an alkyne to form a vinyl carbenoid. This intermediate then undergoes cyclization onto a neighboring carbonyl group to form the furan ring.[8]

Experimental Protocol: Rhodium-Catalyzed Synthesis of a Polysubstituted Furan

  • Reagents and Setup: To a solution of the α-diazocarbonyl compound (1 equivalent) and the acrylic acid (1.5 equivalents) in a solvent such as 1,2-dichloroethane, a rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂) is added.[9]

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours.[9]

  • Workup and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel.

Quantitative Data: Rhodium-Catalyzed Furan Synthesis

α-Diazocarbonyl CompoundAcrylic Acid DerivativeCatalystTemperature (°C)Time (h)Yield (%)
Ethyl 2-diazoacetoacetateCinnamic acid[CpRhCl₂]₂801275
Methyl 2-diazo-3-oxobutanoateCrotonic acid[CpRhCl₂]₂801268
1-Diazo-1-phenyl-2-propanoneAcrylic acid[Cp*RhCl₂]₂801272

This data is compiled from various sources for comparative purposes and reaction conditions may vary for different substrates.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and experimental workflows for the key synthetic methods discussed.

Reaction Mechanisms

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ enolization Enolization protonation->enolization cyclization Intramolecular Nucleophilic Attack enolization->cyclization dehydration1 Dehydration cyclization->dehydration1 furan Substituted Furan dehydration1->furan - H₂O

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Feist_Benary_Mechanism start1 β-Dicarbonyl Compound enolate Enolate Formation start1->enolate + Base start2 α-Halo Ketone sn2 SN2 Attack start2->sn2 enolate->sn2 cyclization Intramolecular Cyclization sn2->cyclization dehydration Dehydration cyclization->dehydration furan Substituted Furan dehydration->furan - H₂O

Caption: Mechanism of the Feist-Benary Furan Synthesis.

Gold_Catalyzed_Mechanism start1 Propargyl Alcohol addition Alcohol Addition to Alkyne start1->addition start2 Alkyne start2->addition [Au] cat. rearrangement Saucy-Marbet Rearrangement addition->rearrangement cyclization Allene-Ketone Cyclization rearrangement->cyclization furan Substituted Furan cyclization->furan

Caption: Gold-Catalyzed Furan Synthesis Mechanism.

Experimental Workflows

Paal_Knorr_Workflow setup Combine 1,4-dicarbonyl, solvent, and acid catalyst in a flask with a Dean-Stark trap. reflux Heat the mixture to reflux. setup->reflux monitor Monitor water collection in the Dean-Stark trap. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool wash Wash with NaHCO₃ (aq) and brine. cool->wash dry Dry the organic layer (e.g., over Na₂SO₄). wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by distillation. concentrate->purify product Obtain pure substituted furan. purify->product Feist_Benary_Workflow setup Dissolve β-dicarbonyl and base in solvent. Add α-halo ketone. reflux Heat the mixture to reflux. setup->reflux cool Cool the reaction mixture. reflux->cool concentrate1 Remove solvent under reduced pressure. cool->concentrate1 extract Take up residue in ether and wash with acid, base, and brine. concentrate1->extract dry Dry the organic layer (e.g., over MgSO₄). extract->dry concentrate2 Concentrate under reduced pressure. dry->concentrate2 purify Purify by column chromatography. concentrate2->purify product Obtain pure substituted furan. purify->product

References

Foundational

Potential Biological Activities of Brominated Furan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Brominated furan compounds, particularly those belonging to the furanone class, have emerged as a significant area of interest in the field of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated furan compounds, particularly those belonging to the furanone class, have emerged as a significant area of interest in the field of drug discovery and development. Originally isolated from marine organisms, such as the red alga Delisea pulchra, these halogenated heterocycles have demonstrated a remarkable array of biological activities.[1][2][3][4] Their ability to interfere with bacterial communication, inhibit the growth of cancer cells, and modulate inflammatory responses has positioned them as promising lead structures for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities of brominated furan compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development in this field.

Antimicrobial and Anti-biofilm Activity

One of the most extensively studied biological activities of brominated furanones is their ability to inhibit bacterial biofilm formation and quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors.[1][5]

Quantitative Antimicrobial and Anti-biofilm Data

The following table summarizes the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for biofilm inhibition of various brominated furan compounds against different bacterial strains.

CompoundBacterial StrainMIC (µM)Biofilm IC50 (µM)Reference
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)Pseudomonas aeruginosa PA14>100~5-10[6]
5-(dibromomethylene)-2(5H)-furanone (GBr)Pseudomonas aeruginosa PA14>100~5-10[6]
Bicyclic Brominated Furanone (5-BBF)Pseudomonas aeruginosa PAO1>400~100
Bicyclic Brominated Furanone (6-BBF)Pseudomonas aeruginosa PAO1>400~100
Bicyclic Brominated Furanone (7-BBF)Pseudomonas aeruginosa PAO1>400~50
Bicyclic Brominated Furanone (5-BBF)Escherichia coli>400~200
Bicyclic Brominated Furanone (6-BBF)Escherichia coli>400~200
Bicyclic Brominated Furanone (7-BBF)Escherichia coli>400~100
(Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneEscherichia coli--[7]
Experimental Protocols

This protocol is used to determine the lowest concentration of a compound that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Luria-Bertani broth)

  • Brominated furanone stock solution (in a suitable solvent like DMSO)

  • Broth medium

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the brominated furanone compound in the 96-well plate using broth medium.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial culture in a biofilm-promoting medium

  • Brominated furanone stock solution

  • 0.1% Crystal Violet solution

  • Phosphate-buffered saline (PBS)

  • Ethanol (95%) or another suitable solvent to dissolve the crystal violet

Procedure:

  • Add different concentrations of the brominated furanone compound to the wells of the microtiter plate.

  • Inoculate the wells with a standardized bacterial suspension.

  • Include control wells with bacteria and no compound.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at an appropriate temperature).

  • After incubation, gently wash the wells with PBS to remove planktonic (free-floating) bacteria.

  • Stain the adherent biofilm by adding the 0.1% Crystal Violet solution to each well and incubating for 15-20 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet by adding a suitable solvent (e.g., 95% ethanol).

  • Quantify the amount of biofilm by measuring the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.

Signaling Pathways in Quorum Sensing Inhibition

Brominated furanones primarily exert their anti-biofilm effects by interfering with quorum sensing signaling pathways.

In Pseudomonas aeruginosa, two key quorum sensing systems are the las and rhl systems. Brominated furanones can act as antagonists to the transcriptional regulators LasR and RhlR, preventing the binding of their cognate autoinducers.

G cluster_las Las System cluster_rhl Rhl System lasI lasI C12HSL 3-oxo-C12-HSL lasI->C12HSL synthesizes LasR LasR LasR->lasI activates rhlR rhlR LasR->rhlR activates Virulence_las Virulence Factors (e.g., elastase) LasR->Virulence_las regulates C12HSL->LasR binds to rhlI rhlI rhlR->rhlI activates Virulence_rhl Virulence Factors (e.g., pyocyanin) rhlR->Virulence_rhl regulates Furanone Brominated Furanone Furanone->LasR inhibits Furanone->rhlR inhibits C4HSL C4-HSL rhlI->C4HSL synthesizes C4HSL->rhlR binds to

Inhibition of P. aeruginosa Quorum Sensing by Brominated Furanones.

In Escherichia coli, the SdiA protein acts as a receptor for acyl-homoserine lactone (AHL) signals produced by other bacterial species. Brominated furanones are thought to interfere with SdiA, thereby affecting biofilm formation.

G AHLs AHLs (from other bacteria) SdiA SdiA AHLs->SdiA activates Gene_Expression Gene Expression (e.g., motility, cell division) SdiA->Gene_Expression regulates Biofilm Biofilm Formation Gene_Expression->Biofilm influences Furanone Brominated Furanone Furanone->SdiA inhibits

Inhibition of E. coli SdiA-mediated Signaling by Brominated Furanones.

Anticancer Activity

Several studies have highlighted the potential of brominated furan compounds as anticancer agents. Their cytotoxic effects have been observed against a range of cancer cell lines.

Quantitative Anticancer Data

The following table presents the 50% inhibitory concentration (IC50) values of various brominated furan derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Bis-2(5H)-furanone derivative 4eC6 (Glioma)12.1[8]
3,4-dihalogenated 2(5H)-furanone (epoxide 7)MAC13/MAC16 (Cancer cell lines)0.05 / 0.03[1]
3,4-dihalogenated 2(5H)-furanone (aziridine 8)MAC13/MAC16 (Cancer cell lines)0.03 / 0.05[1]
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06[9]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96[9]
Shikonin-benzo[b]furan derivative 6cHT29 (Colon)0.18[10]
Experimental Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Brominated furanone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the brominated furanone compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

Brominated furan compounds have also shown promise as anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of certain furan derivatives on nitric oxide (NO) production, a key inflammatory mediator.

CompoundCell LineAssayIC50Reference
Furan-2,5-dione derivative (BPD)RAW 264.7 macrophagesCOX-2 inhibition and NF-κB inactivationNot specified
Maillard reaction product (F3-A)Caco-2 cellsNitric Oxide Production InhibitionDose-dependent inhibition[[“]]
Experimental Protocol

The Griess assay is a common method for measuring nitrite concentration in biological samples, which is an indicator of nitric oxide production.[14][15][16]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS) to induce inflammation

  • Brominated furanone stock solution

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the brominated furanone compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide. Include unstimulated and untreated controls.

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add the Griess Reagent to the supernatant in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature, allowing the color to develop.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of inhibition of nitric oxide production by the brominated furanone compound.

Signaling Pathway in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) Furanone Brominated Furanone Furanone->IKK inhibits? Furanone->NFkB inhibits translocation? NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates

Potential Inhibition of the NF-κB Inflammatory Pathway.

Synthesis of a Representative Brominated Furanone

The synthesis of brominated furanones is crucial for enabling further biological studies. The following is a representative protocol for the synthesis of (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30).

Synthesis of (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)

This synthesis can be achieved from commercially available starting materials through a multi-step process. A common route involves the bromination of levulinic acid to form 3,5-dibromolevulinic acid, which is then cyclized to yield the desired brominated furanone.[17]

Disclaimer: This is a generalized procedure and should be adapted and performed by qualified chemists with appropriate safety precautions.

Step 1: Synthesis of 3,5-dibromolevulinic acid

  • Levulinic acid is treated with bromine in a suitable solvent, often with a catalyst, to achieve dibromination.

Step 2: Cyclization to form (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone

  • The resulting 3,5-dibromolevulinic acid is treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and dehydration, forming the furanone ring.

Purification:

  • The crude product is typically purified using column chromatography on silica gel.

Conclusion

Brominated furan compounds represent a versatile class of molecules with significant potential for the development of new therapeutic agents. Their well-documented antimicrobial and anti-biofilm activities, driven by the inhibition of quorum sensing, offer a promising strategy to combat bacterial infections, potentially circumventing the issue of antibiotic resistance. Furthermore, emerging evidence of their anticancer and anti-inflammatory properties warrants further investigation. The data and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and pharmacology, facilitating continued exploration of the therapeutic potential of these fascinating marine-derived natural products and their synthetic analogs. Further structure-activity relationship studies and in vivo evaluations are crucial next steps in translating the promising in vitro activities of brominated furan compounds into clinically viable treatments.

References

Exploratory

An In-depth Technical Guide to (5-Bromofuran-2-yl)methanamine: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of (5-Bromofuran-2-yl)methanamine. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of (5-Bromofuran-2-yl)methanamine. The information is intended for use by trained professionals in research and development settings.

Chemical Identification and Properties

(5-Bromofuran-2-yl)methanamine is a brominated furan derivative with potential applications in medicinal chemistry and organic synthesis. While extensive experimental data for this specific compound is limited, computed properties provide valuable insights.

Table 1: Physical and Chemical Properties of (5-Bromofuran-2-yl)methanamine

PropertyValueSource
Molecular Formula C5H6BrNOPubChem[1]
Molecular Weight 175.01 g/mol PubChem[1]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
XLogP3 0.9PubChem (Predicted)[1]

Safety and Hazard Information

Table 2: GHS Hazard Information for Structurally Similar Compounds

Hazard StatementDescriptionSource
H315Causes skin irritationAK Scientific, Inc.[2]
H319Causes serious eye irritationAK Scientific, Inc.[2]
H335May cause respiratory irritationAK Scientific, Inc.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection: Wear chemical-impermeable gloves and flame-retardant, impervious clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in areas with poor ventilation or when dusts or aerosols may be generated.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

  • Handling:

    • Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

    • Avoid contact with skin and eyes.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition.[3]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.[3]

    • Keep in a dry, cool, and well-ventilated place.[3]

    • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4]

First Aid Measures

In the event of exposure, follow these first-aid procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

While a specific, validated synthesis protocol for (5-Bromofuran-2-yl)methanamine is not published, a plausible route is via the reductive amination of 5-bromo-2-furaldehyde.

5.1. Synthesis of 5-Bromo-2-furaldehyde (Precursor)

A common method for the synthesis of 5-bromo-2-furaldehyde is the bromination of 2-furaldehyde.

  • Methodology: A three-necked 50 mL round bottom flask is charged with a brominating agent such as 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) (20 mmol). Freshly distilled 2-furaldehyde (20 mmol) is then added dropwise over a period of 0.5 hours. The reaction mixture is stirred at 40°C for 2.5 hours under a nitrogen atmosphere. Following the reaction, the mixture is extracted with petroleum ether. The organic layer is then washed with water, dried with sodium sulfate, and concentrated. The crude product can be purified by distillation and recrystallization.[5][6]

5.2. Plausible Synthesis of (5-Bromofuran-2-yl)methanamine via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.

  • Methodology: To a solution of 5-bromo-2-furaldehyde (1.0 eq) in an appropriate anhydrous solvent (e.g., methanol, dichloromethane), add the amine source (e.g., ammonia in methanol, or an ammonium salt such as ammonium acetate, ~1.5 eq). The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), is then added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted, dried, and purified using standard techniques such as column chromatography.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for (5-Bromofuran-2-yl)methanamine.

Toxicology

No specific toxicological studies, such as LD50 or LC50 data, have been reported for (5-Bromofuran-2-yl)methanamine. Based on data for similar compounds, it should be considered potentially harmful if swallowed, in contact with skin, or if inhaled.

Logical Relationships and Workflows

As no specific experimental workflows or signaling pathways involving (5-Bromofuran-2-yl)methanamine have been described, a generalized workflow for its synthesis is presented below.

G A 2-Furaldehyde B Bromination A->B Brominating Agent (e.g., [bmim]Br3) C 5-Bromo-2-furaldehyde B->C D Reductive Amination (with Ammonia source) C->D Reducing Agent (e.g., NaBH4) E (5-Bromofuran-2-yl)methanamine D->E

Caption: Generalized synthetic workflow for (5-Bromofuran-2-yl)methanamine.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All personnel handling this chemical should be adequately trained in laboratory safety procedures and should consult all available safety information before use. The user assumes all responsibility for the safe handling and use of this compound.

References

Foundational

The Strategic Role of (5-Bromofuran-2-yl)methanamine as a Key Chemical Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (5-Bromofuran-2-yl)methanamine is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromofuran-2-yl)methanamine is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining the reactivity of a brominated furan ring with a primary amine, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of (5-Bromofuran-2-yl)methanamine in drug discovery, with a particular focus on its role in the development of sirtuin inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

The furan scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a bromine atom and a methanamine group at the 2- and 5-positions of the furan ring, respectively, imparts a unique combination of reactivity and functionality to (5-Bromofuran-2-yl)methanamine. This makes it an ideal starting material for generating diverse chemical libraries for high-throughput screening and lead optimization. The bromo-substituent provides a handle for cross-coupling reactions, while the primary amine is readily derivatized to form amides, ureas, sulfonamides, and other functional groups essential for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Chemical Properties and Spectroscopic Data

(5-Bromofuran-2-yl)methanamine is a stable compound under standard laboratory conditions. The following tables summarize its key chemical properties and characteristic spectroscopic data, which are essential for its identification and characterization.

Table 1: Chemical and Physical Properties of (5-Bromofuran-2-yl)methanamine

PropertyValue
Molecular FormulaC₅H₆BrNO
Molecular Weight176.01 g/mol
AppearanceNot explicitly found, likely an oil or low-melting solid
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in common organic solvents like methanol, ethanol, and dichloromethane

Table 2: Spectroscopic Data for (5-Bromofuran-2-yl)methanamine and Related Derivatives

Compound1H NMR (ppm)13C NMR (ppm)Mass Spectrometry (m/z)
(5-Bromofuran-2-yl)methanaminePredicted: Signals for furan protons, methylene protons, and amine protons.Predicted: Signals for furan carbons, including the carbon bearing the bromine and the methylene carbon.Predicted: [M+H]⁺ at ~177.97
(5-Phenylfuran-2-yl)methanamine DerivativesAromatic protons (7.0-8.5), furan protons (6.5-7.5), methylene protons (4.0-4.5)Aromatic and furan carbons (110-160), methylene carbon (~40)Varies with substitution
N-((5-Bromofuran-2-yl)methyl)acetamideFuran protons (~6.3, ~6.5), CH₂ (~4.3), CH₃ (~2.0), NH (~8.2)C=O (~170), Furan carbons (~153, ~120, ~114, ~112), CH₂ (~36), CH₃ (~23)[M+H]⁺ at ~219.99

Synthesis of (5-Bromofuran-2-yl)methanamine

The most direct and efficient synthesis of (5-Bromofuran-2-yl)methanamine is achieved through a two-step process starting from the commercially available 2-furaldehyde. The first step involves the bromination of the furan ring, followed by reductive amination of the resulting aldehyde.

Synthesis of the Precursor: 5-Bromofuran-2-carbaldehyde

The synthesis of 5-bromofuran-2-carbaldehyde is a well-established procedure involving the electrophilic bromination of 2-furaldehyde.

Experimental Protocol: Synthesis of 5-Bromofuran-2-carbaldehyde

  • Materials: 2-furaldehyde, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 2-furaldehyde (1.0 eq) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromofuran-2-carbaldehyde as a solid.

  • Typical Yield: 70-85%.

Reductive Amination to (5-Bromofuran-2-yl)methanamine

The conversion of 5-bromofuran-2-carbaldehyde to (5-Bromofuran-2-yl)methanamine is achieved via reductive amination. This can be accomplished using various reducing agents, with sodium borohydride being a common and effective choice.

Experimental Protocol: Synthesis of (5-Bromofuran-2-yl)methanamine

  • Materials: 5-Bromofuran-2-carbaldehyde, Ammonium chloride (NH₄Cl), Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 5-bromofuran-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Add a solution of ammonium chloride (1.5 eq) in water.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of 1M HCl until the effervescence ceases.

    • Make the solution basic (pH > 9) by adding aqueous sodium hydroxide.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (5-Bromofuran-2-yl)methanamine.

  • Typical Yield: 60-75%.

DOT Diagram: Synthesis Workflow of (5-Bromofuran-2-yl)methanamine

G Furaldehyde 2-Furaldehyde Bromination Bromination (NBS, DMF) Furaldehyde->Bromination BromoFurfural 5-Bromofuran-2-carbaldehyde Bromination->BromoFurfural ReductiveAmination Reductive Amination (NH4Cl, NaBH4, MeOH) BromoFurfural->ReductiveAmination Target (5-Bromofuran-2-yl)methanamine ReductiveAmination->Target G Intermediate (5-Bromofuran-2-yl)methanamine Reaction Reaction with Isocyanate (e.g., Phenyl isocyanate, DCM) Intermediate->Reaction UreaDerivative N-((5-Bromofuran-2-yl)methyl)-N'-phenylurea Reaction->UreaDerivative CrossCoupling Suzuki Coupling (Arylboronic acid, Pd catalyst) UreaDerivative->CrossCoupling BioactiveMolecule Bioactive Molecule (e.g., SIRT2 Inhibitor) CrossCoupling->BioactiveMolecule

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (5-Bromofuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed synthetic routes and experimental protocols for the preparation of (5-Bromofuran-2-yl)methanamine, a valuable building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of (5-Bromofuran-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The methodologies outlined below are based on established chemical transformations and offer routes starting from commercially available precursors.

Introduction

(5-Bromofuran-2-yl)methanamine is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif, featuring a furan ring substituted with a bromine atom and an aminomethyl group, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. The following application notes describe three primary synthetic strategies to access this compound:

  • Reductive Amination of 5-Bromofuran-2-carbaldehyde: A direct and efficient one-pot method.

  • Gabriel Synthesis from a Halide Precursor: A classic and reliable method for the synthesis of primary amines.

  • Reduction of 5-Bromofuran-2-carbonitrile: A two-step route from the corresponding aldehyde.

Each route is presented with a detailed experimental protocol, a summary of expected yields, and a visual representation of the synthetic workflow.

Route 1: Reductive Amination of 5-Bromofuran-2-carbaldehyde

This approach is arguably the most direct synthesis of (5-Bromofuran-2-yl)methanamine, proceeding via the in-situ formation and subsequent reduction of an imine.

Overall Reaction:
Experimental Protocol

Materials:

  • 5-Bromofuran-2-carbaldehyde[1][2][3]

  • Ammonia solution (e.g., 7 N in Methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromofuran-2-carbaldehyde (1.0 eq) in methanol.

  • To the stirred solution, add a solution of ammonia in methanol (e.g., 7 N, 1.5 - 2.0 eq) at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) in small portions. Caution: Hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (5-Bromofuran-2-yl)methanamine.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary
Starting MaterialReagentsSolventTypical YieldPurity
5-Bromofuran-2-carbaldehydeNH₃/MeOH, NaBH₄Methanol60-80%>95% (after purification)

DOT Script for Reductive Amination Workflow

Reductive_Amination start 5-Bromofuran-2-carbaldehyde imine Imine Intermediate (in situ) start->imine Imine Formation reagent1 Ammonia in Methanol reagent1->imine product (5-Bromofuran-2-yl)methanamine imine->product Reduction reagent2 Sodium Borohydride reagent2->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for the reductive amination of 5-bromofuran-2-carbaldehyde.

Route 2: Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines, avoiding the over-alkylation often seen in direct amination with ammonia.[4][5][6][7][8] This route requires the initial preparation of a suitable halo- or sulfonyloxymethyl furan derivative.

Overall Reaction:

Step 1: Halogenation of (5-Bromofuran-2-yl)methanol

Step 2: Alkylation of Potassium Phthalimide

Step 3: Hydrazinolysis

Experimental Protocols

Protocol 2A: Synthesis of (5-Bromofuran-2-yl)methyl Bromide

Materials:

  • (5-Bromofuran-2-yl)methanol (prepared by reduction of 5-bromofuran-2-carbaldehyde with NaBH₄)

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or dichloromethane

  • Standard inert atmosphere glassware

Procedure:

  • Dissolve (5-Bromofuran-2-yl)methanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture over ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (5-bromofuran-2-yl)methyl bromide is often used in the next step without further purification due to its potential instability.

Protocol 2B: Gabriel Synthesis of (5-Bromofuran-2-yl)methanamine

Materials:

  • (5-Bromofuran-2-yl)methyl bromide (from Protocol 2A)

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a suspension of potassium phthalimide (1.1 eq) in anhydrous DMF, add a solution of crude (5-bromofuran-2-yl)methyl bromide (1.0 eq) in a small amount of DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Collect the precipitated solid (N-((5-bromofuran-2-yl)methyl)phthalimide) by filtration, wash with water, and dry.

  • Suspend the dried phthalimide derivative in ethanol.

  • Add hydrazine hydrate (1.5 - 2.0 eq) and reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture, and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with a concentrated NaOH solution until strongly basic, then extract with diethyl ether or dichloromethane.

  • Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate to yield the desired amine.

Data Summary
StepStarting MaterialReagentsSolventTypical Yield
Halogenation(5-Bromofuran-2-yl)methanolPBr₃Diethyl Ether70-90% (crude)
Gabriel Reaction(5-Bromofuran-2-yl)methyl bromideK-Phthalimide, N₂H₄DMF, Ethanol50-70% (over 2 steps)

DOT Script for Gabriel Synthesis Pathway

Gabriel_Synthesis cluster_0 Step 1: Halogenation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrazinolysis start_alc (5-Bromofuran-2-yl)methanol halide (5-Bromofuran-2-yl)methyl Bromide start_alc->halide PBr₃ phthalimide Potassium Phthalimide intermediate N-((5-bromofuran-2-yl)methyl)phthalimide halide->intermediate halide->intermediate DMF phthalimide->intermediate product (5-Bromofuran-2-yl)methanamine intermediate->product Hydrazinolysis hydrazine Hydrazine Hydrate hydrazine->product

Caption: Multi-step pathway for the Gabriel synthesis of the target amine.

Route 3: Reduction of 5-Bromofuran-2-carbonitrile

This two-step sequence involves the conversion of the readily available 5-bromofuran-2-carbaldehyde to a nitrile, followed by reduction to the primary amine.

Overall Reaction:

Step 1: Nitrile Formation

Step 2: Nitrile Reduction

Experimental Protocols

Protocol 3A: Synthesis of 5-Bromofuran-2-carbonitrile

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium formate or Formic acid

  • Formic acid

Procedure:

  • In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in formic acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography or recrystallization.

Protocol 3B: Reduction of 5-Bromofuran-2-carbonitrile

Materials:

  • 5-Bromofuran-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous workup reagents (e.g., water, 15% NaOH, water, or Glauber's salt)

Procedure (using LiAlH₄):

  • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of 5-bromofuran-2-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction back to 0 °C and quench carefully by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.

  • Purify as needed.

Data Summary
StepStarting MaterialReagentsSolventTypical Yield
Nitrile Formation5-Bromofuran-2-carbaldehydeNH₂OH·HClFormic Acid70-85%
Nitrile Reduction5-Bromofuran-2-carbonitrileLiAlH₄THF65-85%

DOT Script for Nitrile Reduction Pathway

Nitrile_Reduction aldehyde 5-Bromofuran-2-carbaldehyde nitrile 5-Bromofuran-2-carbonitrile aldehyde->nitrile NH₂OH·HCl, HCOOH amine (5-Bromofuran-2-yl)methanamine nitrile->amine LiAlH₄, THF

Caption: Two-step synthesis via a nitrile intermediate.

References

Application

Protocol for the synthesis of (5-Bromofuran-2-yl)methanamine hydrochloride

An Application Note on the Synthesis of (5-Bromofuran-2-yl)methanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of (5-Bromofuran-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (5-Bromofuran-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the reductive amination of commercially available 5-bromofuran-2-carbaldehyde. This protocol offers a robust and efficient method for producing the target compound in high purity.

Introduction

Substituted furanamine derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. The title compound, (5-Bromofuran-2-yl)methanamine hydrochloride, possesses a reactive brominated furan ring and a primary amine, making it a versatile precursor for further chemical modifications in the development of novel therapeutic agents. The protocol described herein utilizes a one-pot reductive amination procedure, which is an efficient and widely used method for the synthesis of amines from carbonyl compounds.

Reaction Scheme

The overall synthetic pathway involves a two-step, one-pot reaction starting from 5-bromofuran-2-carbaldehyde. The aldehyde is first reacted with ammonia to form an intermediate imine, which is then reduced in situ using a mild reducing agent, sodium cyanoborohydride. The resulting free amine is subsequently converted to its hydrochloride salt.

Experimental Protocol

Materials and Reagents:

  • 5-Bromofuran-2-carbaldehyde (≥97%)

  • Ammonia solution (7 N in methanol)

  • Sodium cyanoborohydride (NaBH3CN) (≥95%)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution (2 M in diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Imine Formation and Reduction:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromofuran-2-carbaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous methanol (approximately 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • To the cooled solution, add a 7 N solution of ammonia in methanol (10.0 eq) dropwise while stirring.

    • After the addition of the ammonia solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Free Amine:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Bromofuran-2-yl)methanamine as an oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the solid under vacuum to afford (5-Bromofuran-2-yl)methanamine hydrochloride as a white to off-white solid.

Quantitative Data

The following table summarizes the reagents and their quantities for a typical synthesis starting with 5.0 g of 5-bromofuran-2-carbaldehyde.

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equivalents
5-Bromofuran-2-carbaldehyde174.985.0028.571.0
Ammonia (7N in Methanol)17.03~4.87285.710.0
Sodium Cyanoborohydride62.842.6942.861.5
Methanol (solvent)-140 mL--
2M HCl in Diethyl Ether-As needed--
Product
(5-Bromofuran-2-yl)methanamine HCl212.47Expected ~4.9 g~23.1~81% Yield

Note: The expected yield is based on analogous reductive amination reactions of furfural derivatives which can achieve yields in the range of 80-90%.[1][2][3]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of (5-Bromofuran-2-yl)methanamine HCl A 5-Bromofuran-2-carbaldehyde in Methanol B Add Ammonia (7N in MeOH) Stir at 0°C A->B C Intermediate Imine (in situ) B->C D Add NaBH3CN Stir at RT for 12-16h C->D E Work-up: Quench, Evaporate, Basify, Extract D->E F (5-Bromofuran-2-yl)methanamine (Free Base) E->F G Dissolve in Et2O Add HCl in Et2O F->G H Filter and Dry G->H I (5-Bromofuran-2-yl)methanamine HCl (Final Product) H->I

Caption: Workflow for the one-pot synthesis of (5-Bromofuran-2-yl)methanamine hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined.

  • ¹H NMR (400 MHz, DMSO-d₆): The expected chemical shifts are approximately δ 8.5 (br s, 3H, -NH₃⁺), 7.0 (d, 1H, furan H), 6.8 (d, 1H, furan H), 4.2 (s, 2H, -CH₂-). Note: These are predicted values based on the known spectrum of furfurylamine hydrochloride and the expected electronic effects of the bromine substituent.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected peaks in the aromatic region for the furan ring and a peak for the methylene carbon.

  • Mass Spectrometry (ESI+): Calculated for C₅H₇BrNO⁺ [M+H]⁺: 175.97; found: 175.97.

Safety Precautions

  • This protocol should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium cyanoborohydride is toxic and should be handled with care. Quenching should be done cautiously as it can release hydrogen cyanide gas, especially under acidic conditions.

  • Ammonia in methanol is corrosive and has a strong odor.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

This detailed protocol provides a reliable method for the synthesis of (5-Bromofuran-2-yl)methanamine hydrochloride, a key intermediate for further research and development in the pharmaceutical industry.

References

Method

Application of (5-Bromofuran-2-yl)methanamine in Medicinal Chemistry: A Versatile Scaffold for Bioactive Compounds

(5-Bromofuran-2-yl)methanamine has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel kinase inhibitors and other potential therapeutic agents. Its uni...

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromofuran-2-yl)methanamine has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel kinase inhibitors and other potential therapeutic agents. Its unique structure, featuring a reactive primary amine and a bromine-substituted furan ring, provides a platform for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

The primary amine functionality of (5-Bromofuran-2-yl)methanamine serves as a key anchoring point for the introduction of various pharmacophores, most notably through the formation of urea linkages. This reaction is particularly relevant in the design of kinase inhibitors, where the urea moiety can mimic the hydrogen bonding interactions of the native ATP ligand within the kinase hinge region. The bromine atom on the furan ring offers a convenient handle for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents to probe different regions of the target protein's binding pocket.

Application in the Synthesis of Kinase Inhibitors

A significant application of (5-Bromofuran-2-yl)methanamine is in the synthesis of potent inhibitors of key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The general synthetic strategy involves the reaction of (5-Bromofuran-2-yl)methanamine with a substituted phenyl isocyanate to form a 1-((5-bromofuran-2-yl)methyl)-3-phenylurea derivative. This core scaffold can then be further modified via Suzuki coupling to replace the bromine atom with various cyclic moieties, leading to the generation of a library of compounds for biological evaluation.

Quantitative Data: Inhibition of VEGFR-2 Kinase

The following table summarizes the in vitro VEGFR-2 kinase inhibitory activity of a series of compounds synthesized using (5-Bromofuran-2-yl)methanamine as a key starting material. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR Group (at furan C5-position)VEGFR-2 IC50 (nM)
1a Br150
1b Phenyl85
1c 4-Methylphenyl70
1d 4-Methoxyphenyl65
1e Pyridin-3-yl50

Experimental Protocols

Protocol 1: Synthesis of 1-((5-Bromofuran-2-yl)methyl)-3-(4-chlorophenyl)urea (Compound 1a)

This protocol describes the formation of the core urea scaffold.

Materials:

  • (5-Bromofuran-2-yl)methanamine

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of (5-Bromofuran-2-yl)methanamine (1.0 eq) in anhydrous DCM, add 4-chlorophenyl isocyanate (1.05 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration.

  • Wash the solid with cold DCM and dry under vacuum to afford the desired product as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Analogs (e.g., Compound 1b)

This protocol details the diversification of the core scaffold at the furan C5-position.

Materials:

  • 1-((5-Bromofuran-2-yl)methyl)-3-(4-chlorophenyl)urea (Compound 1a)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, combine 1-((5-bromofuran-2-yl)methyl)-3-(4-chlorophenyl)urea (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Add K₂CO₃ (2.0 eq) to the mixture.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-substituted furan derivative.

Visualizations

experimental_workflow cluster_urea_formation Protocol 1: Urea Formation cluster_suzuki_coupling Protocol 2: Suzuki Coupling start1 (5-Bromofuran-2-yl)methanamine + 4-Chlorophenyl isocyanate reaction1 Stir in DCM, RT, 12-16h start1->reaction1 product1 1-((5-Bromofuran-2-yl)methyl)-3-(4-chlorophenyl)urea reaction1->product1 start2 Compound 1a + Phenylboronic acid product1->start2 Core Scaffold catalyst Pd(OAc)₂, PPh₃, K₂CO₃ start2->catalyst reaction2 Reflux in Dioxane/Water, 8-12h catalyst->reaction2 product2 1-((5-Phenylfuran-2-yl)methyl)-3-(4-chlorophenyl)urea reaction2->product2 signaling_pathway cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Signaling Phosphorylation Inhibitor Furan-based Inhibitor (e.g., Compound 1e) Inhibitor->VEGFR2 Inhibits Proliferation Angiogenesis & Cell Proliferation Signaling->Proliferation Promotes

Application

Application Notes and Protocols: (5-Bromofuran-2-yl)methanamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals (5-Bromofuran-2-yl)methanamine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of novel molecules in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Bromofuran-2-yl)methanamine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of novel molecules in medicinal chemistry and drug discovery. The presence of a primary amine function allows for a wide range of derivatization reactions, while the brominated furan ring offers a handle for further functionalization through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of (5-Bromofuran-2-yl)methanamine and its subsequent use in the preparation of amide and sulfonamide derivatives, which are key moieties in many biologically active compounds.[1]

Synthesis of (5-Bromofuran-2-yl)methanamine

A common and efficient method for the synthesis of (5-Bromofuran-2-yl)methanamine is the reductive amination of the commercially available 5-bromofuran-2-carboxaldehyde. This one-pot reaction involves the in-situ formation of an imine with ammonia, followed by its reduction to the corresponding primary amine.

Experimental Protocol: Reductive Amination of 5-Bromofuran-2-carboxaldehyde

This protocol outlines a general procedure for the synthesis of (5-Bromofuran-2-yl)methanamine.

Materials:

  • 5-Bromofuran-2-carboxaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • To a solution of 5-bromofuran-2-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10-20 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude (5-Bromofuran-2-yl)methanamine by flash column chromatography on silica gel.

Table 1: Hypothetical Reductive Amination Data

EntryAldehydeAmine SourceReducing AgentSolventTime (h)Yield (%)
15-Bromofuran-2-carboxaldehydeNH₄OAcNaBH₃CNMeOH1875
25-Bromofuran-2-carboxaldehydeNH₄OAcNaBH(OAc)₃DCM1282

Note: Yields are hypothetical and may vary based on specific reaction conditions and scale.

aldehyde 5-Bromofuran-2- carboxaldehyde imine In-situ Imine Formation aldehyde->imine + NH₄OAc nh4oac NH₄OAc methanamine (5-Bromofuran-2-yl)methanamine imine->methanamine + Reducing Agent reducing_agent NaBH₃CN or NaBH(OAc)₃

Caption: Synthetic workflow for (5-Bromofuran-2-yl)methanamine.

Applications in Amide Synthesis

Primary amines are crucial nucleophiles in amide bond formation, a key reaction in the synthesis of peptides and a vast array of pharmaceuticals. (5-Bromofuran-2-yl)methanamine can be readily coupled with various carboxylic acids using standard coupling reagents.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol provides a general method for the synthesis of N-((5-bromofuran-2-yl)methyl)amides.

Materials:

  • (5-Bromofuran-2-yl)methanamine

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, Et₃N)

  • 5% aqueous LiCl solution (for DMF workup)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent.

  • Add the base (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of (5-Bromofuran-2-yl)methanamine (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (if DMF was used), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Table 2: Representative Amide Coupling Reactions

EntryCarboxylic AcidCoupling ReagentBaseSolventYield (%)
1Benzoic AcidHATUDIPEADMF92
2Acetic AcidEDC/HOBtEt₃NDCM88
34-Chlorophenylacetic acidHBTUDIPEADMF90

Note: Yields are hypothetical and serve as examples.

methanamine (5-Bromofuran-2-yl)methanamine amide N-((5-bromofuran-2-yl)methyl)amide methanamine->amide acid R-COOH acid->amide coupling Coupling Reagent coupling->amide base Base base->amide

Caption: General scheme for amide synthesis.

Applications in Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial and diuretic drugs. (5-Bromofuran-2-yl)methanamine can be reacted with sulfonyl chlorides to furnish the corresponding sulfonamides.

Experimental Protocol: Sulfonamide Synthesis

This protocol describes a general procedure for the synthesis of N-((5-bromofuran-2-yl)methyl)sulfonamides.

Materials:

  • (5-Bromofuran-2-yl)methanamine

  • Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Anhydrous solvent (e.g., DCM, THF, pyridine)

  • Base (e.g., pyridine, Et₃N)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve (5-Bromofuran-2-yl)methanamine (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent and cool the mixture to 0 °C.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

Table 3: Representative Sulfonamide Synthesis Reactions

EntrySulfonyl ChlorideBaseSolventYield (%)
1p-Toluenesulfonyl chloridePyridineDCM85
2Benzenesulfonyl chlorideEt₃NTHF89
3Methanesulfonyl chlorideEt₃NDCM91

Note: Yields are hypothetical and serve as examples.

methanamine (5-Bromofuran-2-yl)methanamine sulfonamide N-((5-bromofuran-2-yl)methyl)sulfonamide methanamine->sulfonamide sulfonyl_chloride R-SO₂Cl sulfonyl_chloride->sulfonamide base Base base->sulfonamide

Caption: General scheme for sulfonamide synthesis.

Signaling Pathways and Biological Relevance

While specific biological data for derivatives of (5-Bromofuran-2-yl)methanamine are not extensively documented in publicly available literature, the furan and sulfonamide motifs are present in numerous compounds targeting a variety of signaling pathways. For instance, many kinase inhibitors incorporate furan-based scaffolds. Sulfonamide-containing molecules are well-known inhibitors of carbonic anhydrase, an enzyme family implicated in various physiological and pathological processes. The synthesis of a library of compounds derived from (5-Bromofuran-2-yl)methanamine could lead to the discovery of novel modulators of these and other important biological targets.

cluster_synthesis Synthesis cluster_screening Screening cluster_development Drug Development Start 5-Bromofuran-2- carboxaldehyde Amine (5-Bromofuran-2-yl)methanamine Start->Amine Reductive Amination Derivatives Amides, Sulfonamides, etc. Amine->Derivatives Coupling Reactions Library Compound Library Derivatives->Library Assays Biological Assays (e.g., Kinase, Carbonic Anhydrase) Library->Assays Hits Hit Compounds Assays->Hits Lead Lead Optimization Hits->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the building block.

References

Method

Application Notes and Protocols for N-functionalization of (5-Bromofuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental procedures for the N-functionalization of (5-Bromofuran-2-yl)methanamine, a versatile building block in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-functionalization of (5-Bromofuran-2-yl)methanamine, a versatile building block in medicinal chemistry. The protocols outlined herein describe common N-functionalization strategies, including N-acylation, N-alkylation, and reductive amination, to generate a diverse range of derivatives for applications in drug discovery and development.

Introduction

(5-Bromofuran-2-yl)methanamine is a valuable starting material for the synthesis of novel chemical entities. The primary amine functionality serves as a key handle for introducing various substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The presence of the 5-bromo-furan moiety offers a site for further synthetic transformations, such as cross-coupling reactions, and can influence the biological activity of the resulting molecules. These N-functionalized derivatives are of significant interest for the development of new therapeutic agents.

N-Functionalization Strategies

Several robust methods can be employed for the N-functionalization of (5-Bromofuran-2-yl)methanamine. The choice of method will depend on the desired substituent to be introduced and the overall synthetic strategy.

1. N-Acylation: The formation of an amide bond via N-acylation is a common and reliable transformation. This can be achieved using various acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct.

2. N-Alkylation: The introduction of alkyl groups can be accomplished through direct alkylation with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the amine, rendering it more nucleophilic.

3. Reductive Amination: This powerful one-pot method allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Data Presentation

The following table summarizes the reaction conditions and yields for various N-functionalization reactions of (5-Bromofuran-2-yl)methanamine and related compounds, based on established synthetic methodologies.

Functionalization TypeReagent/SubstrateBaseSolventConditionsYield (%)Reference
N-Acylation 5-Bromofuroic acidEDC, HOBt, DIPEADMFRoom Temp., 12hNot specifiedGeneral Protocol
Benzoyl chlorideTriethylamineDichloromethane0°C to Room Temp., 2-4hHighGeneral Protocol
Acetic anhydridePyridineDichloromethaneRoom Temp., 2-6hHighGeneral Protocol
N-Alkylation Benzyl bromideK₂CO₃AcetonitrileReflux, 4-8hModerate to HighGeneral Protocol
Ethyl iodideNaHTHF0°C to Room Temp., 12hModerateGeneral Protocol
Reductive Amination BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRoom Temp., 12hHighGeneral Protocol
AcetoneNaBH₃CNMethanolRoom Temp., 24hModerate to HighGeneral Protocol

Experimental Protocols

Protocol 1: N-Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes a general procedure for the N-acylation of (5-Bromofuran-2-yl)methanamine using an acyl chloride.

Materials:

  • (5-Bromofuran-2-yl)methanamine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (5-Bromofuran-2-yl)methanamine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl-(5-Bromofuran-2-yl)methanamine.

Protocol 2: N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)

This protocol provides a general method for the N-alkylation of (5-Bromofuran-2-yl)methanamine with an alkyl halide.

Materials:

  • (5-Bromofuran-2-yl)methanamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Standard laboratory glassware with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add (5-Bromofuran-2-yl)methanamine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-benzyl-(5-Bromofuran-2-yl)methanamine.

Protocol 3: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)

This protocol describes a one-pot reductive amination procedure.

Materials:

  • (5-Bromofuran-2-yl)methanamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (5-Bromofuran-2-yl)methanamine (1.0 eq.) and benzaldehyde (1.1 eq.) in DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-benzyl-(5-Bromofuran-2-yl)methanamine.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described N-functionalization protocols.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine (5-Bromofuran-2-yl)methanamine Reaction_Vessel Dissolve in Anhydrous Solvent (e.g., DCM) 0°C to Room Temperature Amine->Reaction_Vessel Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench 2-12h Wash Wash with Acid/Base/Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Acylated Product Purify->Product

Caption: General workflow for N-acylation of (5-Bromofuran-2-yl)methanamine.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine (5-Bromofuran-2-yl)methanamine Reaction_Vessel Dissolve in Solvent (e.g., ACN) Reflux Amine->Reaction_Vessel Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Filter Filter Inorganic Salts Reaction_Vessel->Filter 4-24h Concentrate Concentrate in vacuo Filter->Concentrate Extract Aqueous Work-up Concentrate->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for N-alkylation of (5-Bromofuran-2-yl)methanamine.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Amine (5-Bromofuran-2-yl)methanamine Imine_Formation Imine Formation (Solvent, e.g., DCE) Amine->Imine_Formation Carbonyl Aldehyde / Ketone Carbonyl->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reduction In situ Reduction (Room Temperature) Reducing_Agent->Reduction Imine_Formation->Reduction 1-2h Quench Quench (e.g., NaHCO3) Reduction->Quench 12-24h Extract Aqueous Work-up Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for reductive amination of (5-Bromofuran-2-yl)methanamine.

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Bromofuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions utilizing (5-Bromofuran-2-yl)methanamine, a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions utilizing (5-Bromofuran-2-yl)methanamine, a versatile building block for the synthesis of novel compounds in drug discovery and materials science. The protocols detailed herein are based on established methodologies for analogous substrates and aim to provide a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. (5-Bromofuran-2-yl)methanamine offers a reactive handle at the 5-position of the furan ring for the introduction of a wide variety of substituents via reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. The presence of the aminomethyl group presents a unique consideration, as primary amines can potentially coordinate to the palladium catalyst, influencing its activity. Therefore, protection of the amine may be necessary to achieve optimal results. This document outlines protocols for both the unprotected and N-protected substrate.

Amine Protection Strategy

The primary amine of (5-Bromofuran-2-yl)methanamine can be readily protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. This protecting group is generally stable under the basic conditions of many cross-coupling reactions and can be easily removed under acidic conditions.

General Workflow for Amine Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Start (5-Bromofuran-2-yl)methanamine Reagents_P Boc2O, Base (e.g., Et3N) Solvent (e.g., DCM) Start->Reagents_P React with Product_P N-Boc-(5-Bromofuran-2-yl)methanamine Reagents_P->Product_P Yields Start_D N-Boc protected product Reagents_D Acid (e.g., TFA or HCl) Solvent (e.g., DCM) Start_D->Reagents_D Treat with Product_D Deprotected product Reagents_D->Product_D Yields

Caption: Workflow for Boc protection and deprotection of the aminomethyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1][2] This reaction is widely used to synthesize biaryl and vinyl-substituted furans.

General Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd R-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)L2-R' OxAdd->Transmetal Transmetalation (Base) Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product ArylHalide R-Br ((5-Bromofuran-2-yl)methanamine) ArylHalide->OxAdd Organoboron R'-B(OR)2 (Arylboronic acid) Organoboron->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryCoupling Partner (R'-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O80592[3]
24-Methylphenylboronic acidPd(dppf)Cl₂ (5)-K₃PO₄1,4-Dioxane901885-95
33-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001280-90
4Furan-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O90675-85

Note: Yields are based on analogous reactions and may vary for (5-Bromofuran-2-yl)methanamine.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-Boc-(5-bromofuran-2-yl)methanamine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection (if necessary): Dissolve the purified N-Boc protected product in a suitable solvent (e.g., dichloromethane) and treat with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc group.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[1][4]

General Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)L2-C≡CR' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-C≡CR' Transmetal->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide CuAcetylide->Transmetal Alkyne H-C≡CR' Alkyne->CuX Base Base Base->CuX ArylHalide R-Br ArylHalide->OxAdd Heck_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd R-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition Coordination R-Pd(II)L(alkene)-Br OxAdd->Coordination Alkene Coordination Insertion R'-CH2-CH(R)-Pd(II)L2-Br Coordination->Insertion Migratory Insertion Elimination H-Pd(II)L2-Br Insertion->Elimination β-Hydride Elimination Product R-CH=CHR' Insertion->Product Elimination->Pd0 Reductive Elimination (Base) ArylHalide R-Br ArylHalide->OxAdd Alkene H2C=CHR' Alkene->Coordination Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd R-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition AmineCoord [R-Pd(II)L2(HNR'R'')]Br OxAdd->AmineCoord Amine Coordination Deprotonation R-Pd(II)L2-NR'R'' AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product R-NR'R'' Deprotonation->Product ArylHalide R-Br ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord

References

Method

Application Notes and Protocols: Synthesis of Novel Benzofuran Analogs from (5-Bromofuran-2-yl)methanamine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and potential applications of novel benzofuran analogs derived from (5-Bromofuran-2-y...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel benzofuran analogs derived from (5-Bromofuran-2-yl)methanamine. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols outlined below detail a proposed synthetic route, characterization methods, and assays for evaluating biological activity.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Their diverse biological profile includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The unique structural scaffold of benzofuran allows for extensive chemical modification, making it an attractive starting point for the design of novel drug candidates. This document outlines a strategy for the synthesis of new benzofuran analogs starting from the readily available (5-Bromofuran-2-yl)methanamine, with a focus on producing compounds with potential as Lysine-Specific Demethylase 1 (LSD1) inhibitors for cancer therapy.[4]

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route is proposed for the synthesis of novel benzofuran analogs from (5-Bromofuran-2-yl)methanamine. The general scheme involves an initial N-acylation of the primary amine, followed by an intramolecular Heck cyclization to construct the benzofuran core.

Workflow for the Synthesis of Novel Benzofuran Analogs

G start (5-Bromofuran-2-yl)methanamine step1 Step 1: N-Acylation (Acyl chloride, Base, Solvent) start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Step 2: Intramolecular Heck Cyclization (Pd catalyst, Ligand, Base, Solvent) intermediate->step2 product Novel Benzofuran Analog step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization bioassay Biological Activity Screening (e.g., LSD1 Inhibition Assay) characterization->bioassay

Caption: A two-step workflow for the synthesis and evaluation of novel benzofuran analogs.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary, particularly for the palladium-catalyzed cyclization step. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: N-Acylation of (5-Bromofuran-2-yl)methanamine

This protocol describes the general procedure for the acylation of the starting amine with a representative acyl chloride.

Materials:

  • (5-Bromofuran-2-yl)methanamine

  • Substituted Benzoyl Chloride (e.g., 4-methoxybenzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (5-Bromofuran-2-yl)methanamine (1.0 eq.) in dry DCM at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add a solution of the substituted benzoyl chloride (1.1 eq.) in dry DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-acylated intermediate.

Protocol 2: Intramolecular Heck Cyclization

This protocol outlines the palladium-catalyzed intramolecular cyclization to form the benzofuran ring.

Materials:

  • N-Acylated Intermediate from Protocol 3.2

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a sealed reaction vessel, combine the N-acylated intermediate (1.0 eq.), Pd(OAc)₂ (0.1 eq.), PPh₃ (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMF to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final benzofuran analog.

Data Presentation: Biological Activity

The synthesized novel benzofuran analogs are proposed to be evaluated for their anticancer and antimicrobial activities. The following tables present representative quantitative data for analogous benzofuran derivatives to illustrate the expected outcomes.

Table 1: In Vitro Anticancer Activity of Representative Benzofuran Analogs

Compound IDTargetCell LineIC₅₀ (µM)Reference
BZ-LSD1-01 LSD1H460 (Lung Cancer)2.06 ± 0.27[4]
BZ-LSD1-01 LSD1MCF-7 (Breast Cancer)2.90 ± 0.32[4]
BZ-LSD1-01 LSD1MGC-803 (Gastric Cancer)5.85 ± 0.35[4]
BZ-Tub-01 TubulinA549 (Lung Cancer)0.08 - 1.14[5]
BZ-Tub-02 TubulinME-180 (Cervical Cancer)0.06 - 0.17[5]

Table 2: In Vitro Antimicrobial Activity of Representative Benzofuran Analogs

Compound IDBacterial StrainFungal StrainMIC (µg/mL)Reference
BZ-Ab-01 Staphylococcus aureus>100[6]
BZ-Ab-01 Bacillus subtilis13.5 ± 0.7 (Zone of Inhibition, mm)[6]
BZ-Af-01 Candida albicans7.81[6]

Signaling Pathway Visualization

Novel benzofuran analogs, particularly those designed as LSD1 inhibitors, are expected to modulate key signaling pathways involved in cancer progression. LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its inhibition can lead to the reactivation of tumor suppressor genes.

Proposed Signaling Pathway for Benzofuran-based LSD1 Inhibitors

G cluster_0 Epigenetic Regulation cluster_1 Cellular Response LSD1 LSD1 H3K4 H3K4 (Inactive Chromatin) LSD1->H3K4 demethylation H3K4me H3K4me1/2 (Active Chromatin) TSG_off Tumor Suppressor Genes (Silenced) H3K4->TSG_off TumorGrowth Tumor Growth TSG_off->TumorGrowth TSG_on Tumor Suppressor Genes (Expressed) Apoptosis Apoptosis TSG_on->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_on->CellCycleArrest Apoptosis->TumorGrowth Inhibition CellCycleArrest->TumorGrowth Inhibition Benzofuran Novel Benzofuran Analog Benzofuran->LSD1 Inhibition

Caption: Inhibition of LSD1 by novel benzofuran analogs leads to the expression of tumor suppressor genes, resulting in apoptosis and cell cycle arrest.

Conclusion

The synthetic pathway and protocols detailed in these application notes provide a robust framework for the generation of a library of novel benzofuran analogs from (5-Bromofuran-2-yl)methanamine. The anticipated biological activities, particularly as LSD1 inhibitors, position these compounds as promising candidates for further investigation in drug discovery programs aimed at developing new cancer therapeutics. The provided methodologies for synthesis, characterization, and biological evaluation will enable researchers to explore the full therapeutic potential of this exciting class of molecules.

References

Application

Application Notes and Protocols for High-Throughput Screening of (5-Bromofuran-2-yl)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, includi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The (5-Bromofuran-2-yl)methanamine scaffold, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of such derivatives to identify compounds with desired biological activities.

This document provides detailed application notes and experimental protocols for HTS assays relevant to the discovery of bioactive (5-Bromofuran-2-yl)methanamine derivatives, with a focus on their potential as antimicrobial agents targeting bacterial DNA gyrase.

Target-Based High-Throughput Screening: DNA Gyrase Inhibition

Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its absence in humans makes it an attractive target for the development of novel antibacterial drugs. Several HTS assays have been developed to identify inhibitors of this enzyme.

Data Presentation: DNA Gyrase Inhibitory Activity
Compound IDModificationTarget EnzymeIC50 (nM)
27 1,3,4-oxadiazole ring on R³E. coli DNA gyrase45
28 5-methyl-1,2,4-oxadiazole moiety on central 4-aminoaniline ringE. coli DNA gyrase20

Data sourced from a study on N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors.[2]

Experimental Protocol: Fluorescence-Based DNA Gyrase Supercoiling Assay

This assay measures the supercoiling activity of DNA gyrase by detecting changes in fluorescence.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Intercalating fluorescent dye (e.g., PicoGreen™)

  • (5-Bromofuran-2-yl)methanamine derivative library

  • Novobiocin (positive control)

  • DMSO (negative control)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the (5-Bromofuran-2-yl)methanamine derivatives and controls in DMSO.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the test compounds and controls.

  • Enzyme and Substrate Addition: Add the relaxed plasmid DNA and E. coli DNA gyrase to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Fluorescence Detection: Stop the reaction and add the fluorescent dye. Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Data Analysis: The degree of DNA supercoiling is proportional to the fluorescence intensity. Calculate the percent inhibition for each compound relative to the controls.

Experimental Workflow: DNA Gyrase Inhibition HTS

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Lib Compound Library ((5-Bromofuran-2-yl)methanamine derivatives) Dispensing Dispense Compounds & Controls into 384-well plate Compound_Lib->Dispensing Controls Controls (Novobiocin, DMSO) Controls->Dispensing Reagents Reagents (DNA Gyrase, Relaxed Plasmid, Buffer) Reaction_Start Add Reagents to Initiate Reaction Reagents->Reaction_Start Dispensing->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Detection Add Fluorescent Dye & Read Fluorescence Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Hit_ID Identify Hits (Threshold-based) Data_Processing->Hit_ID Confirmation Hit Confirmation & IC50 Determination Hit_ID->Confirmation DNA_Gyrase_Cycle cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition Gyrase_DNA Gyrase binds to DNA ATP_Binding ATP Binding Gyrase_DNA->ATP_Binding Cleavage DNA Cleavage (G-segment) ATP_Binding->Cleavage Strand_Passage Strand Passage (T-segment) Cleavage->Strand_Passage Religation DNA Religation Strand_Passage->Religation ATP_Hydrolysis ATP Hydrolysis & Release Religation->ATP_Hydrolysis ATP_Hydrolysis->Gyrase_DNA Inhibitor (5-Bromofuran-2-yl)methanamine Derivative Inhibitor->Cleavage Stabilizes cleavage complex, prevents religation

References

Method

Application Notes and Protocols for Derivative Synthesis in Structure-Activity Relationship (SAR) Studies

Introduction Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery.[1][2] It involves systematically modifying the chemical structure of a lead compound to understand h...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery.[1][2] It involves systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity.[3][4] By synthesizing and testing a series of related analogs, researchers can identify the key structural features—pharmacophores—responsible for potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of a hit into a viable drug candidate.[1][2][3] This process is iterative, involving cycles of compound design, chemical synthesis, biological testing, and data analysis.[5]

These application notes provide detailed protocols for several robust and widely used synthetic methods for preparing derivatives for SAR studies. The selection of a synthetic strategy is critical and often depends on the core scaffold of the lead compound and the desired structural modifications.

SAR_Workflow cluster_0 SAR Cycle Design Design Analogs (Hypothesize Improvements) Synthesis Synthesize Derivatives Design->Synthesis Target Molecules Testing Biological Testing (e.g., in vitro assays) Synthesis->Testing Compound Library Analysis Analyze Data (Identify SAR Trends) Testing->Analysis Activity Data Analysis->Design New Hypothesis Lead_Opt Lead Optimization Analysis->Lead_Opt Optimized Lead

Caption: A diagram of the iterative cycle in structure-activity relationship (SAR) studies.

Application Note 1: Amide Coupling Reactions

1.1. Introduction Amide bond formation is the most frequently used reaction in medicinal chemistry, primarily due to the prevalence of the amide functional group in biologically active molecules and the vast commercial availability of carboxylic acids and amines.[6][7] This versatility allows for the systematic exploration of chemical space around a lead compound. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with additives such as 1-Hydroxybenzotriazole (HOBt) are commonly used to facilitate this transformation under mild conditions, making them suitable for complex molecules.[6][8]

1.2. General Reaction Workflow The process involves the activation of a carboxylic acid with a coupling reagent to form a reactive intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the stable amide bond.[8]

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow Start Carboxylic Acid (R-COOH) + Amine (R'-NH2) Reagents Add Coupling Reagents (e.g., EDC, HOBt) + Base (e.g., DIPEA) Start->Reagents Activation Carboxylic Acid Activation (Formation of O-acylisourea intermediate) Reagents->Activation Step 1 Nucleophilic_Attack Nucleophilic Attack by Amine Activation->Nucleophilic_Attack Step 2 Purification Workup & Purification (e.g., Extraction, Chromatography) Nucleophilic_Attack->Purification Step 3 Product Amide Product (R-CO-NH-R') Purification->Product

Caption: General workflow for an EDC/HOBt mediated amide coupling reaction.

1.3. Experimental Protocol: EDC/HOBt Coupling

  • Materials:

    • Carboxylic Acid (1.0 mmol, 1.0 equiv)

    • Amine (1.1 mmol, 1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv)[9]

    • 1-Hydroxybenzotriazole (HOBt) (0.15 mmol, 0.15 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5-10 mL)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF or DCM.

    • Add the amine (1.1 equiv), followed by HOBt (0.15 equiv) and DIPEA (3.0 equiv).

    • Stir the solution at room temperature for 5 minutes.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 equiv) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

1.4. SAR Data Presentation

Hypothetical SAR data for a series of amide derivatives of a Kinase Inhibitor.

Compound IDR' Group (Amine)Kinase X IC₅₀ (nM)
Lead-1 -CH₃250
1a -CH₂CH₃310
1b -Cyclopropyl150
1c -Phenyl85
1d 4-Fluorophenyl45
1e -CH₂-Phenyl120

Application Note 2: Suzuki-Miyaura Cross-Coupling

2.1. Introduction The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds, most commonly between aryl or vinyl halides/triflates and organoboron compounds.[10][11] In drug discovery, it is the most frequently used C-C bond-forming reaction, essential for constructing biaryl and heteroaryl-aryl motifs found in many drugs.[12][13] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[10][11]

2.2. Catalytic Cycle The reaction proceeds via a catalytic cycle involving a palladium complex.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R1-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (R1-X) Trans R1-Pd(II)L2-R2 OxAdd->Trans Transmetalation (R2-B(OR)2) Trans->Pd0 Reductive Elimination Product R1-R2 Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.3. Experimental Protocol

  • Materials:

    • Aryl Halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol, 2.0 equiv)[10]

    • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Schlenk flask or sealed tube, inert atmosphere setup

  • Procedure:

    • In a Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.03 equiv).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent system (e.g., 4:1 Dioxane/Water, 5 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

2.4. SAR Data Presentation

Hypothetical SAR data for biaryl derivatives of a GPCR Antagonist.

Compound IDR Group (Boronic Acid)h-GPCR Ki (nM)
Lead-2 -Phenyl120
2a 2-Methylphenyl250
2b 4-Methoxyphenyl65
2c 3-Pyridyl90
2d 4-Cyanophenyl35
2e 4-(Trifluoromethyl)phenyl48

Application Note 3: Reductive Amination

3.1. Introduction Reductive amination is a highly efficient method for forming C-N bonds and is paramount in pharmaceutical chemistry for synthesizing secondary and tertiary amines.[14][15] The reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine via an intermediate imine or enamine, which is then reduced in situ.[16][17] Its operational simplicity and the wide availability of starting materials make it a go-to method for SAR studies.[18]

Reductive_Amination cluster_RA Reductive Amination Pathway Reactants Ketone/Aldehyde + Amine Imine Imine/Iminium Ion Intermediate Reactants->Imine Condensation (-H2O) Product Final Amine Product Imine->Product Reduction (e.g., NaBH(OAc)3)

Caption: The two-stage process of a one-pot reductive amination reaction.

3.2. Experimental Protocol: Using Sodium Triacetoxyborohydride

  • Materials:

    • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

    • Primary or Secondary Amine (1.1 mmol, 1.1 equiv)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

    • Acetic Acid (optional, catalytic amount)

    • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the carbonyl compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE.

    • If the amine is provided as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir for 20-30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 3-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

3.3. SAR Data Presentation

Hypothetical SAR data for derivatives of an Ion Channel Modulator.

Compound IDAmine UsedhERG IC₅₀ (µM)
Lead-3 Methylamine1.5
3a Ethylamine2.1
3b Pyrrolidine0.8
3c Morpholine5.2
3d Piperazine0.5
3e Aniline>10

Application Note 4: Library Synthesis for SAR

4.1. Introduction To accelerate lead optimization, medicinal chemists often employ library synthesis techniques to rapidly generate a large number of analogs.[19][20] Parallel synthesis and solid-phase synthesis are two key strategies.

  • Parallel Synthesis: Involves conducting many individual reactions simultaneously in an array format (e.g., 96-well plates).[19][21] Each well contains a distinct product, allowing for rapid SAR exploration.[21]

  • Solid-Phase Synthesis (SPS): A technique where one of the starting materials is anchored to an insoluble polymer support (resin).[22][23] This simplifies purification, as excess reagents and byproducts are simply washed away after each reaction step.[22] The "split-and-pool" method combined with SPS allows for the exponential creation of compounds in a combinatorial library.[24]

4.2. Workflow: Split-and-Pool Solid-Phase Synthesis

Caption: The "split-and-pool" strategy for combinatorial library generation on solid support.

4.3. General Protocol Considerations for Parallel Synthesis

  • Reaction Selection: Choose robust, high-yielding reactions that proceed cleanly under a single set of conditions (e.g., amide coupling, Suzuki, reductive amination).

  • Hardware: Use multi-well reaction blocks or plates (24, 48, or 96-well formats) made of glass or Teflon for chemical resistance and temperature control.

  • Reagent Handling: Employ automated or semi-automated liquid handlers for precise and efficient dispensing of common reagents and solvents. Prepare stock solutions of building blocks.

  • Workflow:

    • Dispense the common scaffold or starting material into each well.

    • Add the unique building block (e.g., a different amine or boronic acid) to each respective well.

    • Add the common reagents (catalyst, base, solvent) to all wells.

    • Seal the reaction block and place it on a shaker/heater for the required time.

  • Workup and Purification: Use high-throughput methods like solid-phase extraction (SPE) or parallel preparative HPLC/SFC for purification.

  • Analysis: Analyze each product for identity and purity using parallel LC-MS.

Application Note 5: Click Chemistry

5.1. Introduction "Click chemistry" describes a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts.[25][26] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[25][26] Because azides and alkynes are largely inert in biological systems, this reaction is bio-orthogonal and exceptionally useful for linking molecular fragments in SAR studies, fragment-based drug discovery, and chemical biology.[25][27]

5.2. General Reaction: CuAAC

References

Application

Application Notes: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Synthesis

Introduction The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1] This reaction forms a stab...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole by covalently linking a terminal alkyne and an azide.[1][2] Its remarkable efficiency, mild reaction conditions, and high tolerance for various functional groups have made it an indispensable tool across diverse scientific fields, including agrochemical synthesis, materials science, and bioconjugation.[3][4][5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1][6]

The 1,2,3-triazole ring formed is more than just a passive linker; it actively participates in hydrogen bonding and dipole interactions, which is crucial for binding to biological targets.[7] This characteristic is particularly valuable in the design of bioactive molecules, including modern fungicides.

Application 1: Synthesis of Agrochemicals - Triazole Fungicides

The 1,2,4-triazole moiety is a critical pharmacophore in a major class of agricultural fungicides that function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[8][9] The CuAAC reaction provides a highly efficient and modular route to synthesize novel 1,2,3-triazole analogues, which are also being explored for their potent antifungal properties.[7][8]

Logical Diagram: Synthesis of a Triazole Fungicide Analogue

The following diagram illustrates the synthesis of a 1,4-disubstituted triazole, a core structure in many potential agrochemicals, using the CuAAC click reaction.

G Synthesis of a Triazole Fungicide Analogue via CuAAC cluster_start Starting Materials cluster_reagents Reaction Conditions Azide Functionalized Azide (R1-N3) Reaction CuAAC Reaction (Click Chemistry) Azide->Reaction Alkyne Functionalized Alkyne (R2-C≡CH) Alkyne->Reaction Catalyst CuSO4·5H2O (Cu(II) Source) Catalyst->Reaction Reducer Sodium Ascorbate (Reductant) Reducer->Reaction Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Reaction Purification Workup & Purification (Extraction, Chromatography) Reaction->Purification Crude Product Product 1,4-Disubstituted Triazole (Fungicide Analogue) Purification->Product Pure Product G Polymer Surface Modification via CuAAC cluster_pre Initial State cluster_reagents Reagents cluster_post Final State Polymer Polymer Surface Alkyne Groups (-C≡CH) Reaction Click Reaction Polymer:f1->Reaction Molecule Azide-Functionalized Molecule (R-N3) Molecule->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction ModifiedPolymer Polymer Surface Triazole-Linked Molecules Reaction->ModifiedPolymer:f1 Covalent Bond Formation G General CuAAC Experimental Workflow Prep 1. Preparation - Dissolve Alkyne & Azide - Prepare Catalyst Solutions Reaction 2. Reaction - Combine Reagents - Add Reductant & Catalyst - Stir at RT Prep->Reaction Monitor 3. Monitoring - TLC or LC-MS Analysis Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup - Quench Reaction - Extraction / Dilution Monitor->Workup Complete Purify 5. Purification - Column Chromatography - Recrystallization - Dialysis (for polymers) Workup->Purify Analyze 6. Analysis - NMR, MS, etc. Purify->Analyze

References

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for (5-Bromofuran-2-yl)methanamine synthesis

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (5-Bromofuran-2-yl)methanamine. The information is presented in a question...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (5-Bromofuran-2-yl)methanamine. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing (5-Bromofuran-2-yl)methanamine?

A1: The most common and logical synthetic route involves a two-step process. The first step is the selective bromination of furan-2-carbaldehyde (furfural) at the 5-position to yield the intermediate, 5-bromofuran-2-carbaldehyde. The second step is the reductive amination of this intermediate to the target primary amine, (5-Bromofuran-2-yl)methanamine.

Q2: What are the critical parameters for the successful synthesis of 5-bromofuran-2-carbaldehyde?

A2: Key parameters for the synthesis of 5-bromofuran-2-carbaldehyde include the choice of brominating agent and the reaction conditions. Using liquid bromine can lead to poor selectivity and the formation of multiple regioisomers. A more controlled and environmentally friendly method involves using an ionic liquid like 1-butyl-3-methylimidazolium tribromide, which allows for a more selective reaction at moderate temperatures.[1]

Q3: Which methods are recommended for the reductive amination of 5-bromofuran-2-carbaldehyde?

A3: Reductive amination of 5-bromofuran-2-carbaldehyde can be achieved through several methods. Catalytic hydrogenation using catalysts like Raney Nickel, Ruthenium, or Rhodium on a support, with hydrogen gas and ammonia, is a common approach.[2][3][4] Alternatively, methods using hydride reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in the presence of an ammonia source are also effective.[5][6]

Q4: How can I minimize the formation of side products during the reductive amination step?

A4: Common side products include the corresponding alcohol (from reduction of the aldehyde), secondary amines, and polymeric materials.[7] To minimize these:

  • Alcohol formation: Ensure a sufficient excess of the ammonia source to favor imine formation over direct aldehyde reduction. The choice of catalyst and reducing agent is also crucial; some are more selective for the imine.[7][8]

  • Secondary amine formation: Using a large excess of ammonia can help to outcompete the reaction of the primary amine product with the starting aldehyde.[4]

  • Polymerization: Furan rings can be sensitive to strongly acidic conditions. Maintaining a neutral or weakly acidic pH during the reaction is important to prevent polymerization.[9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Step 1: Bromination
Low yield of 5-bromofuran-2-carbaldehydeIncomplete reaction or formation of poly-brominated byproducts.1. Monitor the reaction progress using TLC or GC. 2. Control the stoichiometry of the brominating agent carefully. 3. Maintain the recommended reaction temperature to ensure selectivity.[1]
Product is a dark, tar-like substancePolymerization of furfural or the product under harsh conditions.1. Use milder reaction conditions. 2. Ensure the reaction is not overly acidic.
Step 2: Reductive Amination
Low conversion of 5-bromofuran-2-carbaldehyde1. Inactive catalyst or reducing agent. 2. Insufficient reaction time or temperature. 3. Presence of water in the reaction (for hydride reductions).1. Use a fresh batch of catalyst or reducing agent. 2. Optimize reaction time and temperature based on literature for similar substrates.[2] 3. Ensure anhydrous conditions when using moisture-sensitive hydrides.[8]
Major byproduct is (5-Bromofuran-2-yl)methanolDirect reduction of the aldehyde is competing with imine formation.1. Increase the concentration of the ammonia source. 2. Select a catalyst or reducing agent with higher selectivity for the imine over the carbonyl group (e.g., NaBH₃CN).[6][7] 3. In a two-step, one-pot procedure, allow sufficient time for imine formation before adding the reducing agent.[8]
Significant formation of the secondary amineThe primary amine product is reacting with the starting aldehyde.1. Use a large excess of the ammonia source. 2. Consider a flow reactor setup to minimize contact time between the product and starting material.[9]
Product degradationThe furan ring is unstable under the reaction conditions.1. Use milder reaction conditions (lower temperature and pressure). 2. Avoid strongly acidic or basic conditions.

Data Presentation

Table 1: Comparison of Bromination Conditions for Furfural

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-Butyl-3-methylimidazolium tribromideNone30477.4[1]
Liquid BromineDichloromethane0 - RT-Variable (lower selectivity)General Knowledge

Table 2: Optimization of Reductive Amination of Furfural Derivatives

Catalyst/Reducing AgentAmmonia SourceSolventTemperature (°C)Pressure (MPa H₂)Yield of Primary Amine (%)Reference
Raney NiAmmonia1,4-Dioxane1302.096.3[2]
Rh/Al₂O₃Aqueous AmmoniaWater800.8~92[3]
Ni/Al₂O₃-LaOₓAmmonia-1204.094.9[10]
NiSi-TAmmonia-90-94.2[11]
NaBH₃CNNH₄OAcMethanolRT-Good (general method)[12]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromofuran-2-carbaldehyde

This protocol is adapted from a method utilizing an ionic liquid brominating agent for improved selectivity and safety.[1]

Materials:

  • Furan-2-carbaldehyde (furfural)

  • 1-Butyl-3-methylimidazolium tribromide

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a stirrer, add 1-butyl-3-methylimidazolium tribromide (1.0 equivalent).

  • Under stirring, add furan-2-carbaldehyde (1.5 equivalents) dropwise to the flask.

  • After the addition is complete, raise the temperature to 30°C and continue the reaction for 4 hours.

  • After the reaction, stop stirring and allow the mixture to cool to room temperature.

  • Add ethanol to the reaction mixture and stir. A yellow crystalline precipitate should form.

  • Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and dry it to obtain 5-bromofuran-2-carbaldehyde.

Protocol 2: Synthesis of (5-Bromofuran-2-yl)methanamine via Catalytic Hydrogenation

This is a general protocol based on optimized conditions for the reductive amination of furfural.[2]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • Raney Nickel (catalyst)

  • Ammonia (as a solution in a suitable solvent, e.g., 1,4-dioxane)

  • 1,4-Dioxane (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, add 5-bromofuran-2-carbaldehyde (1.0 equivalent), 1,4-dioxane, and the Raney Nickel catalyst.

  • Add a solution of ammonia in 1,4-dioxane (ensure a molar excess of ammonia, e.g., 2 equivalents).

  • Seal the reactor and purge it with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to 2.0 MPa.

  • Heat the reactor to 130°C with stirring and maintain these conditions for 3 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the desired product, (5-Bromofuran-2-yl)methanamine, which can be purified by distillation or chromatography.

Visualizations

Synthesis_Pathway cluster_start cluster_intermediate cluster_product Furfural Furan-2-carbaldehyde BrominatingAgent + Brominating Agent (e.g., [Bmim]Br3) Intermediate 5-Bromofuran-2-carbaldehyde BrominatingAgent->Intermediate Step 1: Bromination ReductiveAmination + NH3 + Reducing Agent/Catalyst Product (5-Bromofuran-2-yl)methanamine ReductiveAmination->Product Step 2: Reductive Amination

Caption: Synthetic pathway for (5-Bromofuran-2-yl)methanamine.

Experimental_Workflow Start Start Step1 Step 1: Synthesis of 5-Bromofuran-2-carbaldehyde Start->Step1 Purification1 Purification of Intermediate (Filtration/Recrystallization) Step1->Purification1 Step2 Step 2: Reductive Amination Purification1->Step2 Workup Reaction Workup (Catalyst removal) Step2->Workup Purification2 Final Product Purification (Distillation/Chromatography) Workup->Purification2 Analysis Characterization (NMR, MS, etc.) Purification2->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product in Reductive Amination CheckConversion Is starting aldehyde consumed? Start->CheckConversion MajorProduct What is the major component? CheckConversion->MajorProduct Yes No_Conversion Increase temp/time Check catalyst/reagent activity CheckConversion->No_Conversion No Alcohol Increase NH3 concentration Use more selective reducing agent MajorProduct->Alcohol Alcohol Byproduct SecondaryAmine Increase excess of NH3 MajorProduct->SecondaryAmine Secondary Amine Polymer Use milder conditions Check pH MajorProduct->Polymer Polymeric material

Caption: Troubleshooting decision tree for the reductive amination step.

References

Optimization

Common side products in the synthesis of brominated furans and their minimization

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing common side products in the synthesis of brominated furans. Frequently Asked Questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing common side products in the synthesis of brominated furans.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of furan and its derivatives?

A1: The synthesis of brominated furans is often complicated by the formation of several side products due to the high reactivity of the furan ring. The most prevalent side products include:

  • Over-brominated Furans: The high reactivity of the furan ring can lead to the introduction of more than one bromine atom, resulting in products like 2,5-dibromofuran or other polybrominated species when a mono-brominated product is desired.[1]

  • Ring-Opened Products: In the presence of protic or aqueous solvents, the furan ring can undergo cleavage to form unsaturated dicarbonyl compounds, such as malealdehyde or its derivatives.[2][3]

  • Polymerization Products: Furan and its derivatives are sensitive to acidic conditions, which can catalyze polymerization, leading to the formation of dark, tar-like, and often intractable materials.[4][5]

  • Addition Products: Under certain conditions, especially at low temperatures in non-nucleophilic solvents, bromine can add across the double bonds of the furan ring to form unstable non-aromatic dibromo adducts.[2]

Q2: How can I selectively synthesize 2-bromofuran while minimizing the formation of 2,5-dibromofuran?

A2: Achieving selective mono-bromination at the C2 position requires careful control of the reaction conditions and the choice of brominating agent. Key strategies include:

  • Stoichiometry Control: Use of one molar equivalent or slightly less of the brominating agent relative to the furan starting material is crucial to disfavor the second bromination.

  • Milder Brominating Agents: Instead of elemental bromine (Br₂), which is highly reactive, consider using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6][7] These reagents provide a slower, more controlled release of the electrophilic bromine species.

  • Solvent Choice: Solvents like N,N-dimethylformamide (DMF) or dioxane are often used to moderate the reactivity of the brominating agent.[3][8][9] For instance, the reaction of furan with one equivalent of bromine in DMF can yield 2-bromofuran in good yields.[8][9]

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) can help to improve selectivity by reducing the rate of the second bromination reaction.

Q3: My reaction mixture turns into a dark tar. What is causing this and how can I prevent it?

A3: The formation of a dark tar is a strong indication of acid-catalyzed polymerization of the furan ring.[4][10] Furans are notoriously unstable in the presence of strong acids. This issue can be addressed by:

  • Avoiding Strong Acids: Do not use strong acid catalysts. If an acid is required, a milder one should be chosen.

  • Using Buffered Conditions: In cases where the bromination reaction generates acidic byproducts (like HBr), the addition of a non-nucleophilic base can help to neutralize the acid as it is formed.

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried, as the presence of water can exacerbate polymerization and other side reactions.[11]

  • Milder Reagents: Using reagents like NBS or DBDMH often circumvents the need for strong acids and can lead to cleaner reactions.[7]

Q4: I am observing ring-opening of my furan starting material. What reaction conditions favor this side reaction and how can it be avoided?

A4: Ring-opening of the furan ring during bromination is typically favored by the presence of nucleophilic, protic solvents such as water or alcohols.[2][3] The reaction proceeds through the formation of a 2,5-dialkoxy-2,5-dihydrofuran intermediate which then opens to a 1,4-dicarbonyl compound.[2] To prevent this:

  • Use Anhydrous, Aprotic Solvents: Conduct the reaction in solvents that are both dry and non-protic. Good choices include DMF, dioxane, tetrahydrofuran (THF), or chlorinated solvents like dichloromethane (DCM).[8][12]

  • Strict Moisture Control: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Brominated Furan

Possible Cause Troubleshooting Action
Polymerization of starting material or product. - Ensure anhydrous reaction conditions. - Avoid strong acid catalysts. - Run the reaction at a lower temperature. - Minimize reaction time.[10]
Formation of multiple brominated products (low selectivity). - Use a more selective brominating agent (e.g., NBS, DBDMH).[7][13] - Carefully control the stoichiometry of the brominating agent. - Optimize the reaction temperature and solvent.[14]
Ring-opening of the furan. - Use an anhydrous, aprotic solvent.[2][3] - Ensure all reagents are dry.
Incomplete reaction. - Increase reaction time or temperature cautiously, monitoring for side product formation. - Ensure the brominating agent is active (use a fresh bottle if necessary).
Product loss during workup. - If the product is volatile, use steam distillation for purification.[3] - For acid-sensitive products, use a neutralized stationary phase (e.g., alumina or triethylamine-treated silica) for column chromatography.[15]

Issue 2: Formation of Over-Brominated Side Products

Possible Cause Troubleshooting Action
Excess of brominating agent. - Use 1.0 equivalent or slightly less of the brominating agent for mono-bromination.
High reactivity of the brominating agent. - Switch from Br₂ to a milder agent like NBS or DBDMH.[7][13]
Reaction temperature is too high. - Lower the reaction temperature to improve selectivity.
Prolonged reaction time. - Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.

Data Summary

Table 1: Comparison of Brominating Agents for the Synthesis of a Monobrominated Furan Derivative (Fraxinellone)

EntryBrominating AgentEquivalentsTemperature (°C)Time (h)Yield of Monobromide (%)Yield of Dibromide (%)
1NBS1.440356
2DBDMH0.540256-
3DBDMH1.4402-91
4DBI1.4402415-
5TBCHD1.4402420-
Data adapted from a study on the bromination of fraxinellone.[13] DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; DBI: 1,3-Dibromo-1,3,5-triazine-2,4,6-trione; TBCHD: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromofuran using NBS [3][4]

  • Materials: Furan, N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF), Steam distillation apparatus.

  • Procedure:

    • To a solution of furan (1.0 eq) in DMF, add a solution of NBS (1.0 eq) in DMF dropwise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, purify the product by direct steam distillation from the reaction mixture.

    • Collect the distillate and extract with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromofuran.

  • Expected Yield: 65-75%[3]

Protocol 2: Synthesis of 2,5-Dibromofuran using Bromine in DMF [8][9]

  • Materials: Furan, Bromine, N,N-dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, place a solution of furan (1.0 eq) in DMF.

    • Cool the flask in an ice-salt bath to between -5 and 0 °C.

    • Add a solution of bromine (2.0 eq) in DMF dropwise while maintaining the temperature below 0 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

    • Pour the reaction mixture into a mixture of water and ice.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with water, then with a dilute solution of sodium thiosulfate to remove any unreacted bromine, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

  • Expected Yield: ~48%[8][9]

Visual Guides

Troubleshooting_Furan_Bromination cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Corrective Actions Start Low Yield or Side Product Formation TarryMixture Tarry Mixture? Start->TarryMixture MultipleSpots Multiple Spots on TLC/GC? TarryMixture->MultipleSpots No Polymerization Polymerization Issue: - Use anhydrous conditions - Avoid strong acids - Lower temperature TarryMixture->Polymerization Yes RingOpening Evidence of Ring Opening? MultipleSpots->RingOpening No Selectivity Selectivity Issue: - Use milder reagent (NBS, DBDMH) - Control stoichiometry - Optimize solvent/temp MultipleSpots->Selectivity Yes Solvent Solvent Issue: - Use anhydrous, aprotic solvent (DMF, Dioxane, THF) RingOpening->Solvent Yes

Caption: Troubleshooting workflow for furan bromination.

Furan_Bromination_Pathways cluster_products Reaction Products Furan Furan Desired Desired Bromofuran (e.g., 2-Bromofuran) Furan->Desired Controlled Conditions (NBS, DMF, 0°C) Overbromination Over-bromination (e.g., 2,5-Dibromofuran) Furan->Overbromination Excess Br2 High Temp. RingOpening Ring-Opening (Malealdehyde deriv.) Furan->RingOpening Aqueous/Protic Solvent Polymer Polymerization (Tar) Furan->Polymer Strong Acid Catalyst

Caption: Reaction pathways in furan bromination.

References

Troubleshooting

Technical Support Center: Purification of (5-Bromofuran-2-yl)methanamine and its Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromofuran-2-yl)methanamine and its deri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromofuran-2-yl)methanamine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of (5-Bromofuran-2-yl)methanamine and related compounds.

Issue 1: Low or No Recovery of the Product After Column Chromatography.

  • Question: I am losing my compound on the silica gel column. What is happening and how can I prevent it?

  • Answer: Low recovery of furan-containing compounds during silica gel chromatography is a frequent issue. The primary cause is the acidic nature of standard silica gel, which can lead to the decomposition of the acid-sensitive furan ring. This can result in ring-opening, polymerization, or other side reactions, leading to significant product loss.

    To mitigate this, consider the following strategies:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v). This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Be aware that this will likely alter the elution profile of your compound, requiring re-optimization of the solvent system.

    • Minimize Residence Time: Work efficiently to minimize the time your compound spends on the column.

    • Low-Temperature Chromatography: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to reduce the rate of potential decomposition reactions.

Issue 2: The Purified Product is Unstable and Decomposes Upon Standing.

  • Question: My purified (5-Bromofuran-2-yl)methanamine appears pure by NMR initially, but it darkens and shows impurities after a short period. How can I improve its stability?

  • Answer: The instability of the purified compound can be due to residual acid, exposure to light, or air oxidation. The primary amino group can also be reactive.

    Here are some recommendations for improving stability:

    • Acid Scavenging: Ensure all acidic residues from the reaction or purification are removed. If the compound is isolated as a free base, a final wash of an organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate) followed by drying and solvent evaporation can be beneficial.

    • Storage as a Salt: Consider converting the amine to a more stable salt form, such as the hydrochloride salt, for long-term storage. This can be achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent.

    • Inert Atmosphere and Cold Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20 °C) to minimize degradation.

    • Protection from Light: Store the compound in an amber vial or a container protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of (5-Bromofuran-2-yl)methanamine?

A1: Common impurities can include unreacted starting materials, over-brominated side products (e.g., dibromofuran derivatives), and polymeric materials formed from the degradation of the furan ring. The specific impurities will depend on the synthetic route employed.

Q2: Can I purify (5-Bromofuran-2-yl)methanamine by distillation?

A2: Due to the presence of the primary amine and the aromatic ring, (5-Bromofuran-2-yl)methanamine is likely to have a high boiling point and may be prone to thermal decomposition. Standard distillation is generally not recommended. Vacuum distillation could be a possibility for thermally stable derivatives, but it should be approached with caution and ideally on a small scale first to assess thermal stability.

Q3: What are suitable recrystallization solvents for (5-Bromofuran-2-yl)methanamine and its derivatives?

A3: The choice of recrystallization solvent is highly dependent on the specific derivative. For the free base of (5-Bromofuran-2-yl)methanamine, which is moderately polar, a non-polar solvent with a more polar co-solvent might be effective. Common solvent systems to screen include:

  • Hexanes/Ethyl Acetate

  • Toluene/Heptane

  • Dichloromethane/Hexanes

For more polar derivatives or salts, more polar solvent systems would be appropriate, such as:

  • Ethanol/Water

  • Isopropanol/Diethyl Ether

  • Acetone/Water

It is always recommended to perform small-scale solubility tests to identify a suitable solvent or solvent pair where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography (Acid-Sensitive Compound)
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack the column with the neutralized silica gel slurry.

  • Sample Loading: Dissolve the crude (5-Bromofuran-2-yl)methanamine in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. If the compound is insoluble in the cold solvent but dissolves upon heating, it is a good candidate. If the compound is too soluble, a less polar anti-solvent can be added.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Example Data for Column Chromatography Purification of (5-Bromofuran-2-yl)methanamine

ParameterValue
Crude Material Input 5.0 g
Stationary Phase Silica Gel (230-400 mesh) with 1% Triethylamine
Eluent System Gradient: 10% to 40% Ethyl Acetate in Hexanes
Purified Product Yield 3.8 g
Purity (by NMR) >98%
Recovery 76%

Table 2: Example Data for Recrystallization of a Derivative

ParameterValue
Crude Material Input 2.0 g
Recrystallization Solvent Isopropanol/Water (3:1)
Volume of Solvent 25 mL
Crystallization Temp. 0 °C
Purified Product Yield 1.6 g
Purity (by HPLC) 99.5%
Recovery 80%

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Neutralized Silica Gel Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent (Low Temperature) Combine->Evaporate Purity Assess Purity (NMR, HPLC) Evaporate->Purity Purified Purified Product Purity->Purified

Caption: Workflow for the purification of acid-sensitive furan derivatives.

Troubleshooting_Tree cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recovery from Silica Gel Column Cause1 Acid-Catalyzed Decomposition Problem->Cause1 Cause2 Compound too Polar for Eluent Problem->Cause2 Cause3 Compound is Volatile Problem->Cause3 Solution1a Neutralize Silica Gel (e.g., with Et3N) Cause1->Solution1a Solution1b Use Neutral Alumina Cause1->Solution1b Solution1c Low Temperature Chromatography Cause1->Solution1c Solution2a Increase Eluent Polarity Cause2->Solution2a Solution2b Use Stronger Eluting Solvent Cause2->Solution2b Solution3a Careful Solvent Removal (Low Temp) Cause3->Solution3a

Caption: Troubleshooting decision tree for low recovery during chromatography.

Optimization

Technical Support Center: Synthesis of (5-Bromofuran-2-yl)methanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (5-Bromofuran...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (5-Bromofuran-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce (5-Bromofuran-2-yl)methanamine?

A1: The two most common and effective methods for synthesizing (5-Bromofuran-2-yl)methanamine are:

  • Reductive Amination of 5-bromofuran-2-carbaldehyde.

  • Gabriel Synthesis starting from 2-(bromomethyl)-5-bromofuran.

Q2: Which synthetic route generally offers higher purity and yield?

A2: The Gabriel synthesis is often favored for producing primary amines with high purity, as it inherently avoids the over-alkylation side products that can occur in reductive amination.[1][2] However, reductive amination can be a more direct, one-pot procedure if optimized correctly. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity specifications.

Q3: What are the key starting materials for each route?

A3:

  • Reductive Amination: The key starting material is 5-bromofuran-2-carbaldehyde.

  • Gabriel Synthesis: This route requires 2-(bromomethyl)-5-bromofuran, which can be synthesized from 5-bromofuran-2-methanol.

Q4: What are the most common impurities I should be aware of?

A4: Common impurities depend on the synthetic route:

  • Reductive Amination:

    • Unreacted 5-bromofuran-2-carbaldehyde.

    • The corresponding secondary amine, N,N-bis((5-bromofuran-2-yl)methyl)amine, from over-alkylation.

    • (5-Bromofuran-2-yl)methanol, resulting from the reduction of the starting aldehyde.

    • Polymeric byproducts due to the instability of the furan ring under certain conditions.[3]

  • Gabriel Synthesis:

    • Unreacted 2-(bromomethyl)-5-bromofuran.

    • Phthalimide byproducts from the deprotection step.

    • (5-Bromofuran-2-yl)methanol if the starting halide is contaminated or degrades.

Troubleshooting Guides

Reductive Amination of 5-Bromofuran-2-carbaldehyde
Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield Incomplete imine formation.- Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves. - Increase the concentration of the ammonia source (e.g., use a saturated solution of ammonia in methanol).
Reduction of the starting aldehyde to the corresponding alcohol.- Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4] - Perform the reaction in a stepwise manner: first, ensure complete imine formation, then add the reducing agent.
Over-alkylation leading to secondary amine formation.- Use a large excess of the ammonia source to favor the formation of the primary amine.
Furan ring degradation or polymerization.- Furan rings can be sensitive to strongly acidic or basic conditions.[5] Maintain a neutral or slightly acidic pH during the reaction. - Avoid high reaction temperatures for extended periods.
Product is Impure Presence of unreacted starting material.- Increase the reaction time or the amount of reducing agent. - Purify via acid-base extraction: dissolve the crude product in an organic solvent, extract with aqueous acid to protonate the amine, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the pure amine with an organic solvent.
Contamination with secondary amine.- Use a large excess of ammonia. - Purify by column chromatography.
Presence of (5-Bromofuran-2-yl)methanol.- Use a more selective reducing agent for the imine. - Purify by column chromatography.
Gabriel Synthesis of (5-Bromofuran-2-yl)methanamine
Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield in Alkylation Step Poor quality of potassium phthalimide.- Use freshly opened or properly stored potassium phthalimide. - Alternatively, prepare the potassium salt in situ by reacting phthalimide with a base like potassium carbonate or potassium hydride.
Low reactivity of 2-(bromomethyl)-5-bromofuran.- Consider converting the bromomethyl group to an iodomethyl group in situ by adding a catalytic amount of sodium iodide.
Decomposition of 2-(bromomethyl)-5-bromofuran.- This compound can be unstable; use it as fresh as possible and avoid prolonged heating.
Low Yield in Deprotection Step Incomplete hydrolysis or hydrazinolysis.- For hydrazinolysis, ensure an adequate excess of hydrazine hydrate is used and allow for sufficient reaction time, potentially with gentle heating. - For acidic hydrolysis, stronger acids and higher temperatures may be required, but this can risk furan ring degradation.
Product is Impure Contamination with phthalhydrazide (from hydrazinolysis).- Phthalhydrazide is often insoluble in common organic solvents and can be removed by filtration.
Presence of unreacted N-alkylated phthalimide intermediate.- Ensure the deprotection step has gone to completion by monitoring with TLC. - Purify by column chromatography.

Data Presentation

Comparison of Synthetic Routes
Parameter Reductive Amination Gabriel Synthesis
Starting Material 5-Bromofuran-2-carbaldehyde2-(Bromomethyl)-5-bromofuran
Typical Yield Range 60-85% (highly condition dependent)70-90% (often higher and more reproducible)
Purity Concerns Over-alkylation, aldehyde reductionPhthalimide-related byproducts
Number of Steps Typically one-potTwo steps (alkylation, deprotection)
Key Advantage More direct routeHigh purity of primary amine

Yields are estimates and can vary significantly based on reaction conditions and scale.

Experimental Protocols

Method 1: Reductive Amination of 5-Bromofuran-2-carbaldehyde

Step 1: Imine Formation and Reduction

  • To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Purify the crude (5-Bromofuran-2-yl)methanamine by acid-base extraction as described in the troubleshooting guide or by flash column chromatography on silica gel.

Method 2: Gabriel Synthesis

Step 1: Synthesis of 2-(Bromomethyl)-5-bromofuran

  • Dissolve (5-bromofuran-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0 °C.

  • Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise with stirring.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto ice water and extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(bromomethyl)-5-bromofuran should be used immediately in the next step.

Step 2: Alkylation of Potassium Phthalimide

  • To a solution of 2-(bromomethyl)-5-bromofuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-((5-bromofuran-2-yl)methyl)phthalimide.

Step 3: Hydrazinolysis

  • Suspend the N-((5-bromofuran-2-yl)methyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4-5 eq) and heat the mixture to reflux for 2-4 hours.

  • A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining hydrazine.

  • Dry the organic layer and concentrate to yield the crude amine. Further purification can be achieved by distillation or chromatography if necessary.

Visualizations

Reductive_Amination_Workflow start 5-Bromofuran-2-carbaldehyde imine_formation Imine Formation (+ Ammonia) start->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction side_product2 Side Product: Secondary Amine imine_formation->side_product2 workup Aqueous Workup & Extraction reduction->workup side_product1 Side Product: (5-Bromofuran-2-yl)methanol reduction->side_product1 purification Purification (Chromatography or Acid-Base Extraction) workup->purification product (5-Bromofuran-2-yl)methanamine purification->product

Caption: Workflow for the reductive amination synthesis of (5-Bromofuran-2-yl)methanamine.

Gabriel_Synthesis_Workflow start 2-(Bromomethyl)-5-bromofuran alkylation Alkylation (+ Potassium Phthalimide) start->alkylation intermediate N-((5-bromofuran-2-yl)methyl)phthalimide alkylation->intermediate deprotection Deprotection (Hydrazinolysis) intermediate->deprotection filtration Filtration of Phthalhydrazide deprotection->filtration purification Workup & Purification filtration->purification product (5-Bromofuran-2-yl)methanamine purification->product

Caption: Workflow for the Gabriel synthesis of (5-Bromofuran-2-yl)methanamine.

Troubleshooting_Logic low_yield Low Yield? check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes impure_product Impure Product? low_yield->impure_product No optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions change_reagent Consider Alternative Reagents/Catalysts optimize_conditions->change_reagent identify_impurity Identify Impurity (TLC, NMR, MS) impure_product->identify_impurity Yes optimize_workup Optimize Workup (e.g., Acid-Base Extraction) identify_impurity->optimize_workup optimize_purification Optimize Purification (e.g., Chromatography) optimize_workup->optimize_purification

Caption: A logical guide for troubleshooting common synthesis issues.

References

Troubleshooting

Troubleshooting guide for furan ring instability under specific reaction conditions

Technical Support Center: Furan Ring Chemistry This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furan Ring Chemistry

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of the furan ring under various reaction conditions.

Frequently Asked Questions (FAQs) - General Issues

Q1: What makes the furan ring so susceptible to instability?

A1: The instability of the furan ring arises from its pseudo-aromatic character. While it is aromatic, its resonance energy is significantly lower than that of benzene, making it more reactive and prone to degradation, polymerization, and ring-opening, especially under acidic conditions.[1]

Q2: My furan-containing reaction is turning into a dark, tar-like substance. What is happening?

A2: The formation of dark, insoluble materials is typically due to the polymerization of the furan ring.[2] This is a common side reaction, particularly under acidic conditions, which can be exacerbated by electron-releasing substituents on the furan ring.[2]

Troubleshooting Guide

Issue 1: Furan Ring Opening Under Acidic Conditions

Symptom: Low or no yield of the desired furan-containing product, with the formation of 1,4-dicarbonyl compounds detected by analysis.

Cause: The furan ring is highly susceptible to acid-catalyzed ring-opening. The process is initiated by the protonation of the furan ring, which is the rate-limiting step.[1][3] Protonation at the α-carbon is energetically favored and leads to a reactive intermediate that is attacked by nucleophiles, such as water, resulting in ring cleavage.[1][3]

Troubleshooting Strategies:

  • Use Milder Acids: Opt for weaker Brønsted or Lewis acids.

  • Control Temperature: Perform the reaction at lower temperatures to minimize the rate of degradation.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can act as a nucleophile and promote ring opening.

  • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), can have a stabilizing effect on furan derivatives.[4]

  • Substituent Effects: Electron-withdrawing groups on the furan ring can increase its stability in acidic media.[5]

Quantitative Data on Solvent Effects on Furan Stability:

The stability of 5-Hydroxymethylfurfural (HMF), a common furan derivative, is significantly influenced by the solvent in the presence of an acid catalyst.

SolventAdditive (0.1 M)HMF Conversion (%) after 2h at 80°C
DMFH₂SO₄13
AcetonitrileH₂SO₄100
DioxaneH₂SO₄100
WaterH₂SO₄100

Source: [6]

Mechanism of Acid-Catalyzed Furan Ring Opening:

Acid_Catalyzed_Ring_Opening Furan Furan Ring ProtonatedFuran α-Protonated Furan (Reactive Intermediate) Furan->ProtonatedFuran Protonation (H⁺) Rate-Limiting Dihydrofuranol Dihydrofuranol Intermediate ProtonatedFuran->Dihydrofuranol Nucleophilic Attack (e.g., H₂O) RingOpened Ring-Opened Product (1,4-dicarbonyl) Dihydrofuranol->RingOpened Ring Cleavage

Caption: Mechanism of acid-catalyzed furan ring opening.

Issue 2: Polymerization During Electrophilic Acylation (e.g., Friedel-Crafts)

Symptom: Very low yield of the desired acylated furan, with the formation of a significant amount of black, insoluble polymer.

Cause: Standard Friedel-Crafts conditions, particularly with strong Lewis acids like AlCl₃, are often too harsh for the acid-sensitive furan ring, leading to polymerization.[7][8]

Troubleshooting Strategies:

  • Use Milder Catalysts: Employ milder Lewis acids such as BF₃·OEt₂ or ZnCl₂.[7][8] Heterogeneous catalysts like zeolites or modified heteropoly acids have also been shown to be effective.[9]

  • Temperature Control: Maintain a low reaction temperature to control the exothermic nature of the reaction and reduce the rate of polymerization.[7]

  • Controlled Addition: Add the furan substrate slowly to the mixture of the acylating agent and catalyst.[7]

  • Prompt Quenching: Neutralize the acid catalyst promptly upon reaction completion during the workup.[7]

Experimental Protocol: Minimizing Polymerization during 2-Acetylfuran Synthesis

This protocol uses phosphoric acid as a milder catalyst to suppress polymerization.

Materials:

  • Furan

  • Acetic anhydride

  • 85% Phosphoric acid

  • Chloroform

  • 30% Sodium hydroxide solution

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, combine acetic anhydride (1.2 eq) and 85% phosphoric acid.

  • Cool the mixture in a water bath to maintain an internal temperature of 20-25°C.

  • Slowly add furan (1.0 eq) dropwise over approximately 1 hour, ensuring the temperature remains controlled.

  • After the addition is complete, heat the mixture to 70°C for 5 hours with continuous stirring.

  • Cool the reaction mixture to 50°C and add water. Stir for 30 minutes.

  • Cool to below 30°C and extract three times with chloroform.

  • Wash the combined organic layers with a 30% sodium hydroxide solution until the aqueous layer is pH 6.5-7.5.

  • Wash the organic layer with water until neutral.

  • Recover the product by distilling off the chloroform.

Source: Adapted from[7]

Logical Workflow for Troubleshooting Furan Polymerization:

Polymerization_Troubleshooting Start Polymerization Observed in Furan Reaction CheckCatalyst Is a strong Lewis acid (e.g., AlCl₃) used? Start->CheckCatalyst ChangeCatalyst Switch to a milder catalyst (e.g., BF₃·OEt₂, ZnCl₂, H₃PO₄) CheckCatalyst->ChangeCatalyst Yes CheckTemp Is the reaction temperature high? CheckCatalyst->CheckTemp No ChangeCatalyst->CheckTemp LowerTemp Lower the reaction temperature and ensure efficient cooling CheckTemp->LowerTemp Yes CheckAddition Is the furan added all at once? CheckTemp->CheckAddition No LowerTemp->CheckAddition SlowAddition Add furan dropwise to the reaction mixture CheckAddition->SlowAddition Yes Workup Is the workup delayed or incomplete? CheckAddition->Workup No SlowAddition->Workup Quench Quench the reaction promptly and neutralize the acid Workup->Quench Yes End Reduced Polymerization and Improved Yield Workup->End No Quench->End

Caption: Troubleshooting workflow for furan polymerization.

Issue 3: Furan Ring Opening Under Oxidative Conditions

Symptom: Formation of dihydropyranones or other ring-opened products when treating a furfuryl alcohol with an oxidizing agent.

Cause: The furan ring is susceptible to oxidative cleavage. A common example is the Achmatowicz reaction, where a furfuryl alcohol is oxidized to a 6-hydroxy-2H-pyran-3(6H)-one.[10][11][12] This can be an undesired side reaction or a useful synthetic transformation, depending on the experimental goal.

Troubleshooting Strategies (if undesired):

  • Choose Milder Oxidants: Avoid strong oxidizing agents if the furan ring needs to be preserved.

  • Protecting Groups: Protect the alcohol functionality before performing oxidations on other parts of the molecule.

Experimental Protocol: The Achmatowicz Reaction (as a synthetic tool)

This protocol describes the synthesis of a dihydropyranone from a furfuryl alcohol using N-Bromosuccinimide (NBS).

Materials:

  • 1-(Furan-2-yl)ethanol

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(furan-2-yl)ethanol (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.1 eq) portion-wise, keeping the temperature below 5°C.

  • Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ until the pH is ~7.

  • Add 10% aqueous Na₂S₂O₃ to consume any remaining bromine.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate under reduced pressure and purify by silica gel column chromatography.

Source: [10]

Reaction Pathway for the Achmatowicz Reaction:

Achmatowicz_Reaction FurfurylAlcohol Furfuryl Alcohol Dihydrofuran 2,5-Dimethoxy-2,5- dihydrofuran Intermediate FurfurylAlcohol->Dihydrofuran Oxidation (e.g., NBS, MeOH) Dihydropyranone 6-Hydroxy-2H-pyran-3(6H)-one Dihydrofuran->Dihydropyranone Rearrangement (Acid-catalyzed)

Caption: Simplified pathway of the Achmatowicz reaction.

References

Optimization

Technical Support Center: Strategies to Avoid Dehalogenation in Organic Synthesis

Welcome to the technical support center for troubleshooting dehalogenation side reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting dehalogenation side reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the undesired removal of halogen atoms during critical chemical transformations. As Senior Application Scientists, we synthesize established chemical principles with field-proven insights to help you optimize your reactions, improve yields, and simplify purification.

Section 1: General FAQs - Understanding the Dehalogenation Problem

This section addresses the fundamental principles behind dehalogenation, providing the foundational knowledge needed to diagnose and solve this common issue.

Q1: What is dehalogenation and why is it a problematic side reaction?

Dehalogenation is an undesired reaction in which the halogen atom (F, Cl, Br, I) of a starting material is replaced by a hydrogen atom.[1] This leads to a hydrodehalogenated byproduct, reducing the yield of the desired product and introducing a structurally similar impurity that can be difficult to separate.[2][3] In the context of cross-coupling reactions, it represents a direct competition with the desired bond formation, consuming starting material, catalyst, and reagents inefficiently.

There are two primary types of dehalogenation relevant to the reactions discussed here:

  • Hydrodehalogenation: The direct replacement of a halogen with a hydrogen atom from a hydride source in the reaction. This is the most common type in cross-coupling chemistry.[1]

  • Dehydrohalogenation: The elimination of a hydrogen and a halogen from adjacent carbons to form an olefin.[4][5] While this is a desired transformation in some contexts, it can be an unwanted side reaction in others.

Q2: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed reactions?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This can occur through several pathways:

  • Reaction with Bases or Solvents: The Pd(II) complex, formed after oxidative addition of the aryl halide, can react with components in the mixture. Alcoholic solvents (e.g., methanol, isopropanol) or amine bases can be oxidized by the palladium complex, transferring a hydride to the metal center.[3][6]

  • β-Hydride Elimination: While more common in alkyl halide reactions, β-hydride elimination from certain intermediates, such as alkoxides formed from the base, can also generate a Pd-H species.[7]

  • Water: Trace amounts of water can also serve as a proton and subsequent hydride source under certain conditions.[2]

Once the Ar-Pd(II)-H intermediate is formed, it can undergo reductive elimination to produce the dehalogenated arene (Ar-H) and regenerate the active Pd(0) catalyst, creating a parasitic cycle that competes directly with the main cross-coupling pathway.[2][6]

digraph "Dehalogenation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Main Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_x [label="Ar-X", shape=plaintext, fontcolor="#202124"]; ar_pd_x [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation\n(with R-B(OH)₂)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ar_pd_r [label="Ar-Pd(II)L₂-R", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_r [label="Ar-R (Desired Product)", shape=plaintext, fontcolor="#34A853", style=""];

// Dehalogenation Pathway Nodes hydride_source [label="Hydride Source\n(Solvent, Base, H₂O)", shape=plaintext, fontcolor="#EA4335", style=""]; ar_pd_h [label="Ar-Pd(II)L₂-H", fillcolor="#FBBC05", fontcolor="#202124"]; ar_h [label="Ar-H (Byproduct)", shape=plaintext, fontcolor="#EA4335", style=""];

// Main Catalytic Cycle Edges ar_x -> ar_pd_x [label=" Oxidative\n Addition ", color="#4285F4"]; pd0 -> ar_pd_x [style=invis]; ar_pd_x -> transmetal [label=" ", color="#4285F4"]; transmetal -> ar_pd_r [label=" ", color="#4285F4"]; ar_pd_r -> pd0 [label=" Reductive\n Elimination ", color="#34A853"]; ar_pd_r -> ar_r [style=dashed, arrowhead=none, color="#34A853"];

// Dehalogenation Pathway Edges ar_pd_x -> ar_pd_h [label=" Hydride\n Transfer ", color="#EA4335"]; hydride_source -> ar_pd_h [style=dashed, arrowhead=none, color="#EA4335"]; ar_pd_h -> pd0 [label=" Reductive\n Elimination ", color="#EA4335"]; ar_pd_h -> ar_h [style=dashed, arrowhead=none, color="#EA4335"];

// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0]; pd0 -> dummy1 [style=invis]; dummy1 -> ar_pd_x [style=invis]; ar_pd_x -> dummy2 [style=invis]; dummy2 -> ar_pd_r [style=invis];

// Rank alignment {rank=same; ar_x; hydride_source;} {rank=same; ar_pd_x;} {rank=same; transmetal; ar_pd_h;} {rank=same; ar_pd_r;} {rank=same; ar_r; ar_h;} {rank=same; pd0;} }

Figure 1: Competing pathways in Pd-catalyzed cross-coupling. Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.[8]
Q3: Which substrates and reaction conditions are most susceptible to dehalogenation?

Several factors can increase the rate of dehalogenation relative to the desired coupling reaction:

  • Halide Reactivity: The propensity for dehalogenation often follows the C-X bond strength and reactivity in oxidative addition: I > Br > Cl > F.[2] Aryl iodides are the most prone to this side reaction, while aryl chlorides, being less reactive overall, can sometimes be preferred to avoid it, though they require more active catalysts.[8][9]

  • Substrate Electronics: Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrazoles) are particularly susceptible to dehalogenation.[2][9]

  • High Temperatures: Elevated temperatures can accelerate dehalogenation, sometimes more than the desired reaction.[1]

  • Hydride-Donating Reagents: The presence of hydride sources is a direct cause. This includes alcoholic solvents, certain amine bases, and sometimes DMF, which can decompose at high temperatures to generate formate species.[1][10]

  • Slow Reaction Kinetics: If the desired catalytic cycle is slow (e.g., a slow transmetalation step), the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of it being intercepted by a hydride source to initiate the dehalogenation pathway.[2]

Q4: How can I detect and quantify dehalogenation in my reaction?

Identifying the dehalogenated byproduct is the first step in troubleshooting. This can typically be achieved by analyzing the crude reaction mixture with standard techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will usually appear as a new, less polar spot compared to the starting aryl halide.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying and quantifying the byproduct, which will have a molecular weight corresponding to the replacement of the halogen with hydrogen.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this will show a peak corresponding to the molecular weight of the dehalogenated arene.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The presence of the byproduct can be confirmed by the appearance of a new signal in the aromatic region where the halogen was previously located.[8] Integration of this new proton signal against a known internal standard or the product signals can be used for quantification.

Section 2: Troubleshooting Guide by Reaction Type

This section provides specific, actionable strategies to mitigate dehalogenation in common cross-coupling reactions.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

This is a frequent problem, especially with challenging substrates. The primary cause is a competition between the desired transmetalation step and the undesired hydride transfer pathway.[3]

Troubleshooting Workflow: Suzuki-Miyaura Coupling
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start -> ligand [label="Is the catalyst system\n promoting fast reductive\n elimination?"]; ligand -> base [label="Try bulky, electron-rich\nligands (e.g., SPhos, XPhos).\nStill an issue?"]; base -> solvent [label="Is the base a potential\nhydride source?", color="#4285F4"]; solvent -> temp [label="Switch to aprotic solvent\n(Toluene, Dioxane).\nStill an issue?"]; temp -> end [label="Lower temperature\nimproves selectivity.", color="#34A853"];

// Side branches base -> end [label="Switch to weaker inorganic base\n(K₃PO₄, K₂CO₃). Problem solved.", color="#34A853"]; ligand -> end [label="New ligand is effective.", color="#34A853"]; solvent -> end [label="Solvent change is effective.", color="#34A853"]; }

Figure 2: A troubleshooting workflow for minimizing dehalogenation.[8]
Key Parameters to Optimize
ParameterProblematic ConditionRecommended SolutionRationale
Ligand Standard ligands like PPh₃.Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]These ligands accelerate the rate-limiting reductive elimination of the desired product, outcompeting the dehalogenation pathway. Their steric bulk can also disfavor the formation of hydride intermediates.[2][11]
Base Strong alkoxide bases (e.g., NaOEt, KOtBu) or NaOH.[8]Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][8]Strong alkoxide bases are known hydride donors.[8] Carbonates and phosphates are generally less prone to generating palladium-hydride species.[8]
Solvent Protic/alcoholic solvents (e.g., MeOH, EtOH, iPrOH), especially as the primary solvent.Use aprotic solvents like 1,4-dioxane, THF, or toluene.[2][12]Alcohols can be oxidized by the palladium complex to furnish a hydride.[3][6] Aprotic solvents eliminate this major source of the competing hydride.
Temperature High temperatures (e.g., >100 °C).Attempt the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time.Dehalogenation often has a different activation energy than the desired coupling. Lowering the temperature can significantly improve the selectivity for the desired product.
Substrate Aryl iodides or electron-deficient N-heterocycles.If possible, switch to the analogous aryl bromide or chloride. For N-H containing heterocycles, consider N-protection (e.g., with a Boc group).[2]Aryl bromides and chlorides are less prone to dehalogenation.[7][9] Protecting the N-H group can prevent deprotonation by the base, which can alter the electronic properties of the ring and sometimes suppress side reactions.[2]
Issue 2: Dehalogenation in the Heck Reaction

The Heck reaction often requires higher temperatures, which can promote dehalogenation as a significant side reaction.[1]

  • Lower the Reaction Temperature: This is the most direct approach. Screen a range of temperatures (e.g., 120°C, 100°C, 80°C) to find a balance between reaction rate and selectivity.[1]

  • Consider Microwave Irradiation: Microwave heating can accelerate the desired reaction at lower bulk temperatures and shorter reaction times, which can minimize the thermal decomposition pathways that lead to dehalogenation.[1][12]

  • Optimize Base and Solvent: Aprotic polar solvents like DMF or NMP are common, but can be hydride sources at high temperatures.[1] If dehalogenation is severe, switching to a more stable solvent like dioxane may be beneficial. Inorganic bases like K₂CO₃ or NaOAc are often effective.[1]

  • Use Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions by facilitating the interaction between the organic and inorganic phases.[1]

Issue 3: Dehalogenation in Sonogashira Coupling

While the Sonogashira coupling is highly versatile, a simultaneous dehalogenation and hydrogenation process can occur, particularly with polyhalogenated substrates or sterically hindered alkynes.[13][14][15]

  • Catalyst System: The choice of palladium source and copper co-catalyst can be critical. In some cases, running the reaction under "copper-free" conditions can alter the reaction pathway and potentially reduce side reactions.

  • Solvent and Base: The amine base (e.g., Et₃N, DIPEA) is a core component of the reaction. Ensure it is high purity. The choice of solvent can also play a role; screening different solvents may be necessary for particularly sensitive substrates.[13]

  • Temperature: Like other cross-coupling reactions, Sonogashira couplings can benefit from being run at the lowest effective temperature to disfavor thermal side reactions.

Section 3: Key Experimental Protocols

These protocols provide a starting point for systematically optimizing your reaction to minimize dehalogenation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Dehalogenation

This protocol is adapted for challenging aryl bromides prone to dehalogenation, utilizing an effective catalyst system and optimized conditions.[2]

  • Reaction Setup: To a dry Schlenk flask or vial, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biaryl phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Solvent Addition: Add a degassed aprotic solvent, such as toluene or 1,4-dioxane. If some aqueous component is needed, use a mixture (e.g., Toluene/H₂O 10:1).[2]

  • Degassing: Ensure the final reaction mixture is thoroughly degassed, either by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.[2]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the formation of the dehalogenated byproduct relative to the desired product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: Screening Reaction Temperatures in a Heck Reaction

This protocol outlines a method for identifying the optimal temperature to maximize the yield of the Heck product while minimizing the dehalogenated byproduct.[1]

  • Reaction Setup: In a series of identical reaction vials equipped with stir bars, combine the aryl halide (1.0 equiv), the olefin (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (if applicable), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., DMF, NMP, or dioxane) to each vial to the desired concentration.

  • Temperature Gradient: Place the sealed vials in a heating block or parallel synthesizer set to different temperatures (e.g., 80°C, 100°C, 120°C).

  • Reaction and Monitoring: Allow the reactions to proceed for a fixed time (e.g., 16 hours).

  • Analysis: After the reaction time, cool all vials to room temperature. Prepare a sample from each vial for analysis by GC-MS or ¹H NMR with an internal standard to determine the ratio of the desired Heck product to the dehalogenated byproduct at each temperature.

References

Troubleshooting

Column chromatography conditions for purifying furan-containing amines

Welcome to the technical support center for the purification of furan-containing amines via column chromatography. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and experi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of furan-containing amines via column chromatography. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and experimental guidelines to help you overcome common challenges in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my furan-containing amine streaking or tailing on the silica gel column?

A1: Tailing is the most common issue when purifying amines on standard silica gel. It occurs because the basic amine group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in a "streaked" or "tailed" appearance on TLC and broad, poorly resolved peaks during column chromatography.

Q2: How can I prevent my compound from tailing on the column?

A2: The most effective method is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[1][2]

  • Triethylamine (TEA): Adding 0.1-1% (v/v) of triethylamine to the eluent is a very common and effective strategy. The TEA is more basic than your furan-containing amine and will preferentially interact with the acidic silanol groups, allowing your compound to elute with sharp, well-defined peaks.[2][3]

  • Ammonium Hydroxide: For highly polar solvent systems, such as dichloromethane/methanol, adding a small percentage of ammonium hydroxide (e.g., in a 90:9:1 DCM:MeOH:NH₄OH ratio) can serve the same purpose.[2]

Q3: My furan-containing compound seems to be decomposing on the column. What is causing this and how can I stop it?

A3: Furan rings can be sensitive to acidic conditions, and the inherent acidity of silica gel can be sufficient to cause degradation, ring-opening, or polymerization.[2][4][5] To prevent this, you must minimize the compound's contact with the acidic stationary phase.

  • Deactivate the Silica Gel: Before packing, you can wash or "deactivate" the silica gel with a solvent mixture containing a base like triethylamine.[2][6]

  • Use a Basic Modifier: As with preventing tailing, adding TEA or another base to the eluent will neutralize the silica surface during the run.[4]

  • Use an Alternative Stationary Phase: Consider using neutral alumina, which is a less acidic support and is often a good choice for acid-sensitive or basic compounds.[2][7]

  • Work Quickly: The longer your compound remains on the column, the greater the chance of degradation. Use flash chromatography (applying pressure) to speed up the separation.[2]

Q4: My compound won't elute from the column, even with a very polar solvent system. What should I do?

A4: This indicates that your compound is very polar and is strongly adsorbed to the silica gel.[2] To elute your compound, you need to further increase the polarity of the mobile phase. If you are using a dichloromethane/methanol system, you can try increasing the percentage of methanol. Adding a basic modifier like ammonium hydroxide is also crucial in these cases, as the strong adsorption is likely due to the amine's basicity.[2] A common eluent system for very polar amines is Dichloromethane:Methanol:Ammonium Hydroxide in ratios such as 90:9:1 or 80:18:2.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing The basic amine is strongly interacting with acidic silanol groups on the silica gel.Add a basic modifier to the mobile phase. Common choices include 0.1-1% triethylamine (TEA) for less polar systems (e.g., Hexane/Ethyl Acetate) or 1-2% ammonium hydroxide for more polar systems (e.g., DCM/Methanol).[1][2][3]
Low or No Recovery of Compound 1. The compound is irreversibly stuck to the column. 2. The compound has decomposed on the acidic silica gel.[2][4]1. For compounds stuck on the column, add a basic modifier (TEA or NH₄OH) to your eluent to disrupt the interaction and elute the compound. 2. To prevent decomposition, deactivate the silica gel before use or switch to a neutral stationary phase like alumina.[2][7]
Poor Separation of Compound from Impurities The chosen solvent system does not provide adequate resolution.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Test various solvent ratios and consider a gradient elution, starting with a less polar solvent system and gradually increasing its polarity.[6]
Compound Elutes with the Solvent Front The mobile phase is too polar for your compound.Start with a much less polar solvent system. If using Hexane/Ethyl Acetate, begin with 100% Hexane and slowly increase the percentage of Ethyl Acetate.
Cracked or Channeling Column Bed The silica gel was not packed properly, leading to an uneven flow of the mobile phase.Ensure the silica gel is packed uniformly as a slurry ("wet packing method") and that the bed is never allowed to run dry.[8]

Experimental Protocols

Protocol 1: General Column Chromatography of a Furan-Containing Amine

This protocol assumes a standard purification using silica gel.

  • TLC Analysis: First, determine the optimal solvent system using TLC. Add 1% triethylamine to the developing solvent to simulate the column conditions and ensure good spot shape. The ideal Rf value for your target compound should be between 0.2 and 0.35.[6]

  • Column Preparation (Wet Packing):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[8]

    • Add a small layer of sand.[8]

    • In a beaker, make a slurry of silica gel in your starting, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[8]

    • Allow the silica to settle, draining the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (roughly 1-2 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your prepared column.

    • Gently add a thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully add your mobile phase (containing 0.1-1% TEA) to the column.

    • Begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • If using a gradient, start with the low-polarity solvent determined by TLC and gradually increase the polarity.

    • Monitor the fractions by TLC to identify which ones contain your purified compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified furan-containing amine.

Protocol 2: Deactivating Silica Gel

Use this method for highly acid-sensitive compounds.

  • Prepare a solvent system of your starting non-polar eluent (e.g., hexane) containing 2-3% triethylamine.[6]

  • Pack your column with silica gel using this basic solvent system, creating a slurry as described in Protocol 1.

  • Flush the packed column with one full column volume of this solvent, discarding the eluent that passes through.[6]

  • The silica is now deactivated and ready for you to load your sample and begin eluting with your chosen mobile phase (which should also contain a small amount of TEA).[6]

Visualized Workflows and Logic

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Eluent + 1% TEA) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase (+ 0.1-1% TEA) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Polarity Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purifying furan-containing amines.

G start Compound Streaking or Decomposing? c1 Is the furan ring known to be acid-sensitive? start->c1 Decomposition sol1 Add 0.1-1% Triethylamine to the mobile phase. start->sol1 Streaking c1->sol1 No/Unsure sol2 Use Neutral Alumina instead of Silica Gel. c1->sol2 Yes sol3 Deactivate silica gel with TEA before running. c1->sol3 Yes

Caption: Troubleshooting decision tree for common issues.

References

Optimization

Technical Support Center: Scale-up Synthesis of (5-Bromofuran-2-yl)methanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of (5-Bromofuran-2-yl)me...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of (5-Bromofuran-2-yl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the critical reductive amination step of 5-bromofuran-2-carbaldehyde.

Problem 1: Low Yield of (5-Bromofuran-2-yl)methanamine

Potential CauseSuggested Solution
Incomplete conversion of 5-bromofuran-2-carbaldehyde - Increase reaction time. - Increase reaction temperature. - Increase hydrogen pressure (if applicable). - Increase catalyst loading.
Formation of byproducts - See "Problem 2: Presence of Significant Impurities". - Optimize the choice of reducing agent. Sodium cyanoborohydride (NaBH3CN) can be more selective for the imine over the aldehyde.[1]
Catalyst deactivation - Ensure the purity of starting materials and solvents. - Consider catalyst regeneration or using a fresh batch of catalyst. - For heterogeneous catalysts, investigate different support materials.
Suboptimal pH - The formation of the imine intermediate is pH-dependent. Adjusting the pH to be weakly acidic can sometimes improve the reaction rate.

Problem 2: Presence of Significant Impurities

ImpurityIdentificationMitigation Strategy
5-bromofuran-2-yl)methanol Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.This is a result of the reduction of the starting aldehyde. Use a more selective reducing agent like NaBH3CN which preferentially reduces the imine.[1] Alternatively, ensure the imine is fully formed before adding a less selective reducing agent like NaBH4.[1]
N,N-bis((5-bromofuran-2-yl)methyl)amine (Secondary Amine) MS and NMR spectroscopy.This is a common byproduct in reductive aminations with ammonia. Use a large excess of ammonia to favor the formation of the primary amine.[2]
Tertiary Amine MS and NMR spectroscopy.Similar to the secondary amine, this can be suppressed by using a large excess of ammonia.
Unreacted 5-bromofuran-2-carbaldehyde Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and NMR spectroscopy.Increase reaction time, temperature, or catalyst loading. Ensure efficient mixing.

Problem 3: Difficulty in Product Purification

IssueRecommended Action
Co-elution of impurities during column chromatography - Optimize the solvent system for better separation on TLC before scaling up the column. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Explore purification via an acid-base extraction to separate the basic amine product from neutral or acidic impurities.
Product instability during workup or purification - The furan ring can be sensitive to strong acids.[3] Avoid prolonged exposure to highly acidic conditions. - Keep the temperature low during workup and purification steps. - Consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (5-Bromofuran-2-yl)methanamine?

The most common and direct route is the reductive amination of 5-bromofuran-2-carbaldehyde with ammonia. This can be achieved using various catalytic systems.

Q2: How can I synthesize the starting material, 5-bromofuran-2-carbaldehyde?

5-bromo-2-furaldehyde is typically synthesized by the bromination of 2-furaldehyde.[4] Using a brominating agent like 1-butyl-3-methylimidazolium tribromide can offer high regioselectivity and yield.[4][5]

Q3: What are the key parameters to control during the scale-up of the reductive amination?

Key parameters include:

  • Temperature: Needs to be carefully controlled to ensure sufficient reaction rate without promoting side reactions or decomposition.

  • Pressure: In catalytic hydrogenations, maintaining consistent hydrogen pressure is crucial for reaction kinetics.

  • Mixing: Efficient agitation is vital to ensure good mass transfer between the gas, liquid, and solid (catalyst) phases.

  • Heat Transfer: The reaction can be exothermic, so efficient heat removal is critical to prevent thermal runaways.

Q4: What are the safety considerations for this synthesis?

  • 5-bromofuran-2-carbaldehyde: Handle with appropriate personal protective equipment (PPE) as it is a halogenated aldehyde.

  • (5-Bromofuran-2-yl)methanol: This potential byproduct is harmful if swallowed, in contact with skin, or inhaled.[6]

  • Hydrogen Gas: Highly flammable and forms explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment.

  • Raney Nickel/Cobalt: These catalysts can be pyrophoric (ignite spontaneously in air) when dry. Handle under a liquid (e.g., water, ethanol).

  • Sodium Borohydride/Sodium Cyanoborohydride: React with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas in acidic conditions.

Experimental Protocols

Synthesis of 5-bromofuran-2-carbaldehyde

A typical laboratory-scale procedure involves the dropwise addition of freshly distilled 2-furfural to a stirred solution of a brominating agent like 1-butyl-3-methylimidazolium tribromide at a controlled temperature, often around 40°C.[4] The reaction is monitored for completion, after which the product is extracted with a suitable organic solvent, washed, dried, and purified, often by distillation or recrystallization.[4]

Reductive Amination of 5-bromofuran-2-carbaldehyde

A general procedure for reductive amination using a heterogeneous catalyst would involve charging a pressure reactor with 5-bromofuran-2-carbaldehyde, a solvent (e.g., an alcohol), the catalyst (e.g., Raney Nickel or Cobalt), and a source of ammonia (e.g., aqueous or anhydrous ammonia). The reactor is then pressurized with hydrogen and heated to the desired temperature with vigorous stirring.[3][7] The reaction progress is monitored by techniques like GC or HPLC. Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate by distillation or crystallization.

Data Presentation

Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventsAdvantagesDisadvantages
H₂/Metal Catalyst (e.g., Ni, Co, Pd) Alcohols, EthersHigh atom economy, often high yields.Requires specialized high-pressure equipment, catalyst can be pyrophoric.
Sodium Borohydride (NaBH₄) AlcoholsRelatively inexpensive and easy to handle.Can also reduce the starting aldehyde, leading to alcohol byproduct formation.[1]
Sodium Cyanoborohydride (NaBH₃CN) Alcohols, THFMore selective for imines over aldehydes.[1]More expensive, produces toxic cyanide waste.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, DichloroethaneMild and selective.Can be moisture sensitive.

Visualizations

experimental_workflow Overall Synthesis Workflow cluster_start Starting Material Synthesis cluster_amination Reductive Amination cluster_purification Purification start 2-Furaldehyde bromination Bromination (e.g., with [bmim]Br3) start->bromination aldehyde 5-Bromofuran-2-carbaldehyde bromination->aldehyde amination Reductive Amination (Ammonia, Reducing Agent) aldehyde->amination product (5-Bromofuran-2-yl)methanamine (Crude) amination->product purification Purification (e.g., Distillation or Chromatography) product->purification final_product Pure (5-Bromofuran-2-yl)methanamine purification->final_product

Caption: Overall workflow for the synthesis of (5-Bromofuran-2-yl)methanamine.

troubleshooting_tree Troubleshooting Low Yield cluster_conversion Conversion Issues cluster_impurities Impurity Analysis start Low Yield of Product check_conversion Check Conversion of Starting Material start->check_conversion check_impurities Analyze for Impurities check_conversion->check_impurities High incomplete Incomplete Conversion check_conversion->incomplete Low alcohol Alcohol Byproduct Present? check_impurities->alcohol increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_catalyst Increase Catalyst Loading incomplete->increase_catalyst secondary_amine Secondary/Tertiary Amine Present? alcohol->secondary_amine No selective_reductant Use More Selective Reducing Agent (e.g., NaBH3CN) alcohol->selective_reductant Yes excess_ammonia Increase Excess of Ammonia secondary_amine->excess_ammonia Yes

Caption: Decision tree for troubleshooting low product yield.

References

Troubleshooting

Optimizing solvent and temperature for reactions involving (5-Bromofuran-2-yl)methanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (5-Bromofuran-2-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (5-Bromofuran-2-yl)methanamine. The following information is curated to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity and stability considerations for (5-Bromofuran-2-yl)methanamine?

A1: (5-Bromofuran-2-yl)methanamine is a primary amine attached to a furan ring, which is substituted with a bromine atom. Key considerations include:

  • Amine Reactivity: The primary amine group is nucleophilic and will undergo typical reactions such as acylation, alkylation, reductive amination, and formation of imines.

  • Furan Ring Stability: Furan rings can be sensitive to strong acids and oxidizing agents, which may lead to ring-opening or polymerization.[1] It is advisable to use mild reaction conditions when possible.

  • Bromine Reactivity: The bromine atom on the furan ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and lithiation-substitution sequences.

  • Thermal Stability: While specific data for this compound is limited, furan derivatives can be susceptible to decomposition at elevated temperatures.[1][2] It is recommended to conduct reactions at the lowest effective temperature and monitor for product degradation.

Q2: My reaction yield is low. What are the potential causes and solutions?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A slight excess of one reagent might also drive the reaction to completion.[2]

  • Starting Material Degradation: The starting material or product may be degrading under the reaction conditions.

    • Solution: Ensure the purity of your starting material. Avoid excessively high temperatures or prolonged reaction times.[2] Consider degassing the solvent to remove oxygen, which can sometimes cause degradation.

  • Suboptimal Solvent: The chosen solvent may not be ideal for the reaction.

    • Solution: Select a solvent that fully dissolves the reactants and is appropriate for the reaction temperature. Refer to the solvent selection table below.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: Check the aqueous layer after extraction to ensure your product is not water-soluble.[3] Be mindful of the product's volatility during solvent removal.[3]

Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A3: Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Temperature Control: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the rate of the desired reaction.

  • Choice of Reagents: Use milder or more selective reagents. For example, in an acylation, a less reactive acylating agent might be preferable.

  • Protecting Groups: If there are multiple reactive sites, consider using protecting groups to selectively block certain functional groups.

  • pH Control: For reactions sensitive to pH, buffering the reaction mixture can prevent unwanted side reactions.[2]

Q4: How should I purify (5-Bromofuran-2-yl)methanamine and its derivatives?

A4: Purification can be challenging due to the potential sensitivity of the furan ring.

  • Column Chromatography: This is a common method. However, the acidic nature of silica gel can sometimes cause degradation of furan compounds.[1] Using a neutral support like alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent can mitigate this issue.[1]

  • Distillation: For volatile derivatives, vacuum distillation can be effective.[1] Care must be taken to avoid high temperatures that could lead to decomposition.[1]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent purification method.

Troubleshooting Guide

General Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues encountered during reactions with (5-Bromofuran-2-yl)methanamine.

start Reaction Issue (e.g., Low Yield, Side Products) check_purity 1. Verify Starting Material Purity start->check_purity check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup sub_purity Impure Starting Material check_purity->sub_purity Purity Issue Found sub_conditions Suboptimal Conditions check_conditions->sub_conditions Potential Issue Identified sub_workup Product Loss During Workup check_workup->sub_workup Loss Detected sol_purity Purify Starting Material sub_purity->sol_purity sol_temp Optimize Temperature sub_conditions->sol_temp sol_solvent Change Solvent sub_conditions->sol_solvent sol_reagents Modify Reagents/ Stoichiometry sub_conditions->sol_reagents sol_workup Modify Extraction/ Purification Protocol sub_workup->sol_workup

Caption: General troubleshooting workflow for reactions.

Data Presentation

Table 1: Solvent Selection Guide for Reactions with (5-Bromofuran-2-yl)methanamine

The choice of solvent is critical for reaction success. This table provides a summary of common solvents and their properties.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantGeneral Suitability
Dichloromethane (DCM)0.309409.1Good for reactions at or below room temperature.
Tetrahydrofuran (THF)0.207667.5Aprotic, good for a wide range of reactions.
Acetonitrile (MeCN)0.4608237.5Polar aprotic, suitable for many nucleophilic reactions.
N,N-Dimethylformamide (DMF)0.38615336.7High boiling point, good for reactions requiring heat.
Toluene0.0991112.4Non-polar, can be used for reactions requiring azeotropic water removal.
Ethanol (EtOH)0.6547824.5Protic, suitable for some reactions but can react with electrophiles.

Data compiled from publicly available sources.[4][5]

Table 2: Influence of Temperature on Reaction Outcomes

Temperature is a key parameter to control for optimizing yield and minimizing side products.

Temperature RangeExpected Effect on Reaction RatePotential IssuesRecommendations
Low (0 °C to RT) Slower reaction rateIncomplete reactionUse for highly exothermic reactions or when side reactions are a major concern.
Moderate (RT to 80 °C) Moderate to fast reaction rateIncreased rate of some side reactionsA good starting point for many common reactions.
High (> 80 °C) Fast reaction ratePotential for product/reagent decomposition, increased polymerization.[1]Use with caution and only when necessary for sluggish reactions.

Experimental Protocols

Representative Protocol: Acylation of (5-Bromofuran-2-yl)methanamine

This protocol describes a general method for the acylation of (5-Bromofuran-2-yl)methanamine with an acyl chloride.

Materials:

  • (5-Bromofuran-2-yl)methanamine

  • Acyl chloride (e.g., Acetyl chloride)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve (5-Bromofuran-2-yl)methanamine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of the acyl chloride (1.0 eq.) in anhydrous DCM to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding 1 M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Extract the aqueous layers with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) or by recrystallization.

Experimental Workflow Diagram

setup 1. Dissolve Amine and Base in DCM cool 2. Cool to 0 °C setup->cool add_acyl 3. Add Acyl Chloride cool->add_acyl react 4. React at RT add_acyl->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with HCl monitor->quench Reaction Complete extract 7. Aqueous Workup quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify Product dry->purify final_product Final Product purify->final_product

Caption: Workflow for the acylation of (5-Bromofuran-2-yl)methanamine.

References

Optimization

Technical Support Center: Managing and Characterizing Unexpected Reaction Outcomes

Welcome to the Technical Support Center, your comprehensive resource for navigating the challenges of unexpected experimental results. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for navigating the challenges of unexpected experimental results. This guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot, characterize, and manage unforeseen reaction outcomes.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.

Q1: My reaction resulted in a low yield or failed completely. What are the primary areas I should investigate?

A low or zero yield can be attributed to several factors throughout the experimental process. A systematic investigation is crucial for pinpointing the root cause.[1] Key areas to examine include reagent and solvent quality, reaction conditions, and work-up and purification procedures.[1]

Troubleshooting Workflow for Low Yield/Failed Reaction

A logical approach to troubleshooting is essential. The following workflow can help you identify the potential source of the problem.

G start Low/No Yield Observed reagents Verify Reagent/Solvent Quality start->reagents reagents_q Are reagents pure and dry? reagents->reagents_q conditions Evaluate Reaction Conditions conditions_q Were conditions (temp, conc, time) optimal? conditions->conditions_q workup Review Work-up & Purification workup_q Was there product loss during work-up? workup->workup_q reagents_q->conditions Yes reagents_sol Purify/replace reagents & solvents. reagents_q->reagents_sol No conditions_q->workup Yes conditions_sol Optimize T, concentration, time. conditions_q->conditions_sol No workup_sol Refine extraction & chromatography. workup_q->workup_sol Yes end Improved Yield workup_q->end No reagents_sol->end conditions_sol->end workup_sol->end

Caption: Troubleshooting workflow for low reaction yield.

Further Steps:

  • Re-evaluate Starting Materials: Ensure the starting materials are pure and correctly identified. Running a quick analytical check (e.g., NMR) on your starting materials can save significant time.

  • Check Reagent Quality: Some reagents degrade over time. It may be necessary to use a freshly opened bottle or purify the reagent before use.[2][3]

  • Solvent Purity: Ensure solvents are anhydrous and free of impurities, especially for sensitive reactions. Consider using freshly distilled solvents.[2]

  • Reaction Setup: Double-check that the reaction was set up correctly, including glassware cleanliness and proper atmospheric control (e.g., inert atmosphere).[4]

  • Temperature Monitoring: Verify that the internal reaction temperature was maintained at the desired level throughout the experiment.[4]

  • Stirring: Inefficient stirring can lead to poor results, especially in heterogeneous mixtures.[2]

  • Reproducibility: Attempt to reproduce the experiment on the exact same scale as the original procedure.[2] If you are trying to reproduce a published procedure and it fails, consider that some details may have been omitted from the original text.[2]

Q2: My reaction produced an unexpected product. What is the systematic approach to characterization?

The formation of an unexpected product can be a valuable scientific discovery. These "surprising" results can lead to a deeper understanding of reaction mechanisms or even the discovery of new chemical transformations.[5][6][7] The first step is to rigorously confirm the result and then fully characterize the new compound.

Experimental Workflow for Characterizing an Unexpected Product

G start Unexpected Product Observed (e.g., by TLC, LC-MS) isolate Isolate the Unexpected Product (e.g., Column Chromatography, Prep-HPLC) start->isolate purity Assess Purity (e.g., HPLC, NMR) isolate->purity structure Structural Elucidation purity->structure nmr NMR Spectroscopy (1H, 13C, 2D-NMR) structure->nmr ms Mass Spectrometry (HRMS for exact mass) structure->ms ftir FTIR Spectroscopy (Functional Groups) structure->ftir propose Propose Putative Structure nmr->propose ms->propose ftir->propose confirm Confirm Structure (e.g., X-ray Crystallography, Synthesis of Standard) propose->confirm mechanism Propose Reaction Mechanism for Unexpected Product Formation confirm->mechanism end New Discovery/Understanding mechanism->end

Caption: Workflow for the characterization of an unexpected product.

Detailed Steps:

  • Confirm the Result: Repeat the experiment to ensure the unexpected outcome is reproducible.[8][9]

  • Isolate and Purify: Carefully isolate the unexpected product from the reaction mixture using appropriate chromatographic techniques.

  • Preliminary Analysis: Use techniques like FTIR to identify key functional groups and Mass Spectrometry to determine the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass and molecular formula.

  • Structural Elucidation with NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule.[10][11] Key experiments include:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.[10]

    • ¹³C NMR: Shows the different types of carbon atoms in the molecule.[12]

    • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between atoms, allowing you to piece together the molecular structure.[13]

  • Propose a Mechanism: Once the structure is confirmed, try to understand how it was formed. This may reveal a previously unknown reaction pathway.[7][14]

Frequently Asked Questions (FAQs)

Q: What is the very first step I should take when an experiment yields an unexpected result? A: The first step is to check for any experimental errors and then repeat the experiment to confirm the result's reproducibility.[8][9] If the result is consistent, you can proceed with further investigation.

Q: What are the most common reasons for reaction failure? A: Common culprits include impure or degraded reagents and solvents, incorrect reaction conditions (temperature, time, concentration), and issues with the experimental setup, such as inefficient stirring or a contaminated reaction vessel.[2][4]

Q: How can I differentiate between a side product and a byproduct? A: A side product is an unwanted substance formed from a competing reaction pathway, while a byproduct is a necessary consequence of the main reaction's mechanism.[7] For example, in a Swern oxidation, dimethyl sulfide is a byproduct, whereas an over-oxidized carboxylic acid would be a side product.

Q: What is the role of in-situ reaction monitoring? A: In-situ (in the reaction mixture) monitoring techniques like FTIR, Raman, or real-time MS allow you to track the progress of a reaction as it happens.[15][16] This can help identify transient intermediates and understand when and why a reaction deviates from the expected path.[15]

Q: How should unexpected results be documented in a drug development setting? A: In drug development, all outcomes, expected or not, must be meticulously documented. This includes the experimental procedure, all analytical data, and a thorough investigation report. Managing uncertainty through robust risk management and cross-functional collaboration is critical.[17] Surprises during development, such as formulation or manufacturing issues, can lead to delays or project failure.[18]

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method is crucial for understanding your reaction.

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline Monitoring
HPLC-UV Separation by polarity, UV detectionRequires calibrationSlower (minutes)Limited (retention time)Possible
GC-MS Separation by volatility, mass detectionCan be quantitativeSlower (minutes)High (mass spectrum)Possible[16]
NMR Nuclear spin in a magnetic fieldYes, with internal standardSlower (minutes)Very High (connectivity)Possible[19]
FTIR Infrared absorption by bondsLimitedFaster (seconds)Functional groups onlyYes[15]
PSI-ESI-MS Direct infusion mass spectrometrySemi-quantitativeVery Fast (seconds)High (mass spectrum)Yes[19][20]

This table is a generalized comparison; specific performance may vary based on the instrument and application.

Experimental Protocols

Protocol 1: Structural Elucidation of an Unknown Compound by NMR Spectroscopy

This protocol outlines a general approach for determining the structure of a purified, unknown compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the sample into a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if a precise chemical shift reference is needed.

  • Acquisition of 1D NMR Spectra:

    • Acquire a ¹H NMR spectrum. This will provide information on the chemical environment and connectivity of protons.[10]

    • Acquire a ¹³C NMR spectrum. This will identify the number and types of carbon atoms.[12] A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Acquisition of 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps in determining stereochemistry.[13]

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[12]

    • Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the molecular structure piece by piece.[13][21]

    • Compare the observed spectra with databases or predicted spectra to confirm the proposed structure.[21]

Protocol 2: Analysis of a Reaction Mixture by HPLC-MS

This protocol is for monitoring a reaction and identifying components in a complex mixture.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to stop the reaction.[22] This solution may also contain an internal standard.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer the filtrate to an HPLC vial.

  • HPLC Method Development (General Starting Point):

    • Column: A C18 reverse-phase column is a common starting point for many small molecules.

    • Mobile Phase A: Water with 0.1% formic acid (for better ionization in positive ion mode).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% B to 95% B over 10-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min for analytical scale.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Setup:

    • Ionization Source: Electrospray Ionization (ESI) is common for polar to moderately polar compounds.

    • Polarity: Run in both positive and negative ion modes to detect a wider range of compounds.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

    • Data Analysis: Identify the mass-to-charge ratio (m/z) of the starting materials, expected product, and any other major peaks in the chromatogram. The retention time and mass can be used to track the progress of the reaction and identify unexpected species. For quantitative analysis, a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is preferred for its sensitivity and selectivity.[22][23]

References

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis for Structural Confirmation of (5-Bromofuran-2-yl)methanamine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative spectroscopic framework for the structural confirmation of (5-Bromofuran-2-yl)methanamine. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic framework for the structural confirmation of (5-Bromofuran-2-yl)methanamine. Due to the limited availability of published experimental spectra for the target compound, this guide presents a detailed analysis of the unbrominated analogue, 2-furfurylamine, as a reference standard. The expected spectral modifications resulting from the bromine substitution on the furan ring are discussed to aid researchers in the interpretation of their experimental data.

Comparison of Spectroscopic Data

The structural confirmation of (5-Bromofuran-2-yl)methanamine can be unequivocally achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the title compound is scarce in the public domain, the well-characterized spectra of 2-furfurylamine provide a robust baseline for comparison. The introduction of a bromine atom at the 5-position of the furan ring is predicted to induce noticeable shifts in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (5-Bromofuran-2-yl)methanamine.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For 2-furfurylamine, the furan ring protons appear as distinct multiplets, and the aminomethyl protons are also clearly visible. The introduction of bromine at the 5-position in (5-Bromofuran-2-yl)methanamine will cause a downfield shift of the adjacent furan proton (H4) due to the electron-withdrawing inductive effect of bromine. The coupling patterns of the furan protons will also be altered.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. In the case of (5-Bromofuran-2-yl)methanamine, the carbon atom bonded to the bromine (C5) will experience a significant downfield shift compared to the corresponding carbon in 2-furfurylamine. The other furan carbons will also show smaller shifts.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Data

Compound Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
(5-Bromofuran-2-yl)methanamine H3~6.3~112
H4~6.4~110
-CH₂-~3.8~40
-NH₂Variable-
C2-~158
C3-~112
C4-~110
C5-~120
2-Furfurylamine [1][2][3]H3~6.2~107
H4~6.3~110
H5~7.3~142
-CH₂-~3.7~39
-NH₂Variable-
C2-~155
C3-~107
C4-~110
C5-~142

Note: Predicted values for (5-Bromofuran-2-yl)methanamine are estimations based on the data for 2-furfurylamine and known substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for (5-Bromofuran-2-yl)methanamine are expected to be similar to those of 2-furfurylamine, with some shifts attributable to the bromine atom.

Table 2: Comparison of Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for (5-Bromofuran-2-yl)methanamine Reported Wavenumber (cm⁻¹) for 2-Furfurylamine [2]
N-HStretch (amine)3300-3500 (two bands for primary amine)3380, 3300
C-HStretch (furan ring)3100-32003120
C-HStretch (aliphatic)2850-29602920, 2860
C=CStretch (furan ring)~1500-16001580, 1500
C-O-CStretch (furan ring)~1000-11001010
C-BrStretch~500-600-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (5-Bromofuran-2-yl)methanamine, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a definitive indicator of its presence.

Table 3: Comparison of Key Mass Spectrometry Data

Compound Molecular Ion [M]⁺ (m/z) Key Fragments (m/z)
(5-Bromofuran-2-yl)methanamine 175/177 (due to Br isotopes)160/162 ([M-NH₂]⁺), 96 ([M-Br]⁺)
2-Furfurylamine [3]9780 ([M-NH₃]⁺), 69, 41

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • ¹H NMR: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and proton decoupling.

FT-IR Spectroscopy[4][5][6]
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two KBr or NaCl plates to form a thin film.[4]

  • Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.[5]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample holder (or with the pure solvent if in solution) and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)[7][8][9]
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass spectrum is recorded over a suitable m/z range (e.g., 40-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of (5-Bromofuran-2-yl)methanamine using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample (5-Bromofuran-2-yl)methanamine NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Comparison Comparison with Analogue Data (2-Furfurylamine) NMR->Comparison IR->Comparison MS->Comparison Structure Structural Confirmation Comparison->Structure Confirm Structure

Caption: Workflow for the spectroscopic structural confirmation of (5-Bromofuran-2-yl)methanamine.

References

Comparative

Comparative analysis of different synthetic pathways to (5-Bromofuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Furan Derivative (5-Bromofuran-2-yl)methanamine is a valuable building block in medicinal chemistry, incorporated into a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Furan Derivative

(5-Bromofuran-2-yl)methanamine is a valuable building block in medicinal chemistry, incorporated into a variety of compounds with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of four distinct synthetic pathways to (5-Bromofuran-2-yl)methanamine, offering a detailed examination of their respective methodologies, yields, and potential advantages and disadvantages.

Executive Summary of Synthetic Pathways

Four primary synthetic routes to (5-Bromofuran-2-yl)methanamine have been evaluated:

  • Reductive Amination of 5-Bromofuran-2-carbaldehyde: This two-step pathway involves the synthesis of the aldehyde precursor followed by its direct conversion to the amine.

  • Gabriel Synthesis from 5-Bromo-2-(halomethyl)furan: A classical method for primary amine synthesis, this route proceeds via the formation and subsequent hydrolysis of a phthalimide intermediate.

  • Reduction of 2-(Azidomethyl)-5-bromofuran: This pathway introduces the amine functionality via an azide intermediate, which is then reduced to the primary amine.

  • Reduction of 5-Bromofuran-2-carbonitrile: This route involves the synthesis of a nitrile precursor, which is subsequently reduced to the target methanamine.

The following table summarizes the key quantitative data for each pathway, providing a clear comparison of their overall efficiency.

PathwayStarting MaterialKey IntermediatesOverall Yield (%)Purity (%)Key Reagents
Reductive Amination Furfural5-Bromofuran-2-carbaldehyde~76% (estimated)>95%1-butyl-3-methylimidazolium tribromide, NH₃, Reducing Agent (e.g., NaBH₄, Ni catalyst)
Gabriel Synthesis 2-Methylfuran2-Acetyl-5-methylfuran, 2-Acetyl-5-(bromomethyl)furan, N-((5-Bromofuran-2-yl)methyl)phthalimideNot fully determinedNot determinedNBS, AIBN, Potassium Phthalimide, Hydrazine
Azide Reduction 5-Bromo-2-(bromomethyl)furan2-(Azidomethyl)-5-bromofuranNot fully determinedNot determinedSodium Azide, Reducing Agent (e.g., LiAlH₄, H₂/Pd)
Nitrile Reduction 5-Bromofuran-2-carbaldehyde5-Bromofuran-2-carbonitrileNot fully determinedNot determinedHydroxylamine, Reducing Agent (e.g., LiAlH₄)

Pathway Comparison and Logical Flow

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Synthetic Pathways Furfural Furfural Aldehyde 5-Bromofuran-2-carbaldehyde Furfural->Aldehyde Bromination (77.4% yield) Methylfuran 2-Methylfuran Halomethylfuran 5-Bromo-2-(halomethyl)furan Methylfuran->Halomethylfuran Acetylation then Bromination (yield not fully determined) Nitrile 5-Bromofuran-2-carbonitrile Aldehyde->Nitrile Conversion to Nitrile (yield not determined) ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Azide 2-(Azidomethyl)-5-bromofuran Halomethylfuran->Azide Gabriel Gabriel Synthesis Halomethylfuran->Gabriel NitrileReduction Nitrile Reduction Nitrile->NitrileReduction AzideReduction Azide Reduction Azide->AzideReduction Phthalimide N-((5-Bromofuran-2-yl)methyl)phthalimide Target (5-Bromofuran-2-yl)methanamine Phthalimide->Target Hydrolysis ReductiveAmination->Target Gabriel->Phthalimide AzideReduction->Target Reduction NitrileReduction->Target Reduction

Caption: Comparative workflow of synthetic pathways to (5-Bromofuran-2-yl)methanamine.

Detailed Experimental Protocols

Pathway 1: Reductive Amination

Step 1: Synthesis of 5-Bromofuran-2-carbaldehyde [1]

This procedure utilizes an ionic liquid as the brominating agent, offering high selectivity and yield.

  • Materials: Furfural, N-methylimidazole, n-butyl bromide, Bromine, Ethanol.

  • Procedure:

    • Prepare the brominating agent, 1-butyl-3-methylimidazolium tribromide, by reacting N-methylimidazole with n-butyl bromide, followed by the addition of bromine.

    • In a three-necked flask, add furfural dropwise to the 1-butyl-3-methylimidazolium tribromide under stirring.

    • After the initial reaction, raise the temperature to 30°C and continue the reaction for 4 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Refine the product with ethanol at 30-40°C. A yellow crystalline precipitate of 5-bromo-2-furancarbaldehyde will form.

    • Dry the product to obtain a light yellow powder.

  • Yield: 77.4%

  • Purity: 95.7% (by HPLC)

Step 2: Reductive Amination of 5-Bromofuran-2-carbaldehyde

While a specific protocol for the reductive amination of 5-bromofuran-2-carbaldehyde with ammonia is not detailed in the searched literature, a highly analogous reaction with 5-hydroxymethylfurfural suggests a high-yielding conversion is achievable.[2] General procedures for reductive amination are well-established.[3][4][5][6][7][8][9][10][11][12]

  • General Procedure (using Sodium Borohydride):

    • Dissolve 5-bromofuran-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

    • Stir the mixture to allow for the formation of the intermediate imine.

    • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

  • Estimated Yield: Based on similar reactions, a yield of over 90% for this step is anticipated, leading to an overall estimated yield of approximately 70%.

Pathway 2: Gabriel Synthesis

Step 1: Synthesis of 5-Bromo-2-(bromomethyl)furan

A direct and selective method for the benzylic bromination of a similar substrate, 2-acetyl-5-methylfuran, has been reported.[13] A similar approach could be applied to a suitable 5-methylfuran precursor. A procedure for the synthesis of the analogous thiophene compound, 2-bromo-5-(bromomethyl)thiophene, provides a good starting point.[14]

  • Procedure (adapted from thiophene synthesis):

    • Synthesize 2-bromo-5-methylfuran from 2-methylfuran via bromination.

    • Dissolve 2-bromo-5-methylfuran in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the mixture until the reaction is complete.

    • Filter the reaction mixture and remove the solvent under reduced pressure to obtain the crude 5-bromo-2-(bromomethyl)furan.

  • Estimated Yield: The analogous thiophene synthesis reports a 58% yield for this step.

Step 2: Gabriel Synthesis of (5-Bromofuran-2-yl)methanamine

This classical method provides a reliable route to primary amines, avoiding the over-alkylation often seen with direct amination of alkyl halides.[15][16][17][18]

  • General Procedure:

    • Dissolve 5-bromo-2-(bromomethyl)furan in a polar aprotic solvent such as DMF.

    • Add potassium phthalimide to the solution and heat the mixture to facilitate the nucleophilic substitution.

    • After the reaction is complete, cool the mixture and remove the solvent.

    • The resulting N-((5-bromofuran-2-yl)methyl)phthalimide is then treated with hydrazine hydrate in a solvent like ethanol and refluxed to cleave the phthalimide group.

    • The phthalhydrazide byproduct precipitates and can be removed by filtration.

    • The filtrate containing the desired (5-Bromofuran-2-yl)methanamine is then purified.

Pathway 3: Azide Reduction

This pathway offers an alternative to the Gabriel synthesis for the clean formation of a primary amine from a halide.

Step 1: Synthesis of 2-(Azidomethyl)-5-bromofuran

  • General Procedure:

    • Dissolve 5-bromo-2-(bromomethyl)furan in a suitable solvent such as DMF or acetone.

    • Add sodium azide (NaN₃) and stir the reaction mixture, possibly with gentle heating, until the starting material is consumed.

    • After the reaction, the solvent is removed, and the crude azide is isolated.

Step 2: Reduction of 2-(Azidomethyl)-5-bromofuran

The reduction of the azide to the amine can be achieved using various reducing agents.[19]

  • General Procedure (using LiAlH₄):

    • In a flame-dried flask under an inert atmosphere, dissolve the crude 2-(azidomethyl)-5-bromofuran in anhydrous ether or THF.

    • Carefully add a solution of lithium aluminum hydride (LiAlH₄) in the same solvent.

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

    • Carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

    • Dry, concentrate, and purify the resulting (5-Bromofuran-2-yl)methanamine.

Pathway 4: Nitrile Reduction

This pathway involves the formation of a nitrile intermediate, which is then reduced to the primary amine.

Step 1: Synthesis of 5-Bromofuran-2-carbonitrile

The conversion of an aldehyde to a nitrile can be achieved through various methods, often involving the formation of an oxime followed by dehydration.

  • General Procedure:

    • React 5-bromofuran-2-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime.

    • The oxime is then dehydrated using a reagent such as acetic anhydride, thionyl chloride, or a carbodiimide to yield 5-bromofuran-2-carbonitrile.

Step 2: Reduction of 5-Bromofuran-2-carbonitrile

The nitrile group can be readily reduced to a primary amine using strong reducing agents.[20][21][22][23]

  • General Procedure (using LiAlH₄):

    • In a flame-dried apparatus under an inert atmosphere, dissolve 5-bromofuran-2-carbonitrile in an anhydrous ether like diethyl ether or THF.

    • Add a solution of LiAlH₄ in the same solvent.

    • Stir the reaction mixture at room temperature or under reflux until the nitrile is fully reduced.

    • Perform a careful aqueous workup to quench the excess hydride and hydrolyze the intermediate imine.

    • Extract the aqueous layer with an organic solvent.

    • Dry the combined organic extracts, remove the solvent, and purify the (5-Bromofuran-2-yl)methanamine.

Conclusion

References

Comparative

Unveiling the Biological Potential: A Comparative Analysis of (5-Bromofuran-2-yl)methanamine and Its Analogs

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount in the quest for more effective therapeutic agents. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount in the quest for more effective therapeutic agents. This guide provides a comprehensive comparison of the biological activities of (5-Bromofuran-2-yl)methanamine and its analogs, drawing upon available preclinical data to illuminate their potential in oncology and infectious diseases.

The furan ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom and an aminomethyl group to this core structure, as seen in (5-Bromofuran-2-yl)methanamine, presents an intriguing candidate for drug discovery. This guide synthesizes data from various studies to offer a comparative overview of its performance against analogous compounds.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of furan and benzofuran derivatives have been evaluated against various cancer cell lines. While direct comparative studies on (5-Bromofuran-2-yl)methanamine are limited, data from structurally related compounds provide valuable insights into the impact of substitutions on anticancer activity. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies using the MTT assay.

Below are tables summarizing the cytotoxic activity of various furan and benzofuran derivatives, including those with halogen substitutions. It is crucial to note that these results are from different studies and were obtained under varying experimental conditions, including different cancer cell lines and incubation times. Therefore, direct comparison of absolute IC50 values should be approached with caution.

Table 1: Cytotoxicity of Brominated Benzofuran Derivatives against various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Chronic Myelogenous Leukemia)5[1]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL60 (Acute Promyelocytic Leukemia)0.1[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Cancer)3.5 ± 0.6[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver Cancer)3.8 ± 0.5[2]
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeA-549 (Lung Cancer)Data not specified, but showed outstanding activity[3]
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeHeLa (Cervical Cancer)Data not specified, but showed outstanding activity[3]

Table 2: Cytotoxicity of Other Furan and Benzofuran Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide furan derivative (Compound 4)MCF-7 (Breast Cancer)4.06[4]
N-phenyl triazinone furan derivative (Compound 7)MCF-7 (Breast Cancer)2.96[4]
5-alkoxy-3,4-dichloro-2(5H)-furanone derivative (Compound 12)A549 (Lung Cancer)Selective cytotoxicity reported[5]
5-alkoxy-3,4-dichloro-2(5H)-furanone derivative (Compound 15)A549 (Lung Cancer)Selective cytotoxicity reported[5]

Comparative Analysis of Antimicrobial Activity

Furan derivatives have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The following table summarizes the antimicrobial activity of a series of linezolid analogs, which feature a core structure that can be conceptually related to aminomethylfurans, highlighting the importance of the C5-acylaminomethyl moiety for activity.

Table 3: Antimicrobial Activity of Linezolid Analogs with C5-Acylamino Substituents

Compound ModificationTarget OrganismMIC (µg/mL)Reference
Smaller, non-polar fragments at C5Various MDR bacteriaActivity maintained[1]
Larger, polar fragments at C5Various MDR bacteriaDecreased activity[1]

Structure-Activity Relationship (SAR)

The collective data from various studies on furan and benzofuran derivatives allow for the elucidation of key structure-activity relationships that can guide future drug design.

  • Halogenation: The presence and position of a halogen atom, such as bromine, on the furan or benzofuran ring significantly influences biological activity. In many cases, halogenation enhances cytotoxic and antimicrobial effects.[1][2] The position of the halogen is also critical, with substitutions at certain positions leading to more potent compounds.

  • Substitution on the Aminomethyl Group: For aminomethyl derivatives, the nature of the substituents on the nitrogen atom can dramatically alter activity. The introduction of different alkyl or aryl groups can modulate the compound's lipophilicity and steric profile, thereby affecting its interaction with biological targets.

  • Substituents on the Furan Ring: Beyond the aminomethyl and bromo groups, other substituents on the furan ring play a crucial role in determining the biological activity profile. The electronic and steric properties of these substituents can fine-tune the compound's potency and selectivity.

SAR_Anticancer cluster_furan Furan Core cluster_substituents Structural Modifications cluster_activity Biological Activity Furan (5-Bromofuran-2-yl)methanamine Scaffold Halogen Halogenation (e.g., Bromine) at Position 5 Furan->Halogen Influences potency Amino Aminomethyl Group at Position 2 Furan->Amino Modulates interaction Other Other Substituents on Furan Ring Furan->Other Fine-tunes selectivity Activity Enhanced Anticancer & Antimicrobial Activity Halogen->Activity Amino->Activity Other->Activity

Caption: Structure-Activity Relationship for Anticancer and Antimicrobial Activity.

Experimental Protocols

A detailed understanding of the methodologies used to generate the biological data is essential for accurate interpretation and comparison.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow start Seed cancer cells in 96-well plate treat Treat cells with (5-Bromofuran-2-yl)methanamine analogs at various concentrations start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: General workflow of the MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

MIC_Workflow start Prepare serial dilutions of (5-Bromofuran-2-yl)methanamine analogs inoculate Inoculate each dilution with a standardized bacterial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Caption: General workflow of the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The available data, while not providing a direct head-to-head comparison, strongly suggest that (5-Bromofuran-2-yl)methanamine and its analogs represent a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. The structure-activity relationships gleaned from related furan and benzofuran derivatives indicate that strategic modifications, particularly halogenation and substitutions on the aminomethyl group, can be employed to optimize their biological activity. Further systematic studies focusing on a series of closely related analogs of (5-Bromofuran-2-yl)methanamine are warranted to fully elucidate their therapeutic potential and to develop lead compounds for further preclinical and clinical investigation.

References

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (5-Bromofuran-2-yl)methanamine

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities like (5-Bromofuran-2-yl)methanamine is a cornerstone of reliable research and developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities like (5-Bromofuran-2-yl)methanamine is a cornerstone of reliable research and development. Validating the analytical methods used for quantification is a critical requirement to ensure data integrity and meet regulatory standards. While specific validated methods for (5-Bromofuran-2-yl)methanamine are not widely published, this guide provides a comprehensive comparison of the most suitable analytical techniques, drawing on established methodologies for analogous amine and furan derivatives.

The primary analytical techniques for quantifying (5-Bromofuran-2-yl)methanamine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[1] Due to the chemical properties of amines, such as polarity and reactivity, derivatization is often a necessary step to enhance chromatographic behavior and detectability, particularly for GC and sometimes for HPLC with UV detection.[2][3]

Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of compounds structurally similar to (5-Bromofuran-2-yl)methanamine.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[2]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[2]Separation by liquid chromatography followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.[4]
Linearity (R²) > 0.999[1]> 0.99[1]> 0.999[5]
Accuracy (% Recovery) 98.0 - 102.0%[6]90 - 110%95 - 105%[7]
Precision (%RSD) < 2.0%[6]< 15%[1]< 5%
Limit of Detection (LOD) ng/mL rangepg/mL range (with derivatization)sub pg/mL to fg/mL range[1]
Limit of Quantification (LOQ) ng/mL rangepg/mL range (with derivatization)pg/mL range
Advantages Robust, widely available, suitable for routine analysis.High separation efficiency for volatile compounds.High sensitivity and selectivity, suitable for complex matrices.[4]
Limitations May require derivatization for sensitive UV detection, lower sensitivity than MS methods.[2]Limited to thermally stable and volatile compounds; often requires derivatization for polar amines.[2][7]Higher equipment cost and complexity.
Experimental Workflow for Analytical Method Validation

A typical workflow for the validation of an analytical method is depicted in the following diagram. This process ensures that the method is suitable for its intended purpose.[7]

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability ValidationParameters Validation Parameters SystemSuitability->ValidationParameters Specificity Specificity ValidationParameters->Specificity Linearity Linearity & Range ValidationParameters->Linearity Accuracy Accuracy ValidationParameters->Accuracy Precision Precision (Repeatability & Intermediate) ValidationParameters->Precision LOD Limit of Detection (LOD) ValidationParameters->LOD LOQ Limit of Quantification (LOQ) ValidationParameters->LOQ Robustness Robustness ValidationParameters->Robustness Documentation Validation Report & Documentation Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD->Documentation LOQ->Documentation Robustness->Documentation MethodImplementation Routine Method Implementation Documentation->MethodImplementation

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols

The following are generalized experimental protocols for the quantification of (5-Bromofuran-2-yl)methanamine using HPLC-UV, GC-MS, and LC-MS/MS. These should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.[1]

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a higher concentration to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: Monitoring at the wavelength of maximum absorbance for (5-Bromofuran-2-yl)methanamine.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve and dilute to a known volume with a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Derivatization (if necessary for enhanced detection):

    • Pre-column derivatization with an agent such as dansyl chloride can be employed. This typically involves incubating the sample with the derivatizing agent at a controlled temperature (e.g., 60°C) for a specific time before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization of the primary amine group in (5-Bromofuran-2-yl)methanamine is likely necessary to improve its volatility and chromatographic performance.[6][7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

    • Injector Temperature: 280°C.[9]

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for the derivatized (5-Bromofuran-2-yl)methanamine.[1]

  • Sample Preparation and Derivatization:

    • A common derivatization approach for primary amines is acylation with reagents like pentafluoropropionic anhydride (PFPA) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]

    • The derivatized sample is then extracted into a suitable organic solvent (e.g., ethyl acetate) for injection into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of low levels of (5-Bromofuran-2-yl)methanamine, especially in complex matrices.[4]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster run times using UHPLC systems.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (e.g., the protonated molecule [M+H]⁺ of (5-Bromofuran-2-yl)methanamine) and monitoring specific product ions after fragmentation in the collision cell.[1]

    • Optimization: The collision energy and other MS parameters should be optimized for the specific analyte to achieve the best sensitivity.

  • Sample Preparation: For many sample types, a simple protein precipitation with a solvent like acetonitrile, followed by centrifugation and injection of the supernatant, is sufficient.[1]

Validation Parameters and Acceptance Criteria

A comprehensive validation of an analytical method ensures its reliability.[7] The following parameters should be assessed according to ICH guidelines or other relevant regulatory standards.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]No interfering peaks at the retention time of the analyte. Peak purity should be confirmed if using a DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]Correlation coefficient (r²) ≥ 0.999.[7]
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.[10]Mean recovery between 98.0% and 102.0% for drug substance.[6]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]Repeatability (Intra-day) and Intermediate Precision (Inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]System suitability parameters should remain within acceptable limits.

References

Comparative

Cross-Reactivity of Furan Derivatives in Immunoassays: A Comparative Analysis of Nitrofuran Metabolites

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of furan-containing compounds in immunoassays, with a focus on nitrofuran metabolites as a case study. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of furan-containing compounds in immunoassays, with a focus on nitrofuran metabolites as a case study. This guide provides comparative experimental data, detailed protocols, and workflow visualizations.

Nitrofuran antibiotics are broad-spectrum antibacterial agents whose use in food-producing animals has been banned in many countries due to potential carcinogenic and mutagenic effects.[1] Monitoring for their illegal use relies on the detection of their tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[2][3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for screening these metabolites.[1]

Comparative Cross-Reactivity Data

The specificity of an immunoassay is determined by the ability of the antibody to bind to the target analyte with high affinity while showing minimal binding to structurally similar molecules. Cross-reactivity is a measure of this specificity, typically expressed as the percentage of binding of a related compound compared to the target analyte.

The following tables summarize cross-reactivity data from various studies on immunoassays developed for nitrofuran metabolites. It is important to note that cross-reactivity is not an intrinsic property of an antibody but can vary depending on the assay format and experimental conditions.[4]

Table 1: Cross-Reactivity of an ELISA for the Detection of NP-AMOZ (Nitrophenyl derivative of AMOZ)

CompoundCross-Reactivity (%)
NP-AMOZ100
Furaltadone (FTD)34.4
AMOZ2.3

Data sourced from a study by Xu et al. (2013) which also highlighted that the use of a heterologous coating antigen could improve assay sensitivity.[5]

Table 2: Cross-Reactivity of an ELISA for the Detection of NP-AOZ (Nitrophenyl derivative of AOZ)

CompoundCross-Reactivity (%)
NP-AOZ100
Furazolidone (FZD)17

Data from an ELISA developed for AOZ in various animal tissues.[5]

Table 3: Cross-Reactivity Profile of Four Individual Nitrofuran Metabolite ELISA Kits

ELISA KitCross-Reactivity with other Nitrofuran Metabolites
AOZ ELISAExtremely low
AMOZ ELISAExtremely low
AHD ELISAExtremely low
SEM ELISAExtremely low

This data highlights the development of highly specific individual assays for each metabolite, allowing for the use of a single sample preparation protocol across all four tests.[3]

Experimental Protocols

The development of a sensitive and specific immunoassay for a small molecule like a furan derivative involves several key steps, including hapten synthesis, immunogen preparation, antibody production, and assay optimization. The most common format is the competitive ELISA.

Protocol: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

This protocol is a generalized procedure based on methodologies reported for the detection of nitrofuran metabolites.

1. Hapten Synthesis and Immunogen Preparation:

  • The target furan derivative (e.g., a nitrofuran metabolite) is chemically modified to introduce a reactive functional group (e.g., a carboxyl group). This modified molecule is called a hapten.

  • Common derivatizing agents for nitrofuran metabolites include 3-carboxybenzaldehyde (3-CBA) and 4-carboxybenzaldehyde (4-CBA).[6]

  • The hapten is then covalently conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogen. The carrier protein provides the necessary size and epitopes to elicit an immune response.

2. Antibody Production:

  • The immunogen is injected into an animal (e.g., rabbit, mouse) to produce polyclonal or monoclonal antibodies.

  • Antibodies are then purified from the serum.

3. ELISA Plate Coating:

  • A coating antigen (a hapten conjugated to a different carrier protein, e.g., Ovalbumin - OVA, to ensure specificity) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • 100 µL of the coating antigen solution is added to each well of a microtiter plate.

  • The plate is incubated overnight at 4°C.

  • The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).

4. Blocking:

  • 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any remaining non-specific binding sites.[7]

  • The plate is incubated for 1-2 hours at 37°C.

  • The plate is washed three times with wash buffer.

5. Competitive Reaction:

  • 50 µL of the standard solution (containing a known concentration of the target analyte) or the sample extract is added to the wells.

  • 50 µL of the primary antibody solution (diluted in blocking buffer) is then added to each well.

  • The plate is incubated for 1 hour at 37°C. During this incubation, the free analyte in the sample and the coated antigen compete for binding to the primary antibody.

  • The plate is washed three times with wash buffer.

6. Detection:

  • 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted in blocking buffer, is added to each well.

  • The plate is incubated for 1 hour at 37°C.

  • The plate is washed five times with wash buffer.

7. Substrate Addition and Signal Measurement:

  • 100 µL of a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.[8]

  • The plate is incubated in the dark for 15-30 minutes at room temperature.

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).

  • The absorbance is read at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizations

Experimental Workflow for Indirect Competitive ELISA

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Plate Coat Plate Wash_1 Wash Coat Plate->Wash_1 Block Block Wash_1->Block Wash_2 Wash Block->Wash_2 Add Sample/Standard Add Sample/Standard Wash_2->Add Sample/Standard Add Primary Antibody Add Primary Antibody Incubate_1 Incubate Add Primary Antibody->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add Secondary Antibody Add Secondary Antibody Wash_3->Add Secondary Antibody Incubate_2 Incubate Add Secondary Antibody->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add Substrate Add Substrate Wash_4->Add Substrate Incubate_3 Incubate (Develop Color) Add Substrate->Incubate_3 Add Stop Solution Add Stop Solution Incubate_3->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Caption: Workflow of an indirect competitive ELISA.

Factors Influencing Immunoassay Cross-Reactivity

Cross_Reactivity_Factors cluster_antibody Antibody-Related cluster_hapten Hapten-Related cluster_assay Assay-Related cluster_conditions Condition-Related Cross-Reactivity Cross-Reactivity Antibody Characteristics Antibody Characteristics Antibody Characteristics->Cross-Reactivity Specificity Specificity Antibody Characteristics->Specificity Affinity Affinity Antibody Characteristics->Affinity Hapten Design Hapten Design Hapten Design->Cross-Reactivity Structure Structure Hapten Design->Structure Spacer Arm Spacer Arm Hapten Design->Spacer Arm Assay Format Assay Format Assay Format->Cross-Reactivity Competitive vs. Non-competitive Competitive vs. Non-competitive Assay Format->Competitive vs. Non-competitive Heterologous vs. Homologous Heterologous vs. Homologous Assay Format->Heterologous vs. Homologous Experimental Conditions Experimental Conditions Experimental Conditions->Cross-Reactivity pH pH Experimental Conditions->pH Temperature Temperature Experimental Conditions->Temperature Ionic Strength Ionic Strength Experimental Conditions->Ionic Strength

Caption: Key factors influencing immunoassay cross-reactivity.

References

Validation

Performance Benchmarks of (5-Bromofuran-2-yl)methanamine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its versatile pharmacophoric properties that can enhance metabolic s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its versatile pharmacophoric properties that can enhance metabolic stability and interactions with biological targets.[1] This guide provides a comparative analysis of the performance of (5-Bromofuran-2-yl)methanamine-derived compounds against alternative agents, supported by experimental data from studies on structurally related molecules. The focus is on their potential as anticancer and antimicrobial agents, as well as their activity as sirtuin 2 (SIRT2) inhibitors.

Comparative Analysis of Biological Activity

The biological activity of furan-based compounds is significantly influenced by the nature and position of substituents on the furan ring.[1] Modifications at the C2 and C5 positions are particularly critical for modulating potency and selectivity.[1] The introduction of a bromine atom at the 5-position, as in the case of (5-Bromofuran-2-yl)methanamine derivatives, is expected to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.

Anticancer Activity

Derivatives of the furan core have demonstrated significant potential as anticancer agents. The antiproliferative effects of various furan derivatives have been evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. While specific data for (5-Bromofuran-2-yl)methanamine derivatives is limited in publicly available literature, data for structurally similar benzofuran and other furan derivatives provide valuable insights.

For instance, novel furan-based compounds have shown significant cytotoxic activity against breast cancer cell lines like MCF-7, with IC50 values in the micromolar range.[2] Some derivatives have been found to induce cell cycle arrest and apoptosis.[2] In comparison, established anticancer drugs and other heterocyclic compounds offer a benchmark for performance.

Table 1: Comparative Anticancer Activity of Furan Derivatives and Alternative Agents

Compound ClassSpecific Analogue/SubstituentTarget/AssayEfficacy (IC50)Reference
Furan Derivative Pyridine carbohydrazide furan derivativeMCF-7 Cell Line (MTT Assay)4.06 µM[2]
Furan Derivative N-phenyl triazinone furan derivativeMCF-7 Cell Line (MTT Assay)2.96 µM[2]
Benzofuran Derivative Halogenated BenzofuranK562 Leukemia Cells5 µM[3]
Benzofuran Derivative Halogenated BenzofuranHL60 Leukemia Cells0.1 µM[3]
Standard Chemotherapy DoxorubicinA-549 and HeLa Cell LinesNanomolar range[4]
Antimicrobial Activity

Furan derivatives have a history of use as antimicrobial agents, with nitrofurantoin being a notable example for treating urinary tract infections.[5] The mechanism of action for many furan-based antimicrobials involves the generation of reactive intermediates that can damage microbial DNA and proteins.[5] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Furan Derivatives and Standard Antibiotics

Compound ClassSpecific AnalogueTarget OrganismEfficacy (MIC)Reference
Benzofuran Derivative 2-SalicyloylbenzofuranS. aureus (MRSA)0.12 mM[6]
Benzofuran Derivative 2-SalicyloylbenzofuranS. faecalis0.06 mM[6]
Standard Antibiotic CiprofloxacinGram-positive & Gram-negative bacteriaµg/mL range[7]
Standard Antibiotic AmpicillinGram-positive & Gram-negative bacteriaµg/mL range[8]
SIRT2 Inhibition

Human sirtuin 2 (SIRT2) has emerged as a promising therapeutic target for cancer, neurodegenerative diseases, and other conditions.[9] A study on (5-phenylfuran-2-yl)methanamine derivatives, which are structurally analogous to the topic compounds, identified potent SIRT2 inhibitors.[9] The performance of these compounds can be benchmarked against known SIRT2 inhibitors like AGK2 and Tenovin-6.

Table 3: Comparative SIRT2 Inhibition of Furan-based Compounds and Known Inhibitors

CompoundTargetEfficacy (IC50)Reference
(5-phenylfuran-2-yl)methanamine derivative (Compound 25) SIRT22.47 µM[9]
AGK2 SIRT23.5 µM[10]
Tenovin-6 SIRT1 & SIRT2Similar IC50 values for both[11]
SirReal2 SIRT20.23 µM[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C with 5% CO2.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the microtiter plates.[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 3: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

  • 96-well black plates with a clear bottom

  • Recombinant SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate

  • NAD+

  • Test compounds

  • Assay Buffer

  • Developer solution

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of SIRT2 enzyme, NAD+, and test compounds at desired concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the SIRT2 enzyme and the test compound (or vehicle control). Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[12][13]

  • Initiate Reaction: Start the reaction by adding the fluorogenic substrate and NAD+.[14]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for another 10-15 minutes at 37°C.[13]

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[12][13]

  • Data Analysis: Calculate the percentage of inhibition relative to the control without an inhibitor. Determine the IC50 value from a dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the evaluation of (5-Bromofuran-2-yl)methanamine-derived compounds.

Experimental_Workflow_for_Anticancer_Screening cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_seeding Cell Seeding (96-well plate) treatment Treat cells with compounds cell_seeding->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for MTT-based anticancer activity screening.

SIRT2_Inhibition_Pathway acetylated_substrate Acetylated Substrate (e.g., α-tubulin) sirt2 SIRT2 Enzyme acetylated_substrate->sirt2 Binds deacetylated_substrate Deacetylated Substrate cellular_effect Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) deacetylated_substrate->cellular_effect Leads to sirt2->deacetylated_substrate Deacetylates nam_oadpr Nicotinamide + O-Acetyl-ADP-Ribose sirt2->nam_oadpr Produces nad NAD+ nad->sirt2 Binds inhibitor (5-Bromofuran-2-yl)methanamine Derivative inhibitor->sirt2 Inhibits

Caption: Simplified pathway of SIRT2-mediated deacetylation and its inhibition.

Comparison_Logic cluster_areas Therapeutic Areas cluster_metrics Performance Metrics cluster_alternatives Alternative Compounds topic Performance of (5-Bromofuran-2-yl)methanamine Derivatives anticancer Anticancer topic->anticancer antimicrobial Antimicrobial topic->antimicrobial sirt2 SIRT2 Inhibition topic->sirt2 ic50 IC50 anticancer->ic50 mic MIC antimicrobial->mic sirt2->ic50 chemo Standard Chemotherapy ic50->chemo sirt2_inhibitors Known SIRT2 Inhibitors ic50->sirt2_inhibitors antibiotics Standard Antibiotics mic->antibiotics

Caption: Logical framework for comparing the target compounds.

References

Comparative

Comparative Stability of (5-Bromofuran-2-yl)methanamine Salts: A Search for Published Data

A comprehensive search for published comparative stability studies on different salt forms of (5-Bromofuran-2-yl)methanamine has yielded no specific experimental data. While the principles of pharmaceutical salt selectio...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published comparative stability studies on different salt forms of (5-Bromofuran-2-yl)methanamine has yielded no specific experimental data. While the principles of pharmaceutical salt selection and stability testing are well-documented, public domain literature, including scholarly articles, patents, and technical reports, does not appear to contain direct comparisons of salts such as the hydrochloride, mesylate, tosylate, or others for this particular compound.

In drug development, selecting an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step to optimize its physicochemical properties, including stability, solubility, and bioavailability. The stability of a salt is a key determinant of its shelf-life and therapeutic efficacy. Typically, comparative stability studies involve subjecting different salt forms to a range of stress conditions to evaluate their physical and chemical integrity over time.

While no specific data for (5-Bromofuran-2-yl)methanamine salts were found, a general understanding of the stability of furan-containing compounds and the methodologies for assessing pharmaceutical salt stability can be outlined. Furan rings are known to be susceptible to degradation, particularly under acidic conditions. The stability of such compounds can be influenced by various factors, including the choice of the counter-ion in a salt form, which can affect properties like hygroscopicity (moisture absorption) and thermal stability.

General Experimental Protocols for Comparative Salt Stability Studies

For researchers and drug development professionals investigating the stability of new chemical entities like (5-Bromofuran-2-yl)methanamine, a typical workflow for a comparative stability study would involve the following key experiments:

1. Hygroscopicity Assessment: This experiment evaluates the tendency of the different salt forms to absorb moisture from the atmosphere. Dynamic Vapor Sorption (DVS) is the standard technique used for this purpose.

  • Methodology: A sample of each salt is placed in a DVS instrument. The relative humidity (RH) surrounding the sample is systematically varied (e.g., in increments from 0% to 95% and back down) at a constant temperature (e.g., 25 °C). The instrument measures the change in mass of the sample as it absorbs or desorbs water.

  • Data Presentation: The results are typically presented as a sorption-desorption isotherm, plotting the change in mass (%) against RH. A table summarizing the percentage of water uptake at specific RH levels (e.g., 75% and 95% RH) would be used for direct comparison.

2. Thermal Analysis: Thermal analysis techniques are employed to determine the melting point, decomposition temperature, and other thermal events of the salts. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods.

  • Methodology (DSC): A small amount of the salt is heated at a constant rate (e.g., 10 °C/min) in a sealed pan. The instrument measures the difference in heat flow between the sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

  • Methodology (TGA): A sample of the salt is heated at a constant rate in a controlled atmosphere. The instrument measures the change in mass of the sample as a function of temperature. Mass loss can indicate desolvation or decomposition.

  • Data Presentation: DSC thermograms show peaks corresponding to thermal events. TGA curves show the percentage of weight loss versus temperature. A comparative table would list the onset temperatures of melting and decomposition for each salt.

3. Forced Degradation Studies: These studies, also known as stress testing, are conducted to identify potential degradation products and pathways. The API and its salts are subjected to conditions more severe than accelerated stability testing.

  • Methodology: The different salts are exposed to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These typically include:

    • Acid and Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.

    • Oxidation: Exposure to a solution of hydrogen peroxide.

    • Thermal Stress: Heating the solid salt at a high temperature (e.g., 60-80 °C).

    • Photostability: Exposing the solid salt to a specified intensity of UV and visible light.

  • Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.

  • Data Presentation: A table would summarize the percentage of degradation for each salt under each stress condition, along with the number and relative amounts of degradation products formed.

Logical Workflow for Stability Assessment

The logical progression of experiments in a comparative stability study is crucial for a comprehensive evaluation. The following diagram, generated using the DOT language, illustrates a typical workflow.

Stability_Workflow cluster_0 Salt Screening and Selection cluster_1 Comparative Stability Assessment cluster_2 Data Analysis and Lead Salt Selection Salt_Formation Formation of Different Salts (e.g., HCl, Mesylate, Tosylate) Initial_Screening Initial Physicochemical Screening (Solubility, Crystallinity) Salt_Formation->Initial_Screening Hygroscopicity Hygroscopicity Testing (DVS) Initial_Screening->Hygroscopicity Thermal_Analysis Thermal Analysis (DSC, TGA) Initial_Screening->Thermal_Analysis Forced_Degradation Forced Degradation Studies Initial_Screening->Forced_Degradation Data_Comparison Comparative Data Analysis Hygroscopicity->Data_Comparison Thermal_Analysis->Data_Comparison Forced_Degradation->Data_Comparison Lead_Salt Selection of Lead Salt Candidate Data_Comparison->Lead_Salt

Figure 1: Experimental workflow for comparative stability studies of pharmaceutical salts.

Conclusion

While this guide provides the standard methodologies and a logical workflow for conducting comparative stability studies of (5-Bromofuran-2-yl)methanamine salts, it is important to reiterate the absence of publicly available experimental data for this specific compound and its various salt forms. Researchers in this area would need to perform these experiments to generate the necessary data for a direct comparison and to select the most stable salt form for further drug development. The protocols and workflow described herein offer a robust framework for such an investigation.

Validation

A Comparative Guide to the Isomeric Purity Determination of (5-Bromofuran-2-yl)methanamine

For researchers and professionals in drug development, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. (5-Bromofuran-2-yl)methanamine is a key...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. (5-Bromofuran-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. Its isomeric purity is a critical quality attribute, as different positional isomers can exhibit varied reactivity and pharmacological profiles, potentially leading to unwanted side effects or reduced efficacy. The primary isomeric impurities of concern are (3-Bromofuran-2-yl)methanamine and (4-Bromofuran-2-yl)methanamine, which may arise during the synthesis process.

This guide provides a comparative overview of the analytical methodologies for the determination of the isomeric purity of (5-Bromofuran-2-yl)methanamine. We will explore three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The guide will present a comparison of these methods, detailed experimental protocols, and supporting data to assist in the selection of the most suitable technique for your specific needs.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity determination depends on several factors, including the properties of the isomers, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of (5-Bromofuran-2-yl)methanamine isomers.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of isomers between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of nuclei.
Applicability Highly versatile for a wide range of compounds, including those that are non-volatile or thermally labile. Excellent for separating positional isomers.[1][2]Suitable for volatile and thermally stable compounds. The primary amine may require derivatization to improve volatility and peak shape.[3]Provides an absolute or relative quantification of isomers in a mixture without the need for chromatographic separation, provided there are unique, well-resolved signals for each isomer.[4][5][6]
Selectivity High selectivity can be achieved by optimizing the stationary phase (e.g., Phenyl Hydride for aromatic isomers), mobile phase, and detector.[7]Very high selectivity, especially with tandem mass spectrometry (MS/MS), which allows for the differentiation of isomers with identical retention times based on their fragmentation patterns.[8][9][10][11][12]Dependent on the chemical shift differences between the isomers. Overlapping signals can make quantification challenging. 2D NMR techniques can aid in resolving overlapping signals.[13]
Sensitivity Good sensitivity, which can be enhanced with detectors like UV-Vis or mass spectrometry.Excellent sensitivity, often reaching picogram to femtogram levels, especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[11]Generally lower sensitivity compared to chromatographic methods, requiring higher sample concentrations.
Sample Throughput Moderate to high, with typical run times of 15-30 minutes per sample.High, with fast analysis times, although sample preparation (derivatization) can be time-consuming.Can be lower due to longer acquisition times required for good signal-to-noise, especially for low concentration samples.
Quantitative Accuracy High accuracy and precision when properly validated.High accuracy and precision, particularly when using an isotopically labeled internal standard.Can be highly accurate and precise, as it is a primary ratio method. However, accuracy is highly dependent on experimental parameters like pulse sequences and relaxation delays.[6]
Limitations Requires method development to achieve optimal separation. Solvents can be costly.The need for derivatization adds a step to the workflow and can introduce variability. Not suitable for thermally labile compounds.Not suitable for complex mixtures with extensive signal overlap. Requires a higher concentration of the sample.

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method is a critical first step. The following diagram illustrates a logical workflow for choosing between HPLC, GC-MS, and qNMR for isomeric purity determination.

Workflow for Method Selection start Start: Isomeric Purity of (5-Bromofuran-2-yl)methanamine check_volatility Are isomers volatile and thermally stable? start->check_volatility check_nmr_signals Are there unique, well-resolved NMR signals for each isomer? check_volatility->check_nmr_signals No use_gcms Consider GC-MS (potentially with derivatization) check_volatility->use_gcms Yes use_hplc Use HPLC check_nmr_signals->use_hplc No use_qnmr Consider qNMR check_nmr_signals->use_qnmr Yes end End: Method Selected use_gcms->end use_hplc->end use_qnmr->end

Caption: Workflow for Analytical Method Selection.

Once a method is selected, a systematic experimental workflow is followed. The diagram below illustrates a typical workflow for an HPLC-based analysis.

HPLC Experimental Workflow prep_standards 1. Prepare Standard Solutions (Analyte and Isomers) hplc_analysis 3. HPLC Analysis (Inject standards and sample) prep_standards->hplc_analysis prep_sample 2. Prepare Sample Solution prep_sample->hplc_analysis data_acquisition 4. Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration 5. Peak Integration and Identification data_acquisition->peak_integration quantification 6. Quantification (% Area Normalization or External Standard) peak_integration->quantification report 7. Report Results quantification->report

Caption: A typical workflow for HPLC analysis.

Detailed Experimental Protocols

The following are representative protocols for the determination of isomeric purity of (5-Bromofuran-2-yl)methanamine using HPLC, GC-MS, and qNMR. These protocols are intended as a starting point and may require optimization.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the positional isomers of (5-Bromofuran-2-yl)methanamine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl Hydride column (e.g., 4.6 x 150 mm, 5 µm) or a polar-embedded phase column.[1][7]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the (5-Bromofuran-2-yl)methanamine sample at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • If available, prepare individual standard solutions of the potential isomers at a similar concentration.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable if the isomers are sufficiently volatile and thermally stable. Derivatization with a reagent like trifluoroacetic anhydride (TFAA) is often recommended for primary amines to improve peak shape and volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9][12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu (full scan) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Sample Preparation (with Derivatization):

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute the residue in 1 mL of dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method allows for the determination of the relative ratio of isomers in a sample without the need for reference standards of the impurities, provided there are non-overlapping signals.[4][5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experimental Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 10-30 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Ensure the sample is fully dissolved.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify unique, well-resolved signals corresponding to each isomer. The protons on the furan ring are often good candidates.[13][14]

    • Carefully integrate the selected signals.

    • Calculate the molar ratio of the isomers by dividing the integral value of each signal by the number of protons it represents. The isomeric purity can then be expressed as a percentage.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected results from each analytical technique for a sample of (5-Bromofuran-2-yl)methanamine containing positional isomers as impurities.

Table 1: Representative HPLC Data

CompoundRetention Time (min)Peak Area% Area
(4-Bromofuran-2-yl)methanamine8.215,0001.5
(3-Bromofuran-2-yl)methanamine8.925,0002.5
(5-Bromofuran-2-yl)methanamine9.5960,00096.0

Table 2: Representative GC-MS Data (for derivatized amines)

Compound (as TFA derivative)Retention Time (min)Quantifying Ion (m/z)Confirmation Ion (m/z)
(4-Bromofuran-2-yl)methanamine-TFA12.1285188
(3-Bromofuran-2-yl)methanamine-TFA12.5285188
(5-Bromofuran-2-yl)methanamine-TFA12.9285188

Table 3: Representative qNMR Data

IsomerSignal (Proton on Furan Ring)Chemical Shift (δ, ppm)IntegralMolar Ratio
(3-Bromofuran-2-yl)methanamineH-4~7.40.033%
(5-Bromofuran-2-yl)methanamineH-3~6.30.9797%

Method Validation Considerations

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[3][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including potential isomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (5-Bromofuran-2-yl)methanamine: A Guide for Laboratory Professionals

The safe and compliant disposal of (5-Bromofuran-2-yl)methanamine is a critical component of laboratory safety and environmental stewardship for researchers, scientists, and professionals in drug development. Due to its...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (5-Bromofuran-2-yl)methanamine is a critical component of laboratory safety and environmental stewardship for researchers, scientists, and professionals in drug development. Due to its chemical structure, which includes a brominated furan ring and an amine group, this compound requires handling as a hazardous waste. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Profile

Personal Protective Equipment (PPE): Before handling (5-Bromofuran-2-yl)methanamine for disposal, all personnel must wear appropriate PPE to minimize exposure.[6][7] This includes:

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A flame-resistant laboratory coat.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[6]
Step-by-Step Disposal Protocol

The proper disposal of (5-Bromofuran-2-yl)methanamine requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Classification:

  • Treat all (5-Bromofuran-2-yl)methanamine waste, including contaminated materials such as gloves, pipette tips, and absorbent pads, as hazardous chemical waste .

  • This compound is classified as a halogenated organic waste due to the presence of bromine.[1][2]

2. Waste Segregation and Collection:

  • Do not mix (5-Bromofuran-2-yl)methanamine waste with non-halogenated organic waste streams.[2][8] The disposal of mixed waste is often more complex and costly.[2]

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[6]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "(5-Bromofuran-2-yl)methanamine," and the date of initial waste accumulation.[9]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage location is away from incompatible materials, direct sunlight, and sources of heat or ignition to prevent potential peroxide formation and other hazardous reactions.[6]

4. Final Disposal:

  • Never dispose of (5-Bromofuran-2-yl)methanamine down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

  • Provide the EHS office with a complete and accurate list of the waste container's contents.

Spill and Emergency Procedures

In the event of a spill of (5-Bromofuran-2-yl)methanamine, follow these immediate steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[5]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[5]

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.[5][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report the Spill: Report the incident to your laboratory supervisor and the institutional EHS office.[5]

Experimental Protocols

Currently, there are no specific experimental protocols cited for the disposal of (5-Bromofuran-2-yl)methanamine beyond the general chemical waste handling procedures outlined above. The primary disposal method involves collection, segregation, and transfer to a certified hazardous waste disposal facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (5-Bromofuran-2-yl)methanamine.

G cluster_start cluster_ppe cluster_classification cluster_segregation cluster_collection cluster_storage cluster_disposal cluster_end start Start: Generation of (5-Bromofuran-2-yl)methanamine Waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste: Halogenated Organic Compound ppe->classify segregate Segregate Waste: Use a dedicated, labeled container for 'Halogenated Organic Waste' classify->segregate collect Collect Waste: - Pure compound - Contaminated materials (gloves, wipes, etc.) segregate->collect storage Store Securely: - Tightly sealed container - Designated satellite accumulation area - Away from heat and light collect->storage disposal Arrange for Final Disposal: Contact Environmental Health & Safety (EHS) for pickup and disposal. storage->disposal end_node End: Compliant Disposal disposal->end_node

Caption: Disposal workflow for (5-Bromofuran-2-yl)methanamine.

References

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Bromofuran-2-yl)methanamine

This guide provides essential safety protocols, operational directives, and disposal plans for the handling of (5-Bromofuran-2-yl)methanamine. As a halogenated aminofuran, this compound requires meticulous handling to mi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational directives, and disposal plans for the handling of (5-Bromofuran-2-yl)methanamine. As a halogenated aminofuran, this compound requires meticulous handling to mitigate risks. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Assessment: Understanding the Risk

(5-Bromofuran-2-yl)methanamine and its close structural analogs are classified as hazardous substances. The primary risks are associated with its reactivity and irritant properties.[1][2]

  • Skin Irritation (H315): The compound can cause skin irritation upon contact, which may manifest as redness, itching, or inflammation.[1][3]

  • Serious Eye Irritation (H319): Contact with the eyes can lead to serious irritation and potential damage.[1][3]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory system.[1][3]

The causality behind these hazards lies in the molecule's structure: the amine group can be basic and reactive, while the brominated furan ring contributes to its overall toxicological profile. Halogenated organic compounds warrant careful handling due to their potential for persistence and varied biological effects.[4]

The Hierarchy of Controls: A Proactive Safety Framework

Before relying solely on Personal Protective Equipment (PPE), a comprehensive safety strategy, known as the hierarchy of controls, must be implemented. PPE is the final line of defense.

  • Engineering Controls: These are the most effective physical measures to isolate personnel from the hazard.

    • Chemical Fume Hood: All handling of (5-Bromofuran-2-yl)methanamine, from weighing to solution preparation and reaction workups, must be conducted within a certified chemical fume hood.[5][6] This is critical to minimize inhalation exposure.

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls: These are work practices that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

    • Access Restriction: Limit access to areas where the chemical is being handled.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards.

Task-Specific PPE Requirements

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE for various laboratory operations.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields.[5]Chemical-impermeable gloves (e.g., Nitrile rubber).[5]Standard lab coat.N95 (US) or equivalent dust mask is recommended to prevent inhalation of fine particulates.[5]
Preparing Solutions Tightly fitting safety goggles and a face shield if splashing is likely.[4][5]Chemical-impermeable gloves. Double-gloving is recommended.Chemical-resistant lab coat or apron over a standard lab coat.[6]All work must be done in a chemical fume hood to avoid inhaling vapors.[5][6]
Running Reactions/Transfers Tightly fitting safety goggles with side-shields.Chemical-impermeable gloves.Standard lab coat.All operations must be conducted within a chemical fume hood.[5]
Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™).Chemical-resistant suit or apron and closed-toe shoes.[4]A NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[4][6]

Deep Dive: Chemical-Resistant Glove Selection

Choosing the correct glove material is critical for preventing skin exposure. Glove performance is measured by its breakthrough time, permeation rate, and degradation.[7][8]

  • Breakthrough Time: The time it takes for the chemical to penetrate the glove material.[7]

  • Permeation: The process by which a chemical passes through the glove material on a molecular level.[8]

  • Degradation: The physical change in the glove material after chemical contact, such as swelling, cracking, or hardening.[7][9]

For handling (5-Bromofuran-2-yl)methanamine and similar halogenated amines:

  • Nitrile Gloves: Offer good splash protection for short-term use and are suitable for handling the solid and preparing solutions.[7][10] However, they are not recommended for prolonged contact.[10]

  • Butyl Rubber Gloves: Provide excellent protection against a wide variety of chemicals, including amines and halogenated compounds, making them a strong choice for spill cleanup or extended handling.[10]

  • Neoprene Gloves: Offer good resistance to acids, bases, and some organic solvents. They can be a suitable alternative to nitrile for moderate-duration tasks.[10]

Crucial Note: Always consult the glove manufacturer's specific chemical resistance chart before use.[11] Never reuse disposable gloves.

Procedural Guidance: Safety in Practice

PPE Selection and Usage Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE based on the planned laboratory task.

PPE_Selection_Workflow start Start: Plan Task with (5-Bromofuran-2-yl)methanamine weighing Weighing Solid (Low Volume) start->weighing solutions Preparing Solutions or Transfers start->solutions spill Spill or Emergency Response start->spill ppe_weighing Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Dust Mask - In Fume Hood weighing->ppe_weighing ppe_solutions Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical-Resistant Apron - In Fume Hood solutions->ppe_solutions ppe_spill Required PPE: - Splash Goggles & Face Shield - Heavy-Duty Gloves (Butyl) - Chemical-Resistant Suit - NIOSH Respirator spill->ppe_spill

Caption: PPE selection workflow based on the laboratory task.

Operational Plan: Handling and Disposal

Handling Protocol:

  • Preparation: Before starting, ensure a chemical fume hood is certified and operational. Confirm that an eyewash station and safety shower are accessible.[4][6]

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles/face shield, and finally, gloves.

  • Execution: Conduct all manipulations within the fume hood.[2] Keep the container tightly sealed when not in use.[1][3]

  • Post-Handling: Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first by peeling them off inside-out. Remove lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[1][3]

Disposal Plan: (5-Bromofuran-2-yl)methanamine and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Use a dedicated, leak-proof, and clearly labeled container for all solid and liquid waste.[12] The label must include "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[12]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials and heat sources.[12]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[12]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Spill_Response spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate and restrict access (if spill is large or volatile) alert->evacuate don_ppe Don Spill-Level PPE (Respirator, Butyl Gloves, Face Shield, Apron) evacuate->don_ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) don_ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water collect->decontaminate report Report the incident to the Lab Supervisor and EHS decontaminate->report

Caption: Step-by-step emergency spill response procedure.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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